Cis-cyclobutane-1,2-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-cyclobutane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMXFUDCYMCOE-ZXZARUISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-Cyclobutane-1,2-diol from Cyclobutene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodologies for producing cis-cyclobutane-1,2-diol from cyclobutene (B1205218), a key transformation in organic synthesis. The focus is on providing detailed, actionable information for laboratory application, including reaction mechanisms, experimental protocols, and comparative data.
Introduction to cis-Dihydroxylation of Alkenes
The synthesis of this compound from cyclobutene is a classic example of a syn-dihydroxylation reaction. This process involves the addition of two hydroxyl groups to the same face of the double bond of an alkene, resulting in a cis-diol. The primary methods to achieve this transformation involve the use of high-oxidation-state transition metals, most notably osmium and manganese.[1] These methods are favored for their reliability and stereospecificity.
Key Synthetic Methodologies
Two principal reagents are widely employed for the syn-dihydroxylation of alkenes: Osmium Tetroxide (OsO₄) and Potassium Permanganate (B83412) (KMnO₄). While both can yield the desired cis-diol, they differ significantly in terms of efficiency, cost, and safety.
Osmium Tetroxide Mediated Dihydroxylation
Osmium tetroxide is a highly effective and reliable reagent for the syn-dihydroxylation of alkenes, proceeding through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate.[2][3] Subsequent hydrolysis of this intermediate yields the cis-diol.[4][5] Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1][6]
One of the most common and effective protocols is the Upjohn dihydroxylation , which utilizes N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed during the reaction.[7] This catalytic cycle allows for high yields of the desired diol with minimal exposure to the hazardous osmium tetroxide.[7][8]
Potassium Permanganate Mediated Dihydroxylation
Potassium permanganate, under cold, dilute, and basic conditions, can also effect the syn-dihydroxylation of alkenes.[2] The mechanism is analogous to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester.[2][9] However, KMnO₄ is a very strong oxidizing agent, and careful control of the reaction conditions is crucial to prevent over-oxidation and cleavage of the carbon-carbon double bond, which can lead to lower yields of the desired diol.[6][10] Despite its lower cost, the challenges in controlling the reaction and the often lower yields make it a less favorable choice compared to osmium-based methods for high-value applications.[10][11]
Metal-Free Dihydroxylation
For applications where the presence of heavy metal contaminants is a concern, metal-free dihydroxylation methods have been developed. One such method employs cyclobutane (B1203170) malonoyl peroxide as the oxidizing agent.[12][13] This reagent reacts with alkenes in the presence of water, followed by alkaline hydrolysis, to produce syn-diols.[12][14]
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative parameters for the primary methods of synthesizing this compound from cyclobutene.
| Method | Reagents | Typical Yield | Key Conditions | Advantages | Disadvantages |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO (stoichiometric) | High (>90%) | Acetone (B3395972)/water solvent system, room temperature | High yield, high stereoselectivity, mild conditions[7] | Toxicity and cost of osmium[8][10] |
| Permanganate Dihydroxylation | KMnO₄ (stoichiometric) | Moderate to Low | Cold (0-5 °C), dilute, basic (NaOH or KOH) aqueous solution[2][10] | Low cost of reagents[10] | Risk of over-oxidation and low yields, requires careful temperature control[6][10] |
| Metal-Free Dihydroxylation | Cyclobutane malonoyl peroxide, H₂O, then NaOH hydrolysis | 30-84% (for various alkenes)[12] | Chloroform solvent, 40 °C[12] | Avoids heavy metal contamination[12][13] | Lower yields for some substrates, requires synthesis of the peroxide reagent[12] |
Detailed Experimental Protocols
Protocol for Upjohn Dihydroxylation of Cyclobutene
This protocol is adapted from standard procedures for the Upjohn dihydroxylation.[7]
Materials:
-
Cyclobutene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography setup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutene in a 10:1 mixture of acetone and water.
-
To this solution, add a stoichiometric amount of N-methylmorpholine N-oxide (NMO).
-
While stirring at room temperature, add a catalytic amount of the osmium tetroxide solution (typically 1-2 mol%).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol for Potassium Permanganate Dihydroxylation of Cyclobutene
This protocol is based on the classical method for dihydroxylation using potassium permanganate.[2]
Materials:
-
Cyclobutene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Ethanol (B145695) (or other suitable co-solvent)
-
Celatom or diatomaceous earth
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Prepare a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Dissolve the cyclobutene in a minimal amount of a co-solvent like ethanol and add it to the cold basic solution.
-
Separately, prepare a cold, dilute aqueous solution of potassium permanganate.
-
Slowly add the KMnO₄ solution to the vigorously stirred cyclobutene solution, maintaining the temperature between 0 and 5 °C. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue the addition until a faint persistent pink or purple color is observed, indicating a slight excess of KMnO₄.
-
Stir the reaction mixture at 0 °C for an additional hour.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy the excess permanganate.
-
Filter the mixture through a pad of Celatom to remove the MnO₂ precipitate.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude diol by recrystallization or chromatography.
Visualizations
Reaction Pathway for Osmium Tetroxide Dihydroxylation
Caption: Catalytic cycle of OsO₄-mediated syn-dihydroxylation.
Experimental Workflow for cis-Dihydroxylation
Caption: General experimental workflow for diol synthesis.
Conclusion
The synthesis of this compound from cyclobutene is most reliably and efficiently achieved through OsO₄-catalyzed syn-dihydroxylation, particularly using the Upjohn protocol with NMO as a co-oxidant. This method provides high yields and excellent stereocontrol. While the use of potassium permanganate offers a lower-cost alternative, it requires stringent control of reaction conditions to avoid side reactions and often results in lower yields. For syntheses where metal contamination is a critical concern, metal-free alternatives provide a viable, albeit sometimes lower-yielding, pathway. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost, and safety considerations.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Upjohn Dihydroxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the metal-free dihydroxylation of alkenes -ORCA [orca.cardiff.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cis-dihydroxylation of Cyclobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, experimental protocols, and data associated with the cis-dihydroxylation of cyclobutene (B1205218), a fundamental reaction in organic synthesis for the preparation of cis-1,2-cyclobutanediols. These products are valuable intermediates in the synthesis of complex molecules and pharmaceuticals due to their defined stereochemistry.
Core Principles and Mechanism
The cis-dihydroxylation of an alkene, such as cyclobutene, involves the addition of two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. This stereospecificity is a key feature of the reaction and is achieved through a concerted mechanism involving a cyclic intermediate. The two most common and reliable reagents for this transformation are osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).
Osmium Tetroxide (OsO₄) Mediated Dihydroxylation
Osmium tetroxide is a highly effective and selective reagent for cis-dihydroxylation. The reaction proceeds through a [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate.[1] This intermediate is then cleaved in a subsequent workup step to yield the cis-diol. Due to the toxicity and expense of osmium tetroxide, it is most commonly used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[1]
A widely used catalytic system is the Upjohn dihydroxylation , which employs N-methylmorpholine N-oxide (NMO) as the co-oxidant to regenerate the Os(VIII) species from the Os(VI) formed after the diol is released.
The general catalytic cycle is depicted below:
Potassium Permanganate (KMnO₄) Mediated Dihydroxylation
Potassium permanganate, particularly under cold and alkaline conditions, can also effect cis-dihydroxylation.[2] The mechanism is analogous to that of OsO₄, involving the formation of a cyclic manganate (B1198562) ester intermediate.[3] However, KMnO₄ is a stronger oxidizing agent, and careful control of reaction conditions is crucial to prevent over-oxidation and cleavage of the resulting diol.[4]
Experimental Protocols
The following are detailed experimental methodologies for the cis-dihydroxylation of cyclobutene.
Catalytic Osmium Tetroxide Dihydroxylation of Cyclobutene (Adapted Upjohn Procedure)
Objective: To synthesize cis-1,2-cyclobutanediol from cyclobutene using catalytic OsO₄ and NMO as the co-oxidant.
Materials:
-
Cyclobutene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (as a solution in tert-butanol (B103910) or other suitable solvent)
-
Water
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃)
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutene (1.0 eq) and NMO (1.2 eq) in a 10:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add a catalytic amount of osmium tetroxide solution (e.g., 0.01-0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite. Stir for 30 minutes until the dark color dissipates.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure cis-1,2-cyclobutanediol.
Potassium Permanganate Dihydroxylation of Cyclobutene
Objective: To synthesize cis-1,2-cyclobutanediol from cyclobutene using cold, alkaline potassium permanganate.
Materials:
-
Cyclobutene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethanol (B145695) (optional, as a co-solvent)
-
Celite or diatomaceous earth
Procedure:
-
Dissolve cyclobutene (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like ethanol or t-butanol in a round-bottom flask.
-
Add a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M) to make the solution basic.
-
Cool the mixture to 0 °C or below in an ice-salt bath.
-
Slowly add a pre-chilled, dilute aqueous solution of potassium permanganate (1.0 eq) dropwise to the vigorously stirred cyclobutene solution. The purple color of the permanganate should disappear as it reacts.
-
Maintain the temperature below 5 °C throughout the addition. The reaction is typically fast.
-
After the addition is complete and the purple color no longer persists, a brown precipitate of manganese dioxide (MnO₂) will have formed.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Concentrate the filtrate under reduced pressure to remove any organic co-solvent.
-
Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts and concentrate to yield the crude cis-1,2-cyclobutanediol. Further purification may be required.
Data Presentation
Expected Quantitative Data
The following table summarizes the expected yields for the cis-dihydroxylation of alkenes. Actual yields for cyclobutene may vary and should be determined experimentally.
| Reagent System | Co-oxidant/Conditions | Typical Yield | Reference |
| Catalytic OsO₄ | NMO | 80-95% | [1] |
| Cold, dilute KMnO₄ | Alkaline (NaOH) | 30-60% | [4] |
Physicochemical and Spectroscopic Data for cis-1,2-Cyclobutanediol
| Property | Value |
| Molecular Formula | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol |
| Appearance | Expected to be a colorless liquid or low-melting solid |
| Expected ¹H NMR | |
| δ (ppm) | Protons on C1 and C2 (CH-OH) and C3 and C4 (CH₂) |
| Expected ¹³C NMR | |
| δ (ppm) | Carbons C1 and C2 (bearing OH) and C3 and C4 |
| Expected IR (cm⁻¹) | |
| ~3300 (broad) | O-H stretch |
| ~2950 | C-H stretch |
| ~1050 | C-O stretch |
Logical Relationships and Stereochemistry
The stereochemical outcome of the cis-dihydroxylation of cyclobutene is a direct consequence of the concerted mechanism. The formation of the cyclic intermediate forces the two new C-O bonds to be formed on the same face of the original double bond.
This inherent stereocontrol makes cis-dihydroxylation a powerful tool in synthetic organic chemistry, particularly in the construction of chiral molecules where the relative stereochemistry of adjacent hydroxyl groups is critical. For prochiral alkenes, the use of chiral ligands in conjunction with osmium tetroxide, as in the Sharpless asymmetric dihydroxylation , can lead to the formation of a single enantiomer of the diol with high enantiomeric excess.
References
Spectroscopic Profile of cis-Cyclobutane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-cyclobutane-1,2-diol, a key structural motif in various biologically active molecules. Due to the limited availability of experimental spectra in the public domain, this guide presents high-quality predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights for the identification and characterization of this compound and its derivatives in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data has been generated using validated computational algorithms to provide a reliable reference for researchers.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | Multiplet | 2H | CH-OH |
| ~2.2 - 2.4 | Multiplet | 2H | CH₂ (adjacent to CH-OH) |
| ~1.6 - 1.8 | Multiplet | 2H | CH₂ (β to CH-OH) |
| Variable | Broad Singlet | 2H | OH |
Note: Predicted spectra suggest complex second-order coupling effects for the cyclobutane (B1203170) ring protons, resulting in overlapping multiplets. The chemical shift of the hydroxyl protons is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~68 - 72 | CH-OH |
| ~25 - 29 | CH₂ |
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1450 - 1400 | Medium | CH₂ scissoring |
| ~1100 - 1000 | Strong | C-O stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 88 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M - H₂O]⁺ |
| 60 | Moderate | [C₃H₄O₂]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 42 | High | [C₃H₆]⁺ or [C₂H₂O]⁺ |
Note: Fragmentation patterns are predicted and may vary based on the ionization method used.
Experimental Protocols
While the data presented is predictive, the following are detailed methodologies for the key experiments that would be cited for the empirical analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) (approx. 100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system, such as direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography).
-
Ionization: Utilize a suitable ionization technique. For a small polar molecule like a diol, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate key conceptual workflows in spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Caption: Conceptual pathway of NMR signal generation.
An In-depth Technical Guide to the Physical Properties of cis-Cyclobutane-1,2-diol
This technical guide provides a detailed overview of the known physical properties of cis-cyclobutane-1,2-diol, with a focus on its melting and boiling points. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical research.
Introduction
This compound is a cyclic diol of interest in organic synthesis and as a building block for more complex molecules. A thorough understanding of its physical properties is essential for its proper handling, characterization, and application in synthetic protocols. This guide summarizes the available data for its melting and boiling points and provides generalized experimental protocols for their determination.
Physical Properties of this compound
Data Summary Table
| Physical Property | Value/Observation | Source |
| Melting Point | Below room temperature | Commercial suppliers describe it as a liquid at room temperature. |
| Boiling Point | Data not available | No specific boiling point is reported in the reviewed sources. |
| Physical Form | Liquid |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of a compound such as this compound. These protocols are based on standard laboratory techniques.
3.1. Determination of Melting Point (Sub-ambient)
Given that this compound is a liquid at room temperature, its melting point must be determined using a sub-ambient temperature method.
Principle: The sample is cooled until it solidifies and then slowly warmed to determine the temperature range over which it melts.
Apparatus:
-
Melting point apparatus with a cooling capability (e.g., a cold-stage microscope or a specialized melting point apparatus).
-
Small sample vials or capillary tubes.
-
A suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).
-
Calibrated thermometer or temperature probe.
Procedure:
-
Place a small sample of this compound into a sample holder (e.g., a small vial or the end of a sealed capillary tube).
-
Carefully cool the sample using a cooling bath until it completely solidifies.
-
Transfer the solidified sample to the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
Allow the temperature to rise slowly, typically at a rate of 1-2 °C per minute, while observing the sample.
-
Record the temperature at which the first signs of melting are observed (the solid begins to liquefy).
-
Continue to observe and record the temperature at which the last of the solid melts.
-
The melting point is reported as the range between these two temperatures.
3.2. Determination of Boiling Point (Micro-Boiling Point Method)
For small quantities of a liquid, the micro-boiling point method is a suitable technique.
Principle: A small amount of the liquid is heated in a capillary tube along with a smaller, inverted capillary to trap vapor. The boiling point is the temperature at which the liquid and its vapor are in equilibrium, observed as a continuous stream of bubbles.
Apparatus:
-
Thiele tube or a melting point apparatus that can be used for boiling point determination.
-
Heating oil (e.g., mineral oil or silicone oil).
-
Standard capillary tubes.
-
A smaller, sealed capillary tube (fusion tube).
-
Thermometer.
-
Bunsen burner or heating mantle.
Procedure:
-
Introduce a small amount of this compound into a standard capillary tube (approximately 2-3 cm high).
-
Take a smaller capillary tube and seal one end in a flame. Place this smaller, sealed tube, open-end down, into the larger capillary tube containing the sample.
-
Attach the capillary tube assembly to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and assembly in a Thiele tube filled with heating oil, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, air trapped in the inverted capillary will bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary. This indicates the liquid has reached its boiling point.
-
Record the temperature at which this vigorous bubbling occurs.
-
To confirm, the heat can be removed, and the temperature at which the liquid re-enters the inverted capillary can be noted as the condensation point, which should be close to the boiling point.
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical substance like this compound.
cis-cyclobutane-1,2-diol CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of cis-cyclobutane-1,2-diol, a four-membered carbocyclic diol. While specific biological roles and extensive experimental data for this compound are not widely documented, this guide consolidates available chemical and physical properties, a detailed, analogous synthetic protocol, and theoretical spectroscopic characteristics. The rigid, puckered structure of the cyclobutane (B1203170) ring makes its derivatives, including this compound, of interest in medicinal chemistry for creating conformationally restricted analogues of bioactive molecules.
Chemical Identity and Physical Properties
This compound is identified by the CAS number 35358-33-9 . Its systematic IUPAC name is (1r,2s)-cyclobutane-1,2-diol .
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value |
| CAS Number | 35358-33-9 |
| IUPAC Name | (1r,2s)-cyclobutane-1,2-diol |
| Molecular Formula | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol |
| Melting Point | 12-13 °C |
| Boiling Point (Predicted) | 220.1 ± 8.0 °C |
| Density (Predicted) | 1.356 ± 0.06 g/cm³ |
Synthesis of this compound
Experimental Protocol: Dihydroxylation of Cyclobutene (B1205218) (Analogous to Cyclohexene)
Materials:
-
Cyclobutene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (catalytic amount)
-
Water
-
Sodium bisulfite (or another suitable reducing agent)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclobutene and N-methylmorpholine N-oxide in a mixture of acetone and water.
-
To this stirring solution, add a catalytic amount of osmium tetroxide.
-
Allow the reaction to stir at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Stir the mixture for 30-60 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.
Spectroscopic Data (Predicted)
Specific experimental spectra for this compound are not widely available. However, based on the analysis of related cyclobutane derivatives, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Chemical Shifts |
| ¹H NMR | Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on the carbons bearing the hydroxyl groups (CH-OH) would appear as a multiplet. The methylene (B1212753) protons (CH₂) would also likely appear as multiplets. The chemical shifts would be influenced by the electronegativity of the hydroxyl groups. |
| ¹³C NMR | Two distinct signals are expected: one for the two equivalent carbons attached to the hydroxyl groups (C-OH) and another for the two equivalent methylene carbons (CH₂). The C-OH signal would be downfield due to the deshielding effect of the oxygen atoms. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the cyclobutane ring would be observed around 2850-3000 cm⁻¹. C-O stretching would appear in the 1000-1200 cm⁻¹ region. |
Biological Activity and Applications
There is limited information in the scientific literature regarding the specific biological activity or signaling pathway involvement of this compound. However, the cyclobutane motif is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure can be used to lock flexible molecules into specific conformations, which can be advantageous for optimizing drug-receptor interactions. Cyclobutane-containing compounds are being explored as metabolically stable and conformationally constrained scaffolds in the development of novel therapeutics.
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of this compound from Cyclobutene.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental Workflow for this compound Synthesis.
The Advent of the Strained Ring: A Technical Guide to the Discovery and Historical Synthesis of Cyclobutane Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane (B1203170) ring, a motif once considered a synthetic curiosity due to its inherent strain, is now recognized as a valuable scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance pharmacological properties. Central to the application of this scaffold are cyclobutane diols, versatile intermediates that allow for diverse functionalization. This technical guide provides a comprehensive overview of the historical development of synthetic routes to cyclobutane diols, from the foundational discoveries that enabled the construction of the four-membered ring to key methodologies for their stereocontrolled synthesis. Detailed experimental protocols for seminal reactions and tabulated quantitative data are presented to serve as a practical resource for researchers in the field.
Early Discoveries and Foundational Syntheses
The journey to synthesizing cyclobutane diols began with the challenge of constructing the cyclobutane ring itself. While cyclobutane derivatives are found in nature, such as in the ladderane structure of pentacycloanammoxic acid, their synthesis was a significant early challenge in organic chemistry.[2] The first successful synthesis of the parent cyclobutane was reported by Richard Willstätter and James Bruce in 1907, achieved through the hydrogenation of cyclobutene (B1205218).[2]
However, the most impactful and versatile methods for constructing the cyclobutane skeleton, which would become the bedrock for synthesizing its derivatives, are rooted in cycloaddition reactions. The principal strategies that emerged historically for forming the four-carbon ring system involve [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[3]
Photochemical [2+2] Cycloaddition
One of the most common and powerful methods for forming cyclobutane rings is the photochemical [2+2] cycloaddition. This reaction involves the light-induced dimerization of alkenes or the reaction of an alkene with a carbonyl group (the Paterno-Büchi reaction).[2][4] Photoexcited enones, in particular, are excellent substrates for these reactions, typically proceeding through a triplet excited state.[4] The regioselectivity of these intermolecular cycloadditions is often governed by electronics, favoring a head-to-tail arrangement.[4]
Thermal [2+2] Cycloaddition of Ketenes
Ketenes are highly reactive species that can undergo thermal [2+2] cycloadditions with electron-rich alkenes to yield cyclobutanones.[2][5] This method is highly valuable as the cyclobutanone (B123998) product serves as a direct and versatile precursor to cyclobutane diols via reduction. The intramolecular version of this reaction has also been extensively used to prepare bicyclic cyclobutanones.[3]
General Synthetic Workflow
The synthesis of cyclobutane diols typically follows a multi-step sequence, starting from the formation of the cyclobutane ring, often as a ketone, followed by stereoselective reduction. A generalized workflow is depicted below.
Key Synthetic Methodologies and Protocols
The historical development of organic synthesis has yielded several robust methods for preparing cyclobutane diols. These routes primarily involve the creation of a cyclobutanone or cyclobutene intermediate, which is then converted to the target diol.
Synthesis via Reduction of Cyclobutanones
The reduction of cyclobutanones is the most direct route to cyclobutane diols. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group.
-
Formation of Cyclobutanone Precursor: A common method involves the [2+2] cycloaddition of a ketene with an alkene.
-
Reduction to Diol: Subsequent reduction of the resulting cyclobutanone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the cyclobutanol. If the starting material is a cyclobutane-1,2-dione or a 2-hydroxycyclobutanone, a diol can be formed. For example, diastereoselective reduction of a racemic keto-alcohol using NaBH(OAc)₃ can produce a trans-1,2-diol.[6]
Table 1: Representative Syntheses of Cyclobutane Diols via Reduction
| Starting Material(s) | Key Reagents | Product | Yield | Stereochemistry | Reference |
| Dichloroketene + Alkene | 1. Zn-Cu couple2. NaBH₄ | Substituted Cyclobutanol | Good | Varies | [4] |
| 2-Hydroxycyclobutanone | Organometallic reagents (e.g., Grignard) | Substituted Cyclobutane-1,2-diol | High | Varies | [7] |
| Racemic Keto-alcohol | NaBH(OAc)₃ | trans-1,2-Diol | N/A | Diastereoselective | [6] |
Experimental Protocol: Synthesis of 1-Phenylcyclobutane-1,2-diol[7]
This protocol is representative of the synthesis of cyclobutane-1,2-diols via nucleophilic addition to a 2-hydroxycyclobutanone precursor.
-
Preparation of 2-Hydroxycyclobutanone: The precursor, 2-hydroxycyclobutanone, can be prepared from commercially available 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) via hydrolysis.
-
Nucleophilic Addition: To a solution of 2-hydroxycyclobutanone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of phenylmagnesium bromide (PhMgBr, 1.1 equivalents) in THF is added dropwise.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, 1-phenylcyclobutane-1,2-diol, is then purified by column chromatography on silica (B1680970) gel.
Synthesis via Dihydroxylation of Cyclobutenes
An alternative and powerful strategy for accessing cis-cyclobutane-1,2-diols is the dihydroxylation of a cyclobutene precursor.
-
Formation of Cyclobutene Precursor: Cyclobutenes can be synthesized via several methods, including the [2+2] photocycloaddition of an alkene with acetylene, followed by partial reduction, or through ring-closing metathesis.[3] A classic method involves the cycloaddition of an alkene with maleic anhydride (B1165640), followed by reductive chlorine elimination.[8]
-
Dihydroxylation: The cyclobutene double bond is then dihydroxylated, typically using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (B83412) (KMnO₄) under cold conditions. This reaction proceeds via syn-addition, leading exclusively to the cis-diol.
Table 2: Representative Syntheses of Cyclobutane Diols via Dihydroxylation
| Starting Material | Key Reagents | Product | Yield | Stereochemistry | Reference |
| Cyclobutene | OsO₄, NMO | cis-Cyclobutane-1,2-diol | High | cis | General Method |
| Substituted Cyclobutene | Cold, dilute KMnO₄ | Substituted this compound | Moderate-Good | cis | General Method |
Experimental Protocol: Synthesis of cis-Cyclobut-3-ene-1,2-dicarboxylic Anhydride[8]
This protocol describes the synthesis of a key cyclobutene precursor suitable for subsequent dihydroxylation.
-
Photocycloaddition: A solution of maleic anhydride and (E)-1,2-dichloroethene in a suitable solvent (e.g., acetone) is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) in a photochemical reactor. The reaction is cooled to maintain a constant temperature.
-
Isolation of Adduct: After irradiation is complete (monitored by GC or NMR), the solvent is removed under reduced pressure to yield the crude dichloro-cycloadduct.
-
Reductive Dechlorination: The crude adduct is dissolved in a suitable solvent like diethyl ether or THF. Activated zinc dust is added portionwise, and the mixture is stirred vigorously. The reaction is often initiated with gentle heating or sonication.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove excess zinc and zinc salts. The filtrate is concentrated, and the resulting cis-cyclobut-3-ene-1,2-dicarboxylic anhydride is purified by recrystallization or sublimation.
Stereochemical Considerations
The synthesis of cyclobutane diols presents significant stereochemical challenges and opportunities. The relative orientation of the hydroxyl groups (cis or trans) and other substituents on the ring is critical for their application in asymmetric synthesis and drug design.
-
cis-Diols: As mentioned, these are reliably prepared by the syn-dihydroxylation of cyclobutenes.
-
trans-Diols: The synthesis of trans-diols is often achieved by the nucleophilic ring-opening of a cyclobutene oxide with water or hydroxide, which proceeds with inversion of stereochemistry. Alternatively, specific reducing agents can favor the formation of the trans-isomer from a cyclobutanone that has a directing group at an adjacent position.
Conclusion
The synthesis of cyclobutane diols has evolved from the fundamental challenges of four-membered ring construction to sophisticated, stereoselective methodologies. Early methods based on photochemical and thermal [2+2] cycloadditions provided the essential cyclobutanone and cyclobutene precursors. Subsequent advancements in reduction and oxidation chemistry enabled control over the stereochemistry of the resulting diols. The protocols and data summarized in this guide highlight the key historical milestones and provide a foundational toolset for modern chemists aiming to incorporate the unique cyclobutane scaffold into complex molecules for pharmaceutical and materials science applications.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
conformational analysis of cis-cyclobutane-1,2-diol
An In-depth Technical Guide to the Conformational Analysis of cis-Cyclobutane-1,2-diol
Introduction
The three-dimensional structure of a molecule is paramount in determining its biological activity. For researchers and professionals in drug development, a thorough understanding of a molecule's conformational landscape is crucial for designing effective and specific therapeutic agents. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides this critical insight.
This guide focuses on the , a molecule whose strained four-membered ring and vicinal hydroxyl groups present a unique and interesting case for conformational study. The puckered nature of the cyclobutane (B1203170) ring, coupled with the potential for intramolecular hydrogen bonding, dictates the preferred shapes this molecule can adopt, which in turn will influence its interactions with biological targets.
The Conformational Landscape of the Cyclobutane Ring
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation is destabilized by significant angle strain (C-C-C bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or bent conformation.[1][2]
This puckering is not static. The ring undergoes a rapid inversion process, flipping from one puckered conformation to an equivalent one. The transition state for this inversion is the higher-energy planar conformation. High-level ab initio calculations have been employed to study this process in detail.[3][4]
Key Conformational Parameters of Cyclobutane:
| Parameter | Value | Source |
| Equilibrium Puckering Angle (θ) | 29.59° - 29.68° | [1][2] |
| Inversion Barrier | ~482-498 cm⁻¹ | [1][2] |
| C-C Bond Length | ~1.554 Å | [2] |
| C-C-C Bond Angle | ~88.1° | [2] |
The following diagram illustrates the dynamic equilibrium between the two equivalent puckered conformations of the cyclobutane ring.
Caption: Equilibrium between puckered conformations of cyclobutane.
Conformational Isomers of this compound
The introduction of two cis-hydroxyl groups onto the cyclobutane ring significantly influences its conformational preferences. The puckering of the ring leads to two primary types of substituent positions: axial and equatorial. In cis-1,2-disubstituted cyclobutanes, one substituent will occupy a pseudo-axial position while the other is in a pseudo-equatorial position. The ring inversion interconverts these positions.
For this compound, two main puckered conformers are in equilibrium. A key feature that distinguishes the conformational behavior of this molecule is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can stabilize certain conformations.
Potential Conformations:
-
Conformer A (Hydrogen-Bonded): In this conformation, the puckering of the ring brings the axial and equatorial hydroxyl groups into proximity, allowing for the formation of an intramolecular hydrogen bond. This is generally expected to be the more stable conformation in non-polar solvents.
-
Conformer B (Non-Hydrogen-Bonded): Through ring inversion, a second conformer exists where the hydroxyl groups are further apart, precluding the formation of an intramolecular hydrogen bond. This conformation might be more favored in polar, hydrogen-bonding solvents that can solvate the hydroxyl groups individually.
The following diagram depicts the equilibrium between these two conformers.
Caption: Conformational equilibrium of this compound.
Experimental and Computational Protocols
A combination of spectroscopic and computational methods is typically employed to elucidate the conformational preferences of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, DMSO-d₆ for polar environments).
-
¹H NMR Spectroscopy: The one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) between protons on adjacent carbons are analyzed. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing information about the ring's pucker and the relative orientation of substituents.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments can be performed to identify protons that are close in space. The presence of NOEs between protons of the hydroxyl groups and specific protons on the cyclobutane ring can help to confirm the predominant conformation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying intramolecular hydrogen bonding.
-
Methodology:
-
Sample Preparation: The analysis is typically performed on a dilute solution of the diol in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding.
-
Spectrum Acquisition: The IR spectrum is recorded, focusing on the O-H stretching region (typically 3200-3700 cm⁻¹).
-
Data Interpretation: The presence of a "free" hydroxyl group (not involved in hydrogen bonding) gives rise to a sharp absorption band around 3600-3650 cm⁻¹. An intramolecularly hydrogen-bonded hydroxyl group will result in a broader absorption band at a lower frequency (red-shifted), typically in the range of 3400-3550 cm⁻¹.[5][6] The relative intensities of these bands can provide an estimate of the equilibrium populations of the hydrogen-bonded and non-hydrogen-bonded conformers.
-
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are invaluable for modeling the conformational landscape of molecules.
-
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of this compound.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G** or larger).
-
Energy Calculations: Single-point energy calculations are then performed at a higher level of theory (e.g., MP2 or CCSD(T)) with a larger basis set to obtain more accurate relative energies of the conformers.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to predict the IR spectra, which can then be compared with experimental data.
-
The following diagram outlines a typical workflow for conformational analysis.
Caption: Workflow for conformational analysis.
Summary of Conformational Data
While specific experimental data for this compound is not extensively published, the following table summarizes the expected key parameters for its principal conformers based on the analysis of related systems and theoretical principles.
| Parameter | Conformer A (H-Bonded) | Conformer B (No H-Bond) |
| Relative Energy | More stable (in non-polar media) | Less stable |
| H-O···H-O Dihedral Angle | ~40-60° | > 60° |
| O···O Distance | Shorter | Longer |
| Predicted IR ν(O-H) | ~3450-3550 cm⁻¹ (broad) | ~3600-3650 cm⁻¹ (sharp) |
| Key ³JHH values | Reflective of a specific puckered state | Averaged values due to inversion |
Conclusion
The reveals a fascinating interplay between ring strain, torsional strain, and intramolecular hydrogen bonding. The molecule is expected to exist predominantly in a puckered conformation, with the equilibrium between different conformers being sensitive to the solvent environment. In non-polar solvents, a conformation stabilized by an intramolecular hydrogen bond is likely to be favored. A comprehensive understanding of this conformational landscape, achieved through a synergistic application of NMR and IR spectroscopy alongside computational modeling, is essential for predicting the molecule's interactions and its potential applications in fields such as drug discovery. The methodologies and principles outlined in this guide provide a robust framework for the detailed and other similarly complex molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorry, that site is unavailable [apology.pnl.gov]
- 5. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds | Semantic Scholar [semanticscholar.org]
Theoretical Stability of cis-Cyclobutane-1,2-diol: A Computational Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide to the theoretical calculations concerning the conformational stability of cis-cyclobutane-1,2-diol. Due to the absence of specific published quantitative data for this isomer, this paper outlines the foundational principles, describes the key conformers, and presents a generalized computational protocol based on established methodologies for analogous molecules.
Introduction: Conformational Landscape of this compound
The seemingly simple molecule, this compound, presents a complex conformational landscape governed by a delicate interplay of ring strain, torsional strain, and intramolecular interactions. Unlike planar representations often used in introductory texts, the cyclobutane (B1203170) ring is known to adopt a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure. This puckering, characterized by a dihedral angle of approximately 25-30 degrees, is a critical factor in determining the spatial orientation of the hydroxyl substituents and, consequently, the overall stability of the molecule.
For cis-1,2-disubstituted cyclobutanes, the puckering of the ring leads to two primary conformations: one where the substituents adopt pseudo-equatorial positions and another where they are in pseudo-axial positions. The relative stability of these conformers is dictated by steric hindrance and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Key Conformers and Stability Factors
The conformational equilibrium of this compound is primarily a balance between two puckered forms. The stability of these conformers is influenced by:
-
Torsional Strain: The puckering of the cyclobutane ring reduces, but does not eliminate, the eclipsing interactions between adjacent hydrogen atoms.
-
Angle Strain: The C-C-C bond angles in a puckered cyclobutane are typically around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to considerable angle strain.
-
Steric Strain: In the cis isomer, the two hydroxyl groups are on the same face of the ring, which can lead to steric repulsion, particularly in the more crowded pseudo-axial conformation.
-
Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups in the cis configuration allows for the potential formation of an intramolecular hydrogen bond. This stabilizing interaction can significantly influence the preferred conformation. Quantum mechanical and topological analyses suggest that for vicinal diols, the existence of a true intramolecular hydrogen bond can be debated, and the interaction may be a combination of weak polarization and electrostatic effects.
The logical relationship between these factors and the resulting conformational stability is illustrated in the diagram below.
Caption: Factors influencing the conformational stability of this compound.
Quantitative Conformational Analysis
Table 1: Representative Theoretical Data for this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-O-C-C) | O-O Distance (Å) |
| Pseudo-equatorial | 0.00 (hypothetical) | ~60° | ~2.8 |
| Pseudo-axial | 1.50 (hypothetical) | ~0° | ~2.5 |
| Planar (Transition State) | > 5.00 (hypothetical) | 0° | ~2.4 |
Note: The values in this table are hypothetical and serve to illustrate the expected trends. Actual values would require specific computational studies.
Detailed Methodologies for Computational Analysis
A robust theoretical investigation of the conformational stability of this compound would typically involve the following computational protocol using a quantum chemistry software package like Gaussian.
Workflow for Conformational Analysis:
Solubility of cis-cyclobutane-1,2-diol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of cis-cyclobutane-1,2-diol in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to determine and understand the solubility profile of this compound. It includes a discussion of the theoretical solubility based on the compound's molecular structure, detailed experimental protocols for solubility determination, and a template for the systematic presentation of acquired data. This guide is intended to be a foundational resource for scientists working with this compound in various research and development applications, particularly in the pharmaceutical and chemical synthesis sectors.
Introduction
This compound is a vicinal diol with a constrained four-membered ring structure. Its stereochemistry and the presence of two hydroxyl groups dictate its physical and chemical properties, including its solubility. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which significantly influences the compound's interaction with various solvents. Understanding the solubility of this diol is crucial for a range of applications, including reaction chemistry, purification, formulation development, and materials science.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1] The molecular structure of this compound, featuring a nonpolar cyclobutane (B1203170) ring and two polar hydroxyl groups, suggests a nuanced solubility behavior.
-
Polar Protic Solvents: These solvents, such as methanol (B129727) and ethanol, contain O-H or N-H bonds and can engage in hydrogen bonding.[1][2] Due to the two hydroxyl groups on this compound, it is expected to exhibit high solubility in polar protic solvents through strong hydrogen bond interactions. Generally, the solubility of diols in alcohols increases with temperature.[3]
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are polar but lack O-H or N-H bonds.[4] They can act as hydrogen bond acceptors. This compound is anticipated to be soluble in these solvents, although perhaps to a lesser extent than in polar protic solvents, depending on the specific solvent's polarity and hydrogen bond accepting capability.
-
Nonpolar Solvents: Solvents such as hexanes and toluene (B28343) have low polarity and cannot participate in significant hydrogen bonding.[1] The nonpolar cyclobutane backbone of the diol may allow for some minimal solubility in these solvents, but overall, the solubility is expected to be low due to the dominant influence of the polar hydroxyl groups.
Quantitative Solubility Data
As of the date of this publication, no specific quantitative solubility data for this compound in organic solvents has been found in a survey of publicly accessible scientific databases and literature. To facilitate the systematic collection and comparison of such data by researchers, the following table structure is recommended.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Reference |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene | |||||
| Hexanes |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer if the analyte has a chromophore or can be derivatized)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the supernatant remains constant.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for a period sufficient for the undissolved solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles. The filtration should be done quickly to minimize temperature changes and potential precipitation.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method such as HPLC or GC to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[5]
-
Conclusion
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While quantitative data is currently lacking in the public domain, the methodologies outlined herein offer a robust framework for researchers to generate reliable and reproducible solubility data. The systematic collection and reporting of this information will be invaluable to the scientific community, particularly for those in drug development and chemical synthesis, enabling more precise control over experimental conditions and formulation processes.
References
An In-depth Technical Guide to cis-Cyclobutane-1,2-diol: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclobutane-1,2-diol is a cycloalkane diol that serves as a valuable building block in organic synthesis. Its rigid, puckered four-membered ring and stereospecific arrangement of hydroxyl groups offer unique conformational constraints and functionalities that are of interest in the design of novel chemical entities, including peptidomimetics and other molecules with defined three-dimensional structures. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound.
Chemical Structure and Properties
This compound possesses the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1] The molecule consists of a four-membered carbon ring with two hydroxyl groups attached to adjacent carbons on the same face of the ring.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 35358-33-9 | [2] |
| IUPAC Name | (1r,2s)-cyclobutane-1,2-diol | [2] |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | 97% | [2] |
Stereochemistry: A Meso Compound
An essential feature of this compound is its stereochemistry. Although the molecule contains two chiral centers (at C1 and C2), it is an achiral molecule. This is because it possesses an internal plane of symmetry that bisects the C1-C2 bond and the C3-C4 bond. Molecules that have chiral centers but are achiral due to an internal plane of symmetry are known as meso compounds.[3] Consequently, this compound is optically inactive.
Conformational Analysis: The Puckered Ring
Contrary to a planar representation, the cyclobutane (B1203170) ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure.[4] This puckering results in a dihedral angle of approximately 25-35 degrees between the two C1-C2-C3 and C1-C4-C3 planes.[5] While puckering reduces torsional strain, it slightly increases angle strain, with the internal C-C-C bond angles being around 88°.[5]
Table 2: Crystallographic Data for cis-1,2-Dimethylcyclobutane-1,2-diol
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9715 |
| b (Å) | 10.5549 |
| c (Å) | 24.8914 |
| α (°) | 79.614 |
| β (°) | 88.741 |
| γ (°) | 72.225 |
Source: Acta Crystallographica Section C 2008;64(3):o111-o113[6]
Experimental Protocols: Synthesis of cis-Diols
A common and reliable method for the synthesis of cis-diols from alkenes is through dihydroxylation using osmium tetroxide (OsO₄). The following is a representative protocol adapted from the synthesis of cis-1,2-cyclohexanediol, which can be applied to the synthesis of this compound from cyclobutene (B1205218).
Reaction: Dihydroxylation of Cyclobutene
Reagents:
-
Cyclobutene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343)
Procedure:
-
To a stirred mixture of N-methylmorpholine-N-oxide (1.55 eq) in a solution of water (5 parts) and acetone (2 parts), add a catalytic amount of osmium tetroxide.
-
To this mixture, add cyclobutene (1 eq).
-
The reaction is typically exothermic and should be maintained at room temperature. Stir the reaction overnight under an inert atmosphere.
-
Upon completion, add a slurry of sodium hydrosulfite and magnesium silicate in water to quench the reaction and complex the osmium.
-
Filter the mixture to remove the solid magnesium silicate-osmium complex.
-
Neutralize the filtrate with a suitable acid (e.g., H₂SO₄) and remove the acetone under reduced pressure.
-
Saturate the aqueous solution with NaCl and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Predicted and Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | Due to the symmetry of the molecule, a simplified spectrum is expected. Protons on C1 and C2 would be equivalent, as would the two sets of protons on C3 and C4. |
| ¹³C NMR | Three distinct signals are expected: one for the two equivalent carbons bearing the hydroxyl groups (C1 and C2), and two for the other two equivalent methylene (B1212753) carbons (C3 and C4). A ¹³C NMR spectrum for trans-cyclobutane-1,2-dicarboxylic acid shows signals for the carboxyl carbons and the ring carbons, providing a reference for the chemical shifts of the cyclobutane ring carbons.[7] |
| IR Spectroscopy | Characteristic absorptions would include a broad O-H stretching band around 3300-3500 cm⁻¹, C-O stretching in the range of 1000-1200 cm⁻¹, and C-H stretching and bending vibrations for the cyclobutane ring. The infrared spectrum of cyclobutane shows prominent C-H stretching vibrations around 2987 and 2887 cm⁻¹ and ring deformation vibrations around 898 cm⁻¹.[8] |
| Mass Spectrometry | The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 88, followed by fragmentation patterns corresponding to the loss of water and other fragments. A mass spectrum for 2-methyl-1-(2-thienyl)cyclobutane-cis-1,2-diol is available and can provide insight into the fragmentation of the cyclobutane diol ring system.[9] |
Biological Activity
While many natural and synthetic molecules containing a cyclobutane ring exhibit a range of biological activities, including antimicrobial and antitumor properties, there is limited specific information on the biological activity of this compound itself.[10] Its primary role in the scientific literature is as a synthetic intermediate for the construction of more complex molecules. Substituted cyclobutanols are frequently used as synthons in organic chemistry.[11]
Conclusion
This compound is a structurally unique and synthetically useful molecule. Its stereochemistry as a meso compound and its puckered ring conformation are key features that influence its reactivity and its utility in the design of conformationally constrained molecules. The well-established methods for its synthesis, such as the dihydroxylation of cyclobutene, make it an accessible building block for researchers in drug discovery and materials science. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective application in these fields.
References
- 1. Cyclobutane-1,2-diol | C4H8O2 | CID 13215601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 35358-33-9 | AChemBlock [achemblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cis-1,2-Dimethylcyclobutane-1,2-diol | C30H60O10 | CID 139060393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR [m.chemicalbook.com]
- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 11. mmsl.cz [mmsl.cz]
Methodological & Application
Application Notes and Protocols: cis-Cyclobutane-1,2-diol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
cis-Cyclobutane-1,2-diol and its derivatives are versatile building blocks in organic synthesis. The inherent ring strain of the cyclobutane (B1203170) core makes these compounds valuable intermediates for a variety of transformations, including ring-opening, ring-expansion, and functional group manipulations.[1][2] Their stereochemistry can be leveraged to control the formation of new stereocenters, making them useful in the synthesis of complex molecules and natural products.[3]
Applications in Organic Synthesis
The primary applications of this compound and its derivatives include:
-
Precursors to 1,4-Dicarbonyl Compounds: The cis-diol moiety can be selectively cleaved under oxidative conditions to furnish 1,4-dicarbonyl compounds, which are key intermediates for the synthesis of various heterocycles and other complex molecules.[4][5]
-
Substrates for Asymmetric Ring-Opening/Cross Metathesis (AROCM): Protected cis-cyclobutene-1,2-diols serve as excellent substrates for desymmetrization via AROCM. This powerful transformation allows for the enantioselective synthesis of highly functionalized anti-1,2-diols, which are common motifs in natural products.[6][7]
-
Building Blocks for Natural Product Synthesis: The unique structural and reactive properties of the cyclobutane core have been exploited in the total synthesis of several natural products, including (+)-endo-brevicomin and monosaccharides like ribose.[6][3]
Synthesis of Substituted cis-Cyclobutane-1,2-diols
A common route to substituted cis-cyclobutane-1,2-diols involves the nucleophilic addition of organometallic reagents to 2-hydroxycyclobutanone. This method generally produces a mixture of diastereomers, with the cis-isomer predominating.[5]
Data Presentation: Diastereoselective Synthesis of Cyclobutane-1,2-diols
The following table summarizes the yields and diastereomeric ratios for the synthesis of various 1-substituted-cyclobutane-1,2-diols via nucleophilic addition to 2-hydroxycyclobutanone.[5]
| Entry | Organometallic Reagent (R-M) | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | PhLi | Phenyl | 85 | 75:25 |
| 2 | MeLi | Methyl | 78 | 80:20 |
| 3 | BnMgCl | Benzyl | 82 | >95:5 |
| 4 | n-BuLi | n-Butyl | 88 | 70:30 |
| 5 | (CH₂)₅CHMgBr | Pentyl | 81 | 72:28 |
Experimental Protocol: General Procedure for Synthesis of 1-Substituted cis-cyclobutane-1,2-diols[7]
-
Preparation: To a stirred solution of 2-hydroxycyclobutanone (1.0 eq) in anhydrous diethyl ether (0.2 M) at -78 °C under an inert atmosphere (e.g., argon), add the corresponding organometallic reagent (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the cis and trans diastereomers.
Visualization: Synthesis of Substituted cis-Cyclobutane-1,2-diols
Caption: General workflow for the diastereoselective synthesis of cyclobutane-1,2-diols.
Application: Oxidative Cleavage to 1,4-Dicarbonyls
cis-Cyclobutane-1,2-diols can be efficiently converted to 1,4-dicarbonyl compounds through oxidative cleavage. A notable method employs a dioxomolybdenum(VI) catalyst with dimethyl sulfoxide (B87167) (DMSO) serving as both the solvent and the oxidant.[4][5] These resulting 1,4-dicarbonyls are precursors for synthesizing N-(hetero)aryl pyrroles.[5]
Experimental Protocol: Molybdenum-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diols[7]
-
Setup: In a sealed tube, combine the this compound (1.0 eq), MoO₂(acac)₂ (0.05 eq), and dimethyl sulfoxide (DMSO) as the solvent (0.2 M).
-
Reaction: Heat the mixture at 90 °C for 1 hour.
-
Cooling & Dilution: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 25 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 1,4-dicarbonyl compound by flash column chromatography.
Visualization: Oxidative Cleavage and Subsequent Pyrrole Synthesis
Caption: Reaction pathway from cis-diols to N-Aryl pyrroles via oxidative cleavage.
Application: Asymmetric Ring-Opening/Cross Metathesis (AROCM)
A key application in modern stereoselective synthesis is the AROCM of meso-cyclobutene derivatives, which can be prepared from this compound. Using a chiral ruthenium catalyst, this desymmetrization reaction yields valuable, enantioenriched anti-1,2-diol fragments, which are versatile synthetic building blocks.[6]
Data Presentation: Enantioselective AROCM of a Dibenzoate-Protected Cyclobutene[4]
| Cross-Partner Alkene | Solvent | Yield (%) | Enantiomeric Excess (% ee, Z-isomer) |
| Styrene | Toluene (B28343) | 85 | 98 |
| 1-Octene | Toluene | 79 | 95 |
| Allylbenzene | Toluene | 82 | 99 |
| Methyl Acrylate | CH₂Cl₂ | 75 | 89 |
Experimental Protocol: General Procedure for AROCM[4]
-
Preparation: In a glovebox, dissolve the dibenzoate-protected cis-cyclobut-3-ene-1,2-diol (1.0 eq) and the cross-partner alkene (2.0 eq) in anhydrous, degassed toluene (0.1 M).
-
Catalyst Addition: Add the chiral ruthenium catalyst (e.g., a cyclometalated Ru complex, 0.05 eq) to the solution.
-
Reaction: Seal the reaction vessel and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantioenriched anti-1,2-diol derivative.
Visualization: Asymmetric Ring-Opening/Cross Metathesis (AROCM) Workflow
Caption: Logical workflow for the synthesis of chiral anti-diols using AROCM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-1,2-diol|88.11|CAS 100130-45-8 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic, Enantioselective Synthesis of 1,2-anti-Diols by Asymmetric Ring-Opening/Cross-Metathesis [authors.library.caltech.edu]
Application Notes: cis-Cyclobutane-1,2-diol as a Versatile Building Block in the Synthesis of Carbocyclic Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of cis-cyclobutane-1,2-diol as a fundamental building block in the stereoselective synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest in medicinal chemistry and drug development due to their potential as antiviral and anticancer agents. The inherent stereochemistry of this compound provides a valuable chiral scaffold for the construction of complex molecular architectures. This note provides detailed experimental protocols for the synthesis of a key intermediate, a protected aminocyclobutanol, and its subsequent conversion to a carbocyclic adenine (B156593) nucleoside analogue.
Introduction
Carbocyclic nucleosides are a class of compounds where the furanose or ribose sugar moiety of a natural nucleoside is replaced by a carbocyclic ring, such as cyclobutane (B1203170) or cyclopentane. This structural modification imparts several advantageous properties, including increased metabolic stability against enzymatic degradation by phosphorylases, which can enhance their therapeutic potential. The cyclobutane ring, in particular, offers a rigid scaffold that can lock the molecule in a specific conformation, potentially leading to higher binding affinity and selectivity for target enzymes. This compound is an attractive starting material for the synthesis of these analogues as its vicinal diol functionality allows for stereocontrolled functionalization.
Synthetic Strategy Overview
The overall strategy for the synthesis of carbocyclic nucleoside analogues from this compound involves a multi-step sequence. The key phases of this synthesis are:
-
Enantioselective Protection and Functionalization: The symmetric cis-diol is first desymmetrized and converted into a chiral, non-racemic intermediate. This is often achieved through enzymatic resolution or by using a chiral auxiliary.
-
Introduction of the Nucleobase: A suitably protected and activated cyclobutane intermediate is then coupled with a heterocyclic base (nucleobase).
-
Final Deprotection: The protecting groups are removed to yield the final carbocyclic nucleoside analogue.
The following sections provide detailed protocols for a representative synthesis of a carbocyclic adenine analogue.
Experimental Protocols
Part 1: Synthesis of a Key Chiral Intermediate: (1R,2R)-2-amino-1-(tert-butyldimethylsilyloxy)cyclobutane
This protocol outlines the conversion of this compound to a key chiral amino alcohol intermediate.
Step 1: Monoprotection of this compound
-
Reaction: To a solution of this compound (1.0 g, 11.35 mmol) in dry dichloromethane (B109758) (DCM, 50 mL) at 0 °C under an argon atmosphere, is added triethylamine (B128534) (1.73 mL, 12.48 mmol) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.79 g, 11.92 mmol) in DCM (10 mL). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to afford the mono-protected diol.
Step 2: Oxidation to the Ketone
-
Reaction: To a solution of the mono-protected alcohol from Step 1 (1.0 g, 4.94 mmol) in dry DCM (25 mL) at room temperature is added Dess-Martin periodinane (2.30 g, 5.43 mmol). The reaction mixture is stirred for 2 hours.
-
Work-up: The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate (B1220275) solution (30 mL). The mixture is stirred vigorously for 30 minutes until both layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the corresponding ketone.
Step 3: Reductive Amination
-
Reaction: The ketone from Step 2 (1.0 g, 5.0 mmol) is dissolved in methanol (B129727) (25 mL), and ammonium (B1175870) acetate (3.85 g, 50 mmol) is added, followed by sodium cyanoborohydride (0.47 g, 7.5 mmol). The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is taken up in water (20 mL) and the pH is adjusted to >10 with 2M NaOH. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amine.
-
Purification: The crude product is purified by flash column chromatography (silica gel, DCM/methanol gradient with 1% triethylamine) to afford the desired aminocyclobutanol.
Part 2: Synthesis of the Carbocyclic Adenine Nucleoside Analogue
Step 4: Coupling with 6-Chloropurine (B14466)
-
Reaction: To a solution of the aminocyclobutanol from Step 3 (0.5 g, 2.48 mmol) and 6-chloropurine (0.42 g, 2.73 mmol) in n-butanol (20 mL) is added diisopropylethylamine (DIPEA, 0.86 mL, 4.96 mmol). The mixture is heated to reflux for 48 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography (silica gel, DCM/methanol gradient) to yield the protected carbocyclic adenine analogue.
Step 5: Deprotection
-
Reaction: The protected nucleoside analogue from Step 4 (0.2 g, 0.62 mmol) is dissolved in a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF, 5 mL) and stirred at room temperature for 4 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is purified directly.
-
Purification: The crude product is purified by reverse-phase flash column chromatography (C18 silica, water/acetonitrile gradient) to afford the final carbocyclic adenine nucleoside analogue.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Mono-TBDMS-protected diol | This compound | TBDMSCl, Et3N, DCM | ~75 | >95 |
| 2 | Protected cyclobutanone | Mono-TBDMS-protected diol | Dess-Martin periodinane, DCM | ~90 | >95 |
| 3 | Protected aminocyclobutanol | Protected cyclobutanone | NH4OAc, NaBH3CN, MeOH | ~60 | >98 |
| 4 | Protected carbocyclic adenine | Protected aminocyclobutanol | 6-Chloropurine, DIPEA, n-BuOH | ~55 | >95 |
| 5 | Carbocyclic adenine analogue | Protected carbocyclic adenine | TBAF, THF | ~85 | >99 |
Note: Yields are representative and may vary based on experimental conditions.
Visualizations
Synthetic Pathway
Applications of cis-Cyclobutane-1,2-diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cis-cyclobutane-1,2-diol moiety is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart desirable pharmacological properties to drug candidates. Its rigid, puckered conformation allows for precise spatial orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic profiles. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their use in the development of antiviral and anticancer agents.
Antiviral Applications: Carbocyclic Nucleoside Analogs
A primary application of this compound in medicinal chemistry is in the synthesis of carbocyclic nucleoside analogs. In these compounds, the furanose sugar of natural nucleosides is replaced by a cyclobutane (B1203170) ring. This modification enhances metabolic stability by removing the glycosidic bond, which is susceptible to enzymatic cleavage.
Lobucavir (B1674995): A Case Study
Lobucavir (formerly known as BMS-180194 or Cyclobut-G) is a prominent example of a carbocyclic guanosine (B1672433) analog built upon a cyclobutane core.[1] It has demonstrated broad-spectrum activity against various viruses, including herpesviruses and hepatitis B virus (HBV).[1]
Biological Activity of Lobucavir
The antiviral efficacy of Lobucavir is summarized in the table below.
| Compound | Virus | Cell Line | Activity | Value |
| Lobucavir | Human Cytomegalovirus (HCMV) | - | IC50 | Comparable to Ganciclovir[1] |
| Lobucavir | Hepatitis B Virus (HBV) | HepAD38 | IC50 | ~0.3 µM[2] |
| Lobucavir | Lamivudine-resistant HBV (M550V) | HepAD79 | IC50 | ~0.4 µM[2] |
Mechanism of Action: Viral DNA Polymerase Inhibition
The antiviral activity of Lobucavir stems from its ability to disrupt viral DNA synthesis.[1] The proposed mechanism is as follows:
-
Cellular Uptake and Phosphorylation: Lobucavir enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form (Lobucavir-TP).[1][3]
-
Competitive Inhibition: Lobucavir-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[3]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, Lobucavir acts as a non-obligate chain terminator. Although it possesses a 3'-hydroxyl equivalent, its incorporation is thought to induce a conformational change in the DNA, hindering further elongation by the viral polymerase.[1][3]
The following diagram illustrates the mechanism of action of Lobucavir.
Synthetic Protocol for Carbocyclic Nucleoside Analogs
A detailed, step-by-step protocol for the synthesis of a specific carbocyclic nucleoside analog like Lobucavir from this compound is often proprietary. However, the general synthetic strategy involves the following key steps, derived from synthetic procedures for related cyclobutane nucleoside analogs:
General Synthetic Strategy:
-
Protection of the Diol: The cis-diol functionality of a suitable cyclobutane precursor is protected, for example, as an acetonide, to prevent unwanted side reactions in subsequent steps.
-
Introduction of a Leaving Group: A leaving group, such as a triflate, is introduced onto the cyclobutane ring to facilitate nucleophilic substitution by the nucleobase.[4]
-
Coupling with the Nucleobase: The protected cyclobutane intermediate is coupled with a purine (B94841) or pyrimidine (B1678525) base. This is a crucial step that establishes the C-N bond of the nucleoside analog. The reaction often yields a mixture of N-7 and N-9 regioisomers in the case of purines.[4][5]
-
Reduction and Deprotection: Any carbonyl groups introduced during the synthesis are reduced to hydroxyl groups, followed by the removal of protecting groups to yield the final carbocyclic nucleoside analog.[5]
Key Experimental Steps (Illustrative Example):
-
Triflation of a Hydroxymethylcyclobutanone: To a solution of the hydroxymethylcyclobutanone in a suitable solvent like dichloromethane (B109758) at 0 °C, a base such as triethylamine (B128534) is added, followed by the slow addition of triflic anhydride. The reaction is stirred at low temperature and then quenched.
-
Coupling with a Purine Base: The triflated intermediate is reacted with a protected purine base (e.g., 6-chloropurine) in the presence of a base like sodium hydride in a polar aprotic solvent such as DMF. The reaction mixture is typically stirred at room temperature.
-
Stereoselective Reduction: The resulting ketone is reduced stereoselectively to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.
-
Deprotection: Protecting groups are removed under appropriate conditions. For example, a benzoyl group can be removed using sodium methoxide (B1231860) in methanol.[5]
Anticancer Applications
The rigid cyclobutane scaffold has also been explored for the development of anticancer agents. By constraining the conformation of molecules, the cyclobutane ring can lock a compound into its most active form, leading to enhanced potency.
Dicyclobutane Isomer with Anticancer Activity
A study on stereoselectively synthesized dicyclobutane isomers revealed that one isomer exhibited significant in vitro anticancer activity against a panel of human cancer cell lines.[6]
Biological Activity of Dicyclobutane Isomer 2
| Compound | Cancer Cell Line | IC50 (µM) |
| Isomer 2 | T-24 (Bladder Carcinoma) | 7.0 ± 0.3 |
| Isomer 2 | HeLa (Cervical Carcinoma) | 6.2 ± 0.8 |
| Isomer 2 | BEL-7402 (Hepatocellular Carcinoma) | 8.9 ± 1.2 |
| Isomer 2 | HepG-2 (Hepatocellular Carcinoma) | 8.2 ± 0.9 |
| Isomer 2 | MGC-803 (Gastric Carcinoma) | Not specified |
Mechanism of Action: Apoptosis Induction and Tubulin Inhibition
The anticancer activity of this dicyclobutane isomer is attributed to its ability to induce apoptosis (programmed cell death) and inhibit tubulin polymerization, a critical process for cell division.
The following diagram illustrates the proposed anticancer mechanism.
Synthetic Protocol for Anticancer Cyclobutane Derivatives
Detailed experimental protocols for the synthesis of specific anticancer cyclobutane derivatives are often found within specialized chemical literature. A general approach to synthesizing 1,3-disubstituted cyclobutane analogs of combretastatin (B1194345) A4, which have shown cytotoxic properties, involves several key transformations.[7]
General Synthetic Strategy:
-
[2+2] Cycloaddition: A key step in forming the cyclobutane ring is often a [2+2] cycloaddition reaction between two alkene precursors.
-
Functional Group Interconversion: Following the formation of the cyclobutane core, a series of functional group manipulations are performed to introduce the desired pharmacophoric elements. This can include reductions, oxidations, and coupling reactions.
-
Purification and Characterization: The final compounds are purified using techniques such as column chromatography and fully characterized by spectroscopic methods (NMR, MS).
Key Experimental Steps (Illustrative Example for Combretastatin Analogs):
-
Synthesis of a Cyclobutanone (B123998) Intermediate: A substituted cyclobutanone can be synthesized via a multi-step sequence starting from commercially available materials.
-
Wittig Reaction: A Wittig reaction can be employed to introduce an aryl group and form a double bond, which can then be reduced.
-
Reduction and Separation of Diastereomers: The reduction of a double bond or a carbonyl group can lead to the formation of cis and trans diastereomers, which are then separated by chromatography.
-
Final Functionalization: The final functional groups are introduced, for example, through demethylation of methoxy (B1213986) groups to yield the desired phenol (B47542) moieties.[7]
Evaluation of Anticancer Activity: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent as the test compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol is used to detect and quantify apoptosis induced by a test compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound derivative (test compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibition of the replication of the DNA polymerase M550V mutation variant of human hepatitis B virus by adefovir, tenofovir, L-FMAU, DAPD, penciclovir and lobucavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Inhibition of Hepadnavirus Polymerases by the Triphosphates of BMS-200475 and Lobucavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mo-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative cleavage of vicinal diols is a potent transformation in organic synthesis, providing access to valuable dicarbonyl compounds. This application note details a molybdenum-catalyzed method for the oxidative cleavage of cis-cyclobutane-1,2-diols to afford 1,4-dicarbonyls, which are key building blocks for the synthesis of five-membered heterocycles and functionalized cyclopentenones. This protocol utilizes dichlorodioxomolybdenum(VI)-dimethylsulfoxide complex, [MoO₂Cl₂(dmso)₂], as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, offering an efficient and clean synthetic route.[1][2][3][4]
Reaction Principle
The core of this methodology is the molybdenum(VI)-catalyzed oxygen atom transfer from DMSO to the cis-cyclobutane-1,2-diol substrate. The cis-diol coordinates to the molybdenum center, facilitating the oxidative cleavage of the carbon-carbon bond to yield the corresponding 1,4-dicarbonyl compound, typically a γ-ketoaldehyde or a 1,4-diketone. The molybdenum catalyst is regenerated in the catalytic cycle, and DMSO is reduced to dimethyl sulfide. This process is particularly effective for cis-diols, which react under milder conditions than their trans-counterparts.[3][5]
Data Presentation
The molybdenum-catalyzed oxidative cleavage of various cis-cyclobutane-1,2-diols demonstrates broad substrate scope and high efficiency, affording the corresponding γ-ketoaldehydes in excellent yields.[3] The reactions are typically carried out using 2 mol% of [MoO₂Cl₂(dmso)₂] in DMSO-d₆ under microwave irradiation at 90 °C for 10 minutes.[3][5]
| Entry | Substrate (cis-diol) | R Group | Product | Yield (%)[3] |
| 1 | 2a | n-Butyl | 3a | 92 (86)ᵃ |
| 2 | 2b | Methyl | 3b | 94 |
| 3 | 2c | Ethyl | 3c | 92 |
| 4 | 2d | Isopropyl | 3d | 89 |
| 5 | 2e | Cyclohexyl | 3e | 91 (85)ᵃ |
| 6 | 2f | Benzyl | 3f | 93 (88)ᵃ |
| 7 | 2g | Phenyl | 3g | 95 (90)ᵃ |
| 8 | 2h | 2-Methoxyphenyl | 3h | 91 |
| 9 | 2i | 5-Methyl-2-thienyl | 3i | 88 |
| 10 | 2j | But-1-ynyl | 3j | 90 |
| 11 | 2k | Phenylethynyl | 3k | 87 |
| 12 | 2l | Thiophen-3-ylethynyl | 3l | 85 |
| 13 | 2m | (Phenoxymethyl)ethynyl | 3m | 83 |
| 14 | 2n | CH₂CO₂t-Bu | 3n | 86 |
ᵃ Isolated yield after extraction.
Experimental Protocols
General Procedure for the Mo-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diols[3]
Materials:
-
This compound derivative
-
Dichlorodioxomolybdenum(VI)-dimethylsulfoxide complex, [MoO₂Cl₂(dmso)₂] (2 mol%)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microwave reactor
-
NMR tube
Procedure:
-
In a microwave-safe vial, dissolve the this compound (0.3 mmol) in anhydrous DMSO-d₆ (0.6 mL).
-
Add [MoO₂Cl₂(dmso)₂] (0.006 mmol, 2 mol%) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 10 minutes.
-
After completion, the crude product can be analyzed directly by ¹H NMR to determine the yield, using an internal standard such as dibromomethane.[3]
-
For isolation, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the purified 1,4-dicarbonyl product.[3]
Note: For the cleavage of trans-diols, a higher temperature (150 °C) is required to achieve high yields.[3]
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the Mo-catalyzed oxidative cleavage of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1,4-dicarbonyls.
References
- 1. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00436H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Oxidation of cis-Cyclobutane-1,2-diol to 1,2-Cyclobutanedione
Abstract
This document provides a detailed experimental protocol for the oxidation of cis-cyclobutane-1,2-diol to the corresponding 1,2-cyclobutanedione (B1595057). This transformation is a key step in the synthesis of various complex organic molecules and pharmaceutical intermediates. The protocol outlined below is based on a Swern oxidation, a reliable and high-yielding method for the oxidation of alcohols. An alternative method using manganese dioxide is also discussed. This note is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
The oxidation of vicinal diols to 1,2-diones is a fundamental transformation in organic synthesis. The resulting dicarbonyl moiety is a versatile functional group that can participate in a wide range of subsequent reactions, making it a valuable building block for the synthesis of complex molecules. This compound is a readily available starting material, and its oxidation to 1,2-cyclobutanedione provides access to a strained yet synthetically useful dicarbonyl compound. Several reagents can be employed for this oxidation, including chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems (e.g., Swern and Moffatt-Pfitzner oxidations), and milder, more selective oxidants like manganese dioxide.[1][2][3] This protocol focuses on the Swern oxidation due to its typically high yields and avoidance of heavy metal waste.
Materials and Reagents
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hexanes, technical grade
-
Ethyl acetate (B1210297), technical grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Argon or Nitrogen gas, high purity
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Silica (B1680970) gel for column chromatography
Physicochemical Data
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | (1r,2s)-cyclobutane-1,2-diol | 35358-33-9 | C₄H₈O₂ | 88.11 | - | - |
| 1,2-Cyclobutanedione | Cyclobutane-1,2-dione | 33689-28-0 | C₄H₄O₂ | 84.07 | Yellow solid | 65 |
Experimental Protocol: Swern Oxidation
This procedure is adapted from standard Swern oxidation protocols.[1]
4.1. Reaction Setup
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
In the flask, dissolve oxalyl chloride (2.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
4.2. Formation of the Activating Agent
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.5 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
4.3. Oxidation of the Diol
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the diol solution dropwise to the activated DMSO mixture over 20-30 minutes, maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent).
4.4. Quenching and Work-up
-
Add triethylamine (TEA) (5.0 eq.) to the reaction mixture dropwise, keeping the temperature below -65 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
4.5. Purification
-
The crude product, a yellow solid, can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Alternatively, the product can be crystallized from pentane (B18724) at low temperatures (-60 °C).[4]
Alternative Protocol: Manganese Dioxide Oxidation
Manganese dioxide (MnO₂) is a milder reagent that can selectively oxidize allylic, benzylic, and propargylic alcohols, as well as cis-diols.[3]
-
In a round-bottom flask, suspend activated manganese dioxide (10-20 eq. by weight) in a suitable solvent such as dichloromethane or chloroform.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad thoroughly with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which can then be purified as described above.
Expected Results and Characterization
The expected product, 1,2-cyclobutanedione, is a yellow solid with a melting point of approximately 65 °C.[4][5] Successful synthesis can be confirmed by standard spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ ~3.0 ppm (singlet) |
| ¹³C NMR (CDCl₃) | δ ~200 ppm (C=O), ~45 ppm (CH₂) |
| IR (KBr, cm⁻¹) | ~1750 (C=O stretch) |
Safety Precautions
-
Conduct all steps of the Swern oxidation in a well-ventilated fume hood.
-
Oxalyl chloride is highly toxic and corrosive. Handle with extreme care.
-
The reaction is highly exothermic, especially during the addition of DMSO and TEA. Maintain strict temperature control.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
The reaction generates carbon monoxide and carbon dioxide; ensure adequate ventilation.
Diagrams
Caption: Workflow for the Swern oxidation of this compound.
References
Application Notes and Protocols for Protecting Group Strategies of cis-1,2-Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common protecting group strategies for cis-1,2-diols, a frequently encountered functional group in complex molecules such as natural products, carbohydrates, and pharmaceuticals. The selective protection of cis-1,2-diols is crucial for achieving high yields and stereoselectivity in multi-step organic syntheses. This document details the application, stability, and cleavage of four major classes of protecting groups: acetonides, benzylidene acetals, silyl (B83357) ethers, and boronate esters. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the optimal protecting group for their specific synthetic needs.
Introduction to cis-1,2-Diol Protection
The protection of hydroxyl groups is a fundamental strategy in organic synthesis to prevent unwanted side reactions. For cis-1,2-diols, the formation of cyclic protecting groups is often favored due to their enhanced stability and the ability to introduce conformational rigidity. The choice of a suitable protecting group depends on several factors, including its stability towards various reaction conditions, the ease and selectivity of its introduction and removal, and its impact on the overall synthetic route.[1]
Logical Workflow for Protecting Group Strategy
The selection and application of a protecting group for a cis-1,2-diol follows a logical workflow, from the initial analysis of the substrate and reaction conditions to the final deprotection step.
Caption: A logical workflow for the selection and implementation of a protecting group strategy for cis-1,2-diols.
Acetonide Protecting Groups
Acetonides are one of the most common and versatile protecting groups for cis-1,2-diols, formed by the reaction of the diol with acetone (B3395972) or a acetone equivalent in the presence of an acid catalyst.[2][3] They are generally stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[4]
Data Presentation: Acetonide Protection and Deprotection
| Protection | Reagents | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Acetonide Formation | Acetone | CuSO₄ | Acetone | 36 h | RT | 83 | [5] |
| Acetonide Formation | 2,2-Dimethoxypropane (B42991) | Camphorsulfonic acid | CH₂Cl₂ | 2 - 7 h | RT | 82 - 86 | [5] |
| Acetonide Formation | 2-Methoxypropene | Camphorsulfonic acid | - | 18 h | RT | 95 | [5] |
| Acetonide Formation | Acetone | Cation exchange resin | Toluene (B28343) or neat | 5 - 10 h (stirring) or reflux | RT or Reflux | Good | [1] |
| Deprotection | Reagents | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Acetonide Cleavage | 80% Acetic Acid | - | H₂O | 5 h - 72 h | RT | 80 - 85 | [5] |
| Acetonide Cleavage | Trifluoroacetic acid | - | H₂O, MeCN | 45 min | RT | 85 | [5] |
| Acetonide Cleavage | Aqueous HCl | - | - | - | - | - | [6] |
| Acetonide Cleavage | Clay catalyst | - | Methanol (B129727) | 2 h | RT | Quantitative | [7] |
Experimental Protocols
Protocol 2.1: Acetonide Protection of a cis-1,2-Diol using 2,2-Dimethoxypropane
-
To a solution of the cis-1,2-diol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL), add 2,2-dimethoxypropane (1.2 mmol).
-
Add a catalytic amount of camphorsulfonic acid (0.05 mmol).
-
Stir the reaction mixture at room temperature for 2-7 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine (B128534) (0.1 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the corresponding acetonide.[5]
Protocol 2.2: Acetonide Deprotection using Aqueous Acetic Acid
-
Dissolve the acetonide-protected compound (1.0 mmol) in a solution of 80% aqueous acetic acid (10 mL).
-
Stir the mixture at room temperature for 5-72 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected cis-1,2-diol.[5]
Benzylidene Acetal (B89532) Protecting Groups
Benzylidene acetals are another widely used protecting group for cis-1,2-diols, offering different stability and reactivity profiles compared to acetonides.[8] They are formed by the acid-catalyzed reaction of a diol with benzaldehyde (B42025) or its dimethyl acetal.[9] Benzylidene acetals are stable to basic conditions but can be cleaved by acidic hydrolysis or hydrogenolysis.[4][10]
Data Presentation: Benzylidene Acetal Protection and Deprotection
| Protection | Reagents | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzylidene Acetal Formation | Benzaldehyde dimethyl acetal | Cu(OTf)₂ | Acetonitrile (B52724) | - | RT | High | [9] |
| Benzylidene Acetal Formation | Benzaldehyde dimethyl acetal | p-TsOH·H₂O | DMF | 2 h | 80 | 63 | |
| Deprotection | Reagents | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Benzylidene Acetal Cleavage | Triethylsilane, 10% Pd/C | - | CH₃OH | 30 min | RT | 87 | [10] |
| Benzylidene Acetal Cleavage | BF₃·OEt₂ or FeCl₃ | Mercaptoacetic acid | - | - | - | High | [11] |
Experimental Protocols
Protocol 3.1: Benzylidene Acetal Protection using Benzaldehyde Dimethyl Acetal
-
To a solution of the diol (1.0 mmol) in acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05–0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the benzylidene acetal.[9]
Protocol 3.2: Deprotection of Benzylidene Acetal via Catalytic Transfer Hydrogenation
-
Dissolve the benzylidene acetal (100 mg) in methanol (5 mL).
-
Add 10% Palladium on carbon (10 mg).
-
To this suspension, add triethylsilane (3.0 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the free diol.[10]
Silyl Ether Protecting Groups
Silyl ethers are versatile protecting groups for alcohols, including cis-1,2-diols.[12] Their stability can be tuned by varying the substituents on the silicon atom. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBSCl). They are generally stable to a wide range of non-acidic and non-fluoride containing reagents. Cleavage is typically achieved with fluoride (B91410) ion sources or under acidic conditions.[12]
Data Presentation: Silyl Ether Protection and Deprotection
| Protection | Reagents | Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Silylation | R₃SiCl | Imidazole (B134444) | DMF | Variable | RT | Good to Excellent | [12] |
| Silylation | R₃SiOTf | 2,6-Lutidine | CH₂Cl₂ | Variable | RT | Good to Excellent | [12] |
| Deprotection | Reagents | Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Desilylation (TBS) | Tetrabutylammonium (B224687) fluoride (TBAF) | - | THF | 2 - 16 h | RT | Good to Excellent | [13] |
| Desilylation (TES) | FeCl₃ (catalytic) | - | MeOH | Minutes | RT | High | [14][15] |
| Desilylation (TBDPS) | Acetyl chloride (catalytic) | - | Dry MeOH | - | RT | Good | [15] |
Experimental Protocols
Protocol 4.1: Protection of a cis-1,2-Diol as a Bis(silyl ether) using TBSCl
-
To a solution of the cis-1,2-diol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add imidazole (2.5 mmol).
-
Add tert-butyldimethylsilyl chloride (TBSCl, 2.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to afford the bis(TBS) ether.
Protocol 4.2: Deprotection of a TBS Ether using TBAF
-
To a solution of the TBS-protected diol (1.0 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.2 mL, 2.2 mmol).
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the deprotected diol.[13]
Boronate Ester Protecting Groups
Boronate esters are formed from the reaction of boronic acids with diols and are particularly effective for the protection of cis-1,2-diols.[16] Their formation is often reversible, and they can be cleaved under mild conditions, making them useful for temporary protection.[17]
Data Presentation: Boronate Ester Protection and Deprotection
| Protection | Reagents | Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Boronate Ester Formation | Phenylboronic acid | Anhydrous | Various | - | RT | Moderate to Excellent | [16] |
| Deprotection | Reagents | Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Boronate Ester Cleavage | Diethanolamine (B148213) then 0.1 M HCl | Two-step | Ether/H₂O | 20 min (hydrolysis) | RT | 99 (for phenylboronic acid) | [17] |
| Boronate Ester Cleavage | Methylboronic acid | Mild | - | - | - | High | [18] |
Experimental Protocols
Protocol 5.1: Protection of a cis-1,2-Diol with Phenylboronic Acid
-
Dissolve the cis-1,2-diol (1.0 mmol) and phenylboronic acid (1.1 mmol) in an anhydrous solvent such as toluene or dichloromethane (10 mL).
-
If necessary, azeotropically remove water using a Dean-Stark apparatus for reactions in toluene. For other solvents, the addition of molecular sieves can be beneficial.
-
Stir the reaction at room temperature or with gentle heating until formation of the boronate ester is complete (monitored by TLC or NMR).
-
Remove the solvent under reduced pressure. The crude boronate ester can often be used in the next step without further purification.
Protocol 5.2: Two-Step Deprotection of a Pinacolyl Boronate Ester
-
To a solution of the pinacolyl boronate ester (1.7 mmol) in diethyl ether, add diethanolamine (1.9 mmol).
-
Stir for approximately 30 minutes until a white precipitate forms and the starting material is consumed (monitored by TLC).
-
Filter the precipitate, wash with ether, and dry to afford the diethanolamine boronate.
-
Treat the diethanolamine boronate with 0.1 M HCl for 20 minutes to hydrolyze the ester and yield the free boronic acid.[17]
Signaling Pathway Diagrams
Acetonide Protection and Deprotection Mechanism
Caption: Mechanism for the acid-catalyzed formation and cleavage of acetonide protecting groups on cis-1,2-diols.
Silyl Ether Protection and Deprotection Mechanism
Caption: Mechanism for the base-mediated silylation and fluoride-mediated desilylation of cis-1,2-diols.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Protection of Diol as Acetonide U... preview & related info | Mendeley [mendeley.com]
- 3. A Simple and Convenient Method for Cleavage of Silyl Esthers | Semantic Scholar [semanticscholar.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 16. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
Application Notes and Protocols: cis-Cyclobutane-1,2-diol in the Synthesis of Conformationally Restricted Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional molecular scaffolds. The cyclobutane (B1203170) ring, a strained carbocycle, has emerged as a valuable building block for inducing conformational restriction in bioactive molecules.[1][2] This rigidity can lead to a more favorable interaction with biological targets by reducing the entropic penalty upon binding. cis-Cyclobutane-1,2-diol, a readily available chiral precursor, serves as a versatile starting material for the synthesis of a variety of conformationally restricted molecules, most notably carbocyclic nucleoside analogues with potential antiviral activity. These analogues mimic the structure of natural nucleosides but feature a cyclobutane core instead of a furanose ring, rendering them resistant to enzymatic degradation and locking them into specific conformations that can enhance their inhibitory activity against viral polymerases.
This document provides detailed application notes and protocols for the synthesis of conformationally restricted molecules, specifically carbocyclic nucleoside analogues, using this compound and its derivatives. It includes experimental procedures, data on synthetic yields and biological activities, and visualizations of the synthetic workflow and the mechanism of action of the resulting compounds.
Data Presentation
Table 1: Synthesis of Cyclobutane Nucleoside Analogues - Reaction Yields and Stereoselectivity
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 2-Bromo-3-benzoyloxycyclobutanone | 6-Chloropurine, K₂CO₃, DMF | 2-(6-Chloropurin-9-yl)-3-benzoyloxycyclobutanone | Not specified | N/A | [3] |
| 2-Bromo-3-benzoyloxycyclobutanone | Purine (B94841), Basic conditions | N-7 and N-9 alkylated products | Equal amounts | trans favored | [4] |
| 3-Benzoyloxymethyl-2-bromocyclobutanone | 6-Chloropurine | 2-(6-Chloropurinyl)-3-benzoyloxymethylcyclobutanone | Not specified | N/A | [5] |
| N-9 regioisomer of purine-coupled cyclobutanone (B123998) | Sodium borohydride | trans-cyclobutanol | Major product | >3:1 (trans:cis) | [4] |
| This compound derivative | Organolithium/Grignard reagents | Substituted cyclobutane-1,2-diols | Good yields | cis major isomer | [6] |
Table 2: Anti-HIV Activity of Conformationally Restricted Cyclobutane Nucleosides
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-Substituted Cyclobutyl Nucleosides (General) | HIV-1 (LAI) | Human primary lymphocytes | > 100 | Not toxic | N/A | [7] |
| Triphosphate of Cyclobutyl Nucleoside 1 | HIV RT (Wild-type) | Cell-free assay | 4.7 | N/A | N/A | [7] |
| Triphosphate of Cyclobutyl Nucleoside 1 | HIV RT (M184I mutant) | Cell-free assay | 6.1 | N/A | N/A | [7] |
| Triphosphate of Cyclobutyl Nucleoside 1 | HIV RT (M184V mutant) | Cell-free assay | 6.9 | N/A | N/A | [7] |
| 3-Oxabicyclo[3.2.0]heptane nucleoside analogues | HIV-1 | Not specified | Inactive | Not specified | N/A | [8] |
| Cyclobutane-fused d4T analogues | HIV-1 (NL4-3) | MT-4 | >25 µg/mL | >25 µg/mL | N/A |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate - 2-Bromocyclobutanone (B185203) Derivative
This protocol describes a general method for the preparation of a brominated cyclobutanone, a key intermediate for the subsequent coupling with nucleobases. This is adapted from procedures described for the synthesis of cyclobutane nucleosides.[3][4][5]
Materials:
-
This compound derivative (e.g., with a protected hydroxymethyl group at C-3)
-
Oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Oxidation: Dissolve the this compound derivative in the appropriate anhydrous solvent under an inert atmosphere. Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction and work up according to the specific oxidizing agent used. Purify the resulting cyclobutanone intermediate by column chromatography.
-
Bromination: Dissolve the purified cyclobutanone in a suitable solvent. Add the brominating agent and a radical initiator (if necessary). Heat the reaction mixture under reflux and monitor by TLC.
-
Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the 2-bromocyclobutanone derivative.
Protocol 2: Coupling of Cyclobutanone Intermediate with a Purine Base
This protocol outlines the N-alkylation of a purine base with the synthesized 2-bromocyclobutanone derivative to form the carbocyclic nucleoside skeleton.[3][4][5]
Materials:
-
2-Bromocyclobutanone derivative (from Protocol 1)
-
Purine base (e.g., 6-chloropurine, adenine)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Deprotonation: Suspend the purine base in the anhydrous solvent under an inert atmosphere. Add the base and stir the mixture at room temperature until the purine is deprotonated (formation of the purinyl anion).
-
Coupling: Add a solution of the 2-bromocyclobutanone derivative in the same solvent dropwise to the purine anion solution. Stir the reaction mixture at room temperature or gentle heating overnight.
-
Monitoring: Follow the progress of the reaction by TLC. The reaction typically yields a mixture of N-7 and N-9 regioisomers.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the regioisomers by column chromatography.
Protocol 3: Reduction of the Ketone and Deprotection to Yield the Final Nucleoside Analogue
This protocol details the stereoselective reduction of the cyclobutanone moiety and subsequent deprotection to afford the final cyclobutane nucleoside analogue.[4]
Materials:
-
Purine-coupled cyclobutanone (from Protocol 2)
-
Reducing agent (e.g., Sodium borohydride)
-
Solvent for reduction (e.g., Methanol, Ethanol)
-
Deprotecting agent (e.g., Sodium methoxide (B1231860) for benzoyl groups)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reduction: Dissolve the cyclobutanone derivative in the chosen solvent and cool the solution to 0 °C. Add the reducing agent portion-wise. The hydride attack generally occurs from the less hindered face, leading to a predominance of the trans-alcohol.
-
Monitoring and Work-up: Stir the reaction at 0 °C and monitor by TLC. Once the reaction is complete, quench it carefully with a weak acid or water. Remove the solvent and extract the product.
-
Deprotection: Dissolve the protected cyclobutanol (B46151) in a suitable solvent and add the deprotecting agent. Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture and remove the solvent. Purify the final cyclobutane nucleoside analogue by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic and evaluation workflow for cyclobutane nucleoside analogues.
Caption: Mechanism of action of cyclobutane nucleoside analogues as viral polymerase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cyclobutane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives [ouci.dntb.gov.ua]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of 2’-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-HIV activity studies, and in silico rationalization of cyclobutane-fused nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of cis-cyclobutane-1,2-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature was conducted to gather information on the application of cis-cyclobutane-1,2-diol as a chiral auxiliary in asymmetric synthesis, specifically focusing on Diels-Alder reactions, aldol (B89426) additions, Grignard reactions, and cyclopropanations. The investigation sought to provide detailed application notes, experimental protocols, and quantitative data for these reactions.
Despite a thorough search, no significant research was found detailing the use of this compound as a traditional chiral auxiliary. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction and is then removed. The absence of such reports in the chemical literature strongly suggests that this compound is not a commonly employed or effective chiral auxiliary for these key asymmetric transformations.
This document will instead provide an overview of the established roles of chiral diols in asymmetric synthesis and highlight alternative, well-established chiral auxiliaries for the reactions of interest, based on the conducted research.
The Role of Chiral Diols in Asymmetric Synthesis
While this compound itself does not appear to be a widely used chiral auxiliary, chiral 1,2-diols, in general, are valuable building blocks in asymmetric synthesis. Their application typically falls into two main categories:
-
Formation of Chiral Ligands: Chiral diols are frequently used as precursors for the synthesis of chiral ligands for metal-catalyzed reactions. The diol unit can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
-
Catalyst Recognition and Desymmetrization: In some cases, a catalyst can selectively bind to one of the two hydroxyl groups of a meso-diol (a non-chiral molecule with chiral centers), leading to a desymmetrization reaction where a new stereocenter is created with high enantioselectivity.
The following diagram illustrates the general concept of how a chiral diol can be used to create a chiral ligand for catalysis.
Caption: General workflow for the use of a chiral diol in the synthesis of a chiral catalyst for asymmetric reactions.
Established Chiral Auxiliaries for Key Asymmetric Reactions
For researchers seeking to perform the asymmetric reactions initially specified, the following classes of chiral auxiliaries are well-documented and widely successful.
Asymmetric Diels-Alder Reactions
Oxazolidinones, popularized by David A. Evans, and sulfonamido-indanols are highly effective chiral auxiliaries for Diels-Alder reactions.[1][2] They offer high levels of diastereoselectivity and the auxiliary can be cleaved under mild conditions.
The general workflow for an auxiliary-controlled Diels-Alder reaction is depicted below.
Caption: Experimental workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Asymmetric Aldol Additions
Evans' oxazolidinone auxiliaries are also the gold standard for stereoselective aldol reactions, allowing for the synthesis of both syn and anti aldol products with high diastereoselectivity by controlling the enolization geometry.[3]
Asymmetric Grignard Additions
The use of chiral auxiliaries to control the addition of Grignard reagents to carbonyls is less common than the use of chiral ligands. However, chelation control with auxiliaries derived from amino alcohols can be effective in certain cases. Often, the strategy involves the use of a chiral ligand that modifies the Grignard reagent or coordinates to the substrate.
Asymmetric Cyclopropanation
For asymmetric cyclopropanation, methods involving chiral catalysts, such as those based on copper with chiral ligands or engineered enzymes, are generally preferred over the use of stoichiometric chiral auxiliaries.[4][5]
Conclusion
The available scientific literature does not support the use of this compound as a conventional chiral auxiliary for asymmetric synthesis. Researchers and drug development professionals seeking to perform asymmetric Diels-Alder, aldol, Grignard, or cyclopropanation reactions are advised to consult the extensive literature on well-established chiral auxiliaries and catalytic systems for these transformations. The lack of published data precludes the creation of detailed experimental protocols and quantitative data tables for the requested topic. Future research could potentially explore the utility of this compound in the development of novel chiral ligands or organocatalysts.
References
- 1. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publish.uwo.ca [publish.uwo.ca]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Synthesis of Novel Polyesters from cis-Cyclobutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of novel cyclobutane-containing polyesters via solution polycondensation of cis-cyclobutane-1,2-diol with a diacyl chloride. The inclusion of the rigid and compact cyclobutane (B1203170) moiety into a polyester (B1180765) backbone is a promising strategy for modifying the thermal, mechanical, and degradation properties of the resulting polymer, offering potential applications in drug delivery, medical devices, and advanced materials. This document outlines the necessary materials, equipment, and step-by-step procedures for the synthesis, purification, and characterization of these unique polymers.
Introduction
Aliphatic polyesters are a critical class of biodegradable polymers with extensive applications in the biomedical field.[1] The synthesis of polyesters through the polycondensation of diols and dicarboxylic acids (or their more reactive derivatives) is a fundamental and versatile method.[2] The incorporation of cyclic monomers, such as cyclobutane derivatives, into the polymer backbone can impart unique properties, including increased thermal stability and modified crystallinity. This protocol details the synthesis of a novel polyester from this compound and adipoyl chloride, a common and reactive diacyl chloride. This method provides a foundation for creating a new class of materials with tunable properties for various scientific and pharmaceutical applications.
Reaction Scheme
The overall reaction involves the polycondensation of this compound with adipoyl chloride to form poly(cis-cyclobutane-1,2-diyl adipate) and hydrochloric acid as a byproduct. A tertiary amine, such as triethylamine (B128534), is used as an acid scavenger to neutralize the HCl and drive the reaction to completion.
Figure 1: General reaction scheme for the synthesis of poly(cis-cyclobutane-1,2-diyl adipate).
Experimental Protocol: Solution Polycondensation
This protocol describes a typical laboratory-scale synthesis of a polyester from this compound and adipoyl chloride.
Materials:
-
This compound (≥97%)
-
Adipoyl chloride (≥98%)
-
Triethylamine (Et3N, ≥99.5%, distilled)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Methanol (B129727) (ACS grade)
-
Hydrochloric acid (HCl, 1 M)
-
Sodium sulfate (B86663) (Na2SO4, anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser
-
Schlenk line or nitrogen inlet/outlet
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
Monomer Dissolution: In the flask, dissolve this compound (e.g., 10.0 mmol, 0.881 g) and triethylamine (22.0 mmol, 2.23 g, 3.07 mL) in 80 mL of anhydrous dichloromethane.
-
Initiation of Reaction: Cool the flask to 0 °C using an ice bath.
-
Monomer Addition: Dissolve adipoyl chloride (10.0 mmol, 1.83 g, 1.48 mL) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred diol solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under nitrogen for 24 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator until about 20 mL of solvent remains.
-
-
Polymer Precipitation: Slowly pour the concentrated polymer solution into 200 mL of cold methanol with vigorous stirring to precipitate the polyester.
-
Isolation and Drying: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C to a constant weight.
Data Presentation
The following tables summarize representative data for the synthesis and characterization of poly(cis-cyclobutane-1,2-diyl adipate).
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (cis-diol:Adipoyl Chloride) | 1:1 |
| Triethylamine (molar excess) | 2.2 eq. |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 24 hours |
| Theoretical Yield | 2.00 g |
| Actual Yield | 1.76 g |
| Percent Yield | 88% |
Table 2: Polymer Characterization Data (Representative)
| Property | Method | Value |
| Number Average Molecular Weight (Mn) | GPC | 18,500 g/mol |
| Weight Average Molecular Weight (Mw) | GPC | 35,150 g/mol |
| Polydispersity Index (PDI) | GPC (Mw/Mn) | 1.90 |
| Glass Transition Temperature (Tg) | DSC | 45 °C |
| Melting Temperature (Tm) | DSC | 135 °C |
| Decomposition Temperature (Td, 5% wt loss) | TGA | 320 °C |
Note: The characterization data are representative values for polyesters synthesized under similar conditions and may vary based on specific reaction parameters and purification efficiency.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of the cyclobutane-containing polyester.
References
Application Notes and Protocols: Aminocarbonylation of Cyclobutanol Derivatives for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane (B1203170) scaffolds are increasingly sought-after motifs in medicinal chemistry due to their ability to impart conformational rigidity and metabolic stability to drug candidates, often leading to improved potency and selectivity.[1][2] The synthesis of functionalized cyclobutanes, particularly cyclobutanecarboxamides, presents a powerful strategy for accessing novel chemical matter in drug discovery. Aminocarbonylation of readily available cyclobutanol (B46151) derivatives has emerged as a robust and versatile method for the construction of these valuable building blocks.[1][2]
This document provides detailed application notes and protocols for two prominent palladium-catalyzed aminocarbonylation methods: the aminocarbonylation of vinylcyclobutanols and the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. These methods offer access to a diverse range of substituted cyclobutanecarboxamides, which are key intermediates in the synthesis of bioactive molecules.
I. Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols
This method provides a concise route to α-substituted β,γ-unsaturated cyclobutanecarboxamides, which are challenging to synthesize using traditional methods. The reaction proceeds via the in situ formation of a conjugated diene from the vinylcyclobutanol, followed by a palladium-catalyzed aminocarbonylation.[1][3] This transformation is notable for its broad substrate scope and excellent functional group tolerance, effectively suppressing undesired rearrangement and ring-opening reactions often associated with strained cyclobutane systems.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Aminocarbonylation of Vinylcyclobutanol [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | P(o-tol)₃ (5) | THF | 110 | 61 |
| 2 | Pd(OAc)₂ (2.5) | JohnPhos (5) | THF | 110 | 77 |
| 3 | Pd(TFA)₂ (2.5) | JohnPhos (5) | THF | 110 | 65 |
| 4 | Pd₂(dba)₃ (1.25) | JohnPhos (5) | THF | 110 | 72 |
| 5 | Pd(OAc)₂ (2.5) | JohnPhos (5) | Dioxane | 110 | 68 |
| 6 | Pd(OAc)₂ (2.5) | JohnPhos (5) | Toluene | 110 | 55 |
Reaction conditions: Vinylcyclobutanol (0.12 mmol), aniline (B41778) hydrochloride (0.1 mmol), CO (40 bar), solvent (1.0 mL) for 16 h.
Table 2: Substrate Scope of the Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols [1][3]
| Entry | Vinylcyclobutanol | Amine Hydrochloride | Product | Yield (%) |
| 1 | 1-Vinylcyclobutanol | Aniline hydrochloride | N-phenyl-1-vinylcyclobutane-1-carboxamide | 77 |
| 2 | 1-Vinylcyclobutanol | 4-Methoxyaniline hydrochloride | N-(4-methoxyphenyl)-1-vinylcyclobutane-1-carboxamide | 85 |
| 3 | 1-Vinylcyclobutanol | 4-Chloroaniline hydrochloride | N-(4-chlorophenyl)-1-vinylcyclobutane-1-carboxamide | 72 |
| 4 | 1-(prop-1-en-2-yl)cyclobutanol | Aniline hydrochloride | N-phenyl-1-(prop-1-en-2-yl)cyclobutane-1-carboxamide | 68 |
| 5 | 1-Vinylcyclobutanol | Benzylamine hydrochloride | N-benzyl-1-vinylcyclobutane-1-carboxamide | 65 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols: [3]
-
To a dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol%), JohnPhos (5 mol%), vinylcyclobutanol derivative (0.12 mmol), and amine hydrochloride (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (1.0 mL) via syringe.
-
Place the Schlenk tube into a stainless-steel autoclave.
-
Pressurize the autoclave with carbon monoxide (40 bar).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired α-substituted β,γ-unsaturated cyclobutanecarboxamide.
Experimental Workflow
References
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Cyclobutane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-cyclobutane-1,2-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary methods: Osmium Tetroxide Dihydroxylation and Potassium Permanganate (B83412) Oxidation.
Issue 1: Low Yield of this compound in Osmium Tetroxide Dihydroxylation
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (cyclobutene) is still present, extend the reaction time. - Increase Temperature (with caution): Gently warming the reaction mixture may increase the reaction rate, but be cautious of potential side reactions. |
| Suboptimal Reagent Concentration | - Adjust OsO₄ Loading: While catalytic amounts are used, ensure the loading is sufficient (typically 0.1-1 mol%). - Ensure Stoichiometric Co-oxidant: Use a slight excess of the co-oxidant (e.g., NMO) to ensure efficient regeneration of OsO₄. |
| Decomposition of Product | - Control Reaction Temperature: Maintain a low and consistent temperature (e.g., 0 °C to room temperature) to minimize degradation. - Prompt Work-up: Process the reaction mixture as soon as it is complete to avoid prolonged exposure of the product to the reaction conditions. |
| Inefficient Work-up and Purification | - Quenching: Use a suitable quenching agent like sodium sulfite (B76179) or sodium bisulfite to reduce the osmate ester. - Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery of the diol. - Purification: Utilize column chromatography on silica (B1680970) gel or recrystallization to isolate the pure cis-diol. |
Issue 2: Formation of Side Products in Potassium Permanganate Oxidation
| Potential Cause | Recommended Solution |
| Over-oxidation to Succinic Acid | - Strict Temperature Control: Maintain a low temperature (ideally below 5 °C) throughout the reaction. - Use of Cold, Dilute, and Basic KMnO₄: Prepare a fresh, cold, and dilute solution of potassium permanganate and ensure the reaction medium is alkaline (e.g., by adding NaOH or KOH). |
| Cleavage of the Cyclobutane (B1203170) Ring | - Avoid Acidic Conditions: Do not acidify the reaction mixture until after the oxidation is complete and the manganese dioxide has been removed. - Slow Addition of KMnO₄: Add the potassium permanganate solution slowly to the cyclobutene (B1205218) solution to maintain a low concentration of the oxidant at all times. |
| Formation of Polymeric Materials | - Ensure Efficient Stirring: Vigorous stirring is crucial to prevent localized high concentrations of KMnO₄. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for synthesizing this compound with high stereoselectivity?
A1: The dihydroxylation of cyclobutene using a catalytic amount of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), known as the Upjohn dihydroxylation, is generally the most reliable and stereoselective method for producing this compound. This method proceeds through a concerted syn-addition mechanism, ensuring the formation of the cis-diol.
Q2: Can I use potassium permanganate (KMnO₄) instead of osmium tetroxide? What are the drawbacks?
A2: Yes, cold, dilute, and alkaline potassium permanganate can be used for the syn-dihydroxylation of cyclobutene to yield the cis-diol. However, this method is often plagued by lower yields due to over-oxidation of the diol, which can lead to the cleavage of the cyclobutane ring to form succinic acid. Careful control of temperature and reagent concentration is critical for success with KMnO₄.
Q3: My reaction with OsO₄ is very slow. How can I increase the reaction rate?
A3: The rate of osmium tetroxide dihydroxylation can be accelerated by the addition of a tertiary amine, such as pyridine (B92270) or quinuclidine. This phenomenon is known as ligand-accelerated catalysis.
Q4: How can I confirm the purity and stereochemistry of my synthesized this compound?
A4: The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The structure and stereochemistry can be confirmed using spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: These will show the characteristic signals for the cyclobutane ring protons and carbons. The coupling constants between the protons on the carbons bearing the hydroxyl groups can help confirm the cis-stereochemistry.
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and C-O stretching bands (around 1000-1200 cm⁻¹) will confirm the presence of the diol functionality.
Q5: What are the main safety precautions when working with osmium tetroxide?
A5: Osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract. It is crucial to handle OsO₄ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is often supplied as a solution to reduce its volatility.
Experimental Protocols
Protocol 1: Upjohn Dihydroxylation of Cyclobutene using Catalytic OsO₄
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclobutene
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water or 2.5% in tert-butanol)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve cyclobutene (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (1.1 eq) to the solution and stir until it is fully dissolved.
-
To the stirred solution, add a catalytic amount of the osmium tetroxide solution (e.g., 0.2 mol%) dropwise at room temperature.
-
The reaction mixture will typically turn dark brown or black. Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of sodium sulfite to quench the reaction. Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: Dihydroxylation of Cyclobutene using Cold, Alkaline KMnO₄
Materials:
-
Cyclobutene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Ice
-
Ethanol (optional, as a co-solvent)
-
Celite
Procedure:
-
Prepare a dilute solution of cyclobutene in a suitable solvent (e.g., water or a water/ethanol mixture). Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a cold, dilute solution of KMnO₄ and a base (e.g., NaOH).
-
Slowly add the cold KMnO₄ solution to the vigorously stirred cyclobutene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear as it is consumed.
-
Continue the addition until a faint persistent pink color is observed, indicating a slight excess of KMnO₄.
-
A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Neutralize the filtrate with a dilute acid (e.g., HCl).
-
Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting crude diol as described in the OsO₄ protocol.
Visualizations
Caption: Reaction mechanism for the OsO₄-catalyzed synthesis of this compound.
Caption: A typical experimental workflow for the Upjohn dihydroxylation.
Technical Support Center: Purification of cis-Cyclobutane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-cyclobutane-1,2-diol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most prevalent impurity is typically the trans-cyclobutane-1,2-diol (B3393599) isomer, which often forms alongside the cis isomer during synthesis. Other potential impurities depend on the synthetic route and may include unreacted starting materials, byproducts such as aldehydes or carboxylic acids from over-oxidation, and residual solvents.
Q2: What are the recommended methods for purifying this compound?
A2: The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I effectively separate the cis and trans isomers of cyclobutane-1,2-diol (B3392435)?
A3: Flash column chromatography is generally the most effective method for separating cis and trans isomers. A normal-phase silica (B1680970) gel column with a hexane (B92381)/ethyl acetate (B1210297) eluent system has been shown to be effective for separating substituted cyclobutane-1,2-diol isomers and is a good starting point for the unsubstituted diol.[1]
Q4: Is this compound stable under typical purification conditions?
A4: Vicinal diols like this compound are generally stable. However, they can undergo a pinacol (B44631) rearrangement under acidic conditions.[2] It is advisable to avoid strongly acidic conditions during workup and purification. While geminal diols are typically unstable, vicinal diols are generally stable due to the potential for intramolecular hydrogen bonding.[3][4]
Troubleshooting Guides
Flash Column Chromatography
Problem: Poor separation of cis and trans isomers.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. A common starting point is a mixture of hexane and ethyl acetate.[1] Systematically vary the ratio of these solvents, starting with a higher proportion of hexane and gradually increasing the ethyl acetate concentration. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded onto the column. |
| Improper Column Packing | The silica gel bed may not be uniform, leading to channeling. Ensure the silica gel is packed uniformly and is free of air bubbles. |
Problem: The product is eluting with the solvent front.
| Possible Cause | Recommended Solution |
| Solvent System is Too Polar | The eluent is too strong, causing the diol to move too quickly through the column. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
Problem: Low recovery of the purified product.
| Possible Cause | Recommended Solution |
| Product Adsorption to Silica Gel | The diol may be irreversibly adsorbing to the acidic silica gel. Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-3%) before loading the sample. |
| Co-elution with Impurities | Fractions containing the product are also contaminated with impurities. Optimize the solvent system for better separation or consider a different purification technique like recrystallization. |
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Recommended Solution |
| High Concentration of Impurities | Impurities can lower the melting point of the mixture and inhibit crystal formation. Perform an initial purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization. |
| Solution is Cooling Too Quickly | Rapid cooling can lead to the formation of an oil instead of crystals. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the compound. Choose a solvent with a lower boiling point. |
Problem: No crystals form upon cooling.
| Possible Cause | Recommended Solution |
| Too Much Solvent Was Used | The solution is not saturated enough for crystallization to occur. Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Supersaturated Solution | The solution is supersaturated but lacks nucleation sites for crystal growth to begin. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Problem: Low yield of purified product.
| Possible Cause | Recommended Solution |
| Compound is Too Soluble in the Cold Recrystallization Solvent | A significant amount of the product remains dissolved in the mother liquor even after cooling. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If the yield is still low, consider a different solvent or a two-solvent system. |
| Premature Crystallization During Hot Filtration | The product crystallizes on the filter paper or in the funnel during hot gravity filtration. Use a heated funnel or pre-heat the filtration apparatus. Add a small amount of extra hot solvent to the solution before filtering. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization for specific reaction mixtures.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for the this compound to ensure good separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column, ensuring a uniform and bubble-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
Apply gentle positive pressure to maintain a steady flow rate.
-
-
Fraction Collection:
-
Collect fractions of the eluting solvent.
-
Monitor the fractions by TLC to identify those containing the pure cis-diol.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
Commonly used solvents for diols include water, ethanol, or mixtures such as ethanol/water or acetone/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative)
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >98% | 60-85% | Excellent for isomer separation. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization | >99% (if successful) | 50-80% | Can provide very high purity in a single step. | May not be effective for all impurity profiles; risk of "oiling out". |
Note: The values presented are illustrative and can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
common side reactions in the synthesis of cis-cyclobutane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of cis-cyclobutane-1,2-diol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction with potassium permanganate (B83412) (KMnO₄) resulted in a low yield of this compound and a significant amount of a dicarboxylic acid. What went wrong?
This is a classic case of over-oxidation, a common side reaction when using potassium permanganate for dihydroxylation.[1][2][3] The desired diol, once formed, can be further oxidized by KMnO₄, leading to the cleavage of the carbon-carbon bond of the diol and the formation of succinic acid or other cleavage products.[1][3][4]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C.[1][5] Higher temperatures significantly favor the oxidative cleavage of the diol.[1][6]
-
pH Control: The reaction should be performed under basic (alkaline) conditions (pH > 8).[1][2] Acidic or even neutral conditions promote over-oxidation.[2][7] The use of a base like sodium hydroxide (B78521) or potassium hydroxide is crucial for the hydrolysis of the intermediate manganate (B1198562) ester to the diol.[1]
-
Reagent Concentration: Use a dilute solution of potassium permanganate.[1][2] High concentrations of KMnO₄ increase the likelihood of over-oxidation.[1]
-
Prompt Work-up: Promptly filter the manganese dioxide (MnO₂) precipitate formed during the reaction. Prolonged contact of the diol with MnO₂ can lead to surface oxidation.[1]
2. I am considering using osmium tetroxide (OsO₄) for the synthesis to avoid over-oxidation. What are the potential issues and how can I mitigate them?
Osmium tetroxide is an excellent reagent for the syn-dihydroxylation of alkenes, providing high yields of cis-diols with minimal over-oxidation.[8][9][10] However, the primary concerns with OsO₄ are its high cost and extreme toxicity.[7][8][9]
Mitigation Strategies:
-
Catalytic Amounts: To address the cost and toxicity, OsO₄ is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[9][10]
-
Co-oxidants: Common co-oxidants include N-methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in the presence of a chiral ligand (Sharpless asymmetric dihydroxylation).[9] These reagents regenerate the Os(VIII) species, allowing the catalytic cycle to continue.[9]
3. I am attempting the synthesis via hydrolysis of 1,2-bis(trimethylsiloxy)cyclobutene. What are the potential side reactions?
The synthesis of this compound can be achieved through the hydrolysis of 1,2-bis(trimethylsiloxy)cyclobutene, which is prepared from the acyloin condensation of diethyl succinate.[11] Potential side reactions in this multi-step process include:
-
Incomplete Hydrolysis: The hydrolysis of the bis-silyl enol ether may be incomplete, leading to a lower yield of the desired diol. Ensure sufficient reaction time and appropriate hydrolytic conditions (e.g., methanolic acid or base).[11]
-
Dimerization of 2-Hydroxycyclobutanone: The intermediate, 2-hydroxycyclobutanone, can be prone to dimerization, especially upon standing.[11] It is often best to use this intermediate promptly in subsequent steps.
-
Ring-Opening: Under certain conditions, bis(silyloxy)cyclobutenes can undergo ring-opening reactions to form butadiene derivatives.[11] Careful control of the reaction conditions during the hydrolysis is necessary to avoid this.
Quantitative Data Summary
The following table summarizes typical yields for the dihydroxylation of cyclobutene (B1205218) to this compound under various conditions.
| Oxidizing Agent | Co-oxidant/Conditions | Reported Yield of cis-Diol | Common Side Products | Reference |
| KMnO₄ | Cold, dilute, basic (NaOH/H₂O, 0-5 °C) | Moderate to Good (can be variable) | Succinic acid (from over-oxidation) | [1][2] |
| OsO₄ | Stoichiometric | High | Minimal | [8][10] |
| OsO₄ (catalytic) | NMO (N-methylmorpholine N-oxide) | High (e.g., >90%) | Minimal | [9] |
| OsO₄ (catalytic) | K₃[Fe(CN)₆] / Chiral Ligand | High (enantioselective) | Minimal | [9] |
Experimental Protocols
Protocol 1: Dihydroxylation using Potassium Permanganate (KMnO₄)
-
Preparation: Dissolve cyclobutene in a suitable solvent (e.g., acetone (B3395972) or t-butanol) and cool the solution to 0 °C in an ice bath. Add an aqueous solution of sodium hydroxide to make the solution basic.
-
Reaction: Slowly add a pre-cooled, dilute aqueous solution of potassium permanganate dropwise to the stirred cyclobutene solution. The purple color of the permanganate should disappear upon addition, and a brown precipitate of manganese dioxide (MnO₂) will form.[1] Maintain the temperature below 5 °C throughout the addition.
-
Quenching and Work-up: Once the reaction is complete (indicated by the persistence of the purple permanganate color), quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄.
-
Isolation: Filter the reaction mixture to remove the MnO₂ precipitate. The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation or recrystallization.
Protocol 2: Catalytic Dihydroxylation using Osmium Tetroxide (OsO₄) and NMO
-
Preparation: In a round-bottom flask, dissolve cyclobutene in a mixture of acetone and water.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (as a 50 wt. % solution in water) to the cyclobutene solution. Then, add a catalytic amount of osmium tetroxide (as a 2.5 wt. % solution in t-butanol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding sodium bisulfite. Extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated to give the desired product, which can be further purified if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound using KMnO₄, highlighting the over-oxidation side reaction.
Caption: A troubleshooting workflow to diagnose and resolve low yields in the synthesis of this compound.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting the Separation of Cis- and Trans-Cyclobutane-1,2-diol Isomers
Welcome to the technical support center for the separation of cis- and trans-cyclobutane-1,2-diol (B3393599) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during the separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-cyclobutane-1,2-diol isomers?
A1: The main difficulty arises from the similar physicochemical properties of the cis and trans isomers, including their polarity, boiling points, and solubility profiles. This makes their separation by common laboratory techniques like fractional crystallization and chromatography challenging without optimization.
Q2: My synthesis of cyclobutane-1,2-diol (B3392435) resulted in a mixture of isomers. What is the expected ratio of cis to trans isomers?
A2: The synthesis of cyclobutane-1,2-diols, often through the reduction of cyclobutane-1,2-dione or the dihydroxylation of cyclobutene, typically yields a mixture of cis and trans isomers. The cis isomer is often the major product[1]. The exact ratio can vary depending on the synthetic route and reaction conditions, but a higher proportion of the cis isomer is commonly observed.
Q3: Which separation techniques are most effective for cyclobutane-1,2-diol isomers?
A3: The most successful methods for separating cis- and trans-cyclobutane-1,2-diol isomers include:
-
Selective Derivatization with Boronic Acids: This is a highly effective chemical method where the cis-diol selectively reacts with a boronic acid to form a cyclic boronate ester, leaving the trans-diol unreacted. The resulting ester can then be easily separated from the unreacted trans-diol.
-
Chromatography (HPLC and GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical and preparative techniques for separating these isomers. However, derivatization is often necessary to enhance the separation.
-
Fractional Crystallization: This technique can be employed if there is a significant difference in the solubility of the two isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
Q4: How can I confirm the identity and purity of the separated cis and trans isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of cyclobutane-1,2-diol. The coupling constants and chemical shifts of the protons on the cyclobutane (B1203170) ring will differ between the two isomers due to their different spatial arrangements[2][3]. For example, the coupling constants between the protons on the carbons bearing the hydroxyl groups can help determine the relative stereochemistry.
Troubleshooting Guides
Chromatographic Separation (HPLC & GC)
Problem: Poor or no separation of isomers on HPLC/GC.
| Possible Cause | Troubleshooting Steps |
| Insufficient Resolution | - Optimize Mobile/Stationary Phase: For HPLC, vary the solvent gradient and try different columns (e.g., C18, silica). For GC, use a column with a different stationary phase (e.g., a chiral column) and optimize the temperature program[4][5]. |
| Co-elution of Isomers | - Derivatization: Derivatize the diols to enhance the differences in their physical properties. Silylation for GC or esterification for HPLC can significantly improve separation[5]. |
| Peak Tailing | - Adjust Mobile Phase pH (HPLC): For HPLC, ensure the mobile phase pH is appropriate to suppress the ionization of the diol hydroxyl groups. |
| Low Volatility (GC) | - Derivatization: Convert the diols to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, before GC analysis. |
Selective Derivatization with Phenylboronic Acid
Problem: Incomplete or no reaction with phenylboronic acid.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | - Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the boronate ester. |
| Incorrect Stoichiometry | - Use a slight excess of phenylboronic acid to drive the reaction to completion. |
| Inefficient Water Removal | - Use a Dean-Stark apparatus or molecular sieves to effectively remove the water formed during the reaction. |
Problem: Difficulty separating the boronate ester from the unreacted trans-diol.
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | - Column Chromatography: Use a silica (B1680970) gel column with an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the less polar boronate ester from the more polar unreacted trans-diol. |
Fractional Crystallization
Problem: "Oiling out" or formation of an amorphous solid instead of crystals.
| Possible Cause | Troubleshooting Steps |
| Solution is Supersaturated | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce the saturation. |
| Cooling Rate is too Fast | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | - Purify the initial mixture by column chromatography before attempting crystallization. |
Problem: Low yield of the desired isomer.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | - Experiment with different solvents or solvent mixtures to find a system where the solubility difference between the isomers is maximized. |
| Incomplete Crystallization | - Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. |
Quantitative Data Summary
The following table summarizes typical quantitative data that may be encountered during the synthesis and separation of cyclobutane-1,2-diol isomers.
| Parameter | Value | Notes | Reference |
| Typical cis:trans ratio from synthesis | Varies, but cis is often the major isomer (e.g., 2:1 to 4:1) | Highly dependent on the synthetic method and reaction conditions. | [1] |
| HPLC Resolution (Rs) of Diol Derivatives | > 1.5 for baseline separation | This is a target value; actual resolution will depend on the specific method. | [6][7][8] |
| GC Retention Time Difference | Dependent on column and conditions | Derivatization is key to achieving significant differences in retention times. | [4][9] |
Experimental Protocols
Protocol 1: Selective Derivatization of cis-Cyclobutane-1,2-diol with Phenylboronic Acid
This protocol is based on the principle that phenylboronic acid selectively reacts with cis-diols to form a cyclic boronate ester, which can then be separated from the unreacted trans-diol[10].
Materials:
-
Mixture of cis- and trans-cyclobutane-1,2-diol
-
Phenylboronic acid
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the mixture of cyclobutane-1,2-diol isomers and anhydrous toluene.
-
Add 1.1 equivalents of phenylboronic acid to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product will contain the phenylboronate (B1261982) ester of the cis-diol and the unreacted trans-diol.
-
Purify the mixture by silica gel column chromatography using a hexane/ethyl acetate gradient. The less polar phenylboronate ester will elute first, followed by the more polar trans-cyclobutane-1,2-diol.
-
To hydrolyze the boronate ester and recover the cis-diol, treat the collected ester fraction with water and a catalytic amount of acid or base, and stir at room temperature for 1-3 hours.
Protocol 2: Gas Chromatography (GC) Method for Isomer Separation (Adapted)
This protocol is a general guideline adapted from methods for separating other diol isomers and will likely require optimization[4][9]. Derivatization to trimethylsilyl (TMS) ethers is recommended to increase volatility.
1. Derivatization to TMS Ethers:
-
Dry a sample of the isomer mixture thoroughly.
-
In a GC vial, dissolve the dried sample in a small amount of anhydrous pyridine (B92270) or DMF.
-
Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
2. GC Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXsa), is recommended for optimal separation.
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) at a rate of 2-5°C/min. An initial isothermal period may be necessary to separate the derivatives from the solvent front.
Protocol 3: Fractional Crystallization Procedure (Conceptual)
This is a conceptual protocol that will require optimization based on the specific solubility of the isomers in the chosen solvent.
Materials:
-
Mixture of cis- and trans-cyclobutane-1,2-diol
-
Selected crystallization solvent (e.g., a mixture of a polar and non-polar solvent like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the isomer mixture in a minimal amount of the chosen hot solvent.
-
Slowly cool the solution to room temperature. If one isomer is significantly less soluble, it should start to crystallize.
-
To maximize crystal formation, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration. These crystals will be enriched in the less soluble isomer.
-
The mother liquor will be enriched in the more soluble isomer. Concentrate the mother liquor and repeat the crystallization process to obtain a crop of crystals enriched in the other isomer.
-
Repeat the recrystallization process for each set of crystals, using the same solvent system, until the desired purity is achieved (as determined by GC, HPLC, or NMR).
Visualizations
Caption: Workflow for the separation and analysis of cyclobutane-1,2-diol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of cis-Dihydroxylation of Cyclobutene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the cis-dihydroxylation of cyclobutene (B1205218) to produce cis-cyclobutane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the cis-dihydroxylation of cyclobutene?
A1: The two most common methods for the syn (or cis) dihydroxylation of alkenes like cyclobutene are oxidation with osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄).[1] The OsO₄ method, particularly the Upjohn dihydroxylation which uses a catalytic amount of OsO₄ with a co-oxidant like N-Methylmorpholine N-oxide (NMO), is often preferred for its higher yields and milder reaction conditions.[2][3] The KMnO₄ method is less expensive but can be prone to overoxidation, leading to lower yields of the desired diol.[4][5]
Q2: Why is the Upjohn (catalytic OsO₄/NMO) method generally preferred over using potassium permanganate (KMnO₄)?
A2: The Upjohn method is favored for several reasons. Osmium tetroxide is a more selective oxidizing agent than potassium permanganate and is less likely to cause overoxidation and cleavage of the resulting diol.[1] While OsO₄ is highly toxic and expensive, the Upjohn protocol uses only a catalytic amount, which is regenerated by a stoichiometric co-oxidant (NMO), mitigating both cost and safety concerns.[3] In contrast, KMnO₄ is a very strong oxidizing agent that can easily cleave the carbon-carbon bond of the diol, especially if the reaction is not performed under strictly controlled cold, dilute, and basic conditions.[1][6] This often leads to lower and less reliable yields with KMnO₄.[4][7]
Q3: Are there safer, metal-free alternatives for the cis-dihydroxylation of cyclobutene?
A3: Yes, research has focused on developing metal-free dihydroxylation methods to avoid the toxicity associated with osmium. One such method involves the use of cyclic diacyl peroxides, such as cyclobutane (B1203170) malonoyl peroxide, which can effectively dihydroxylate alkenes.[8][9] Another modern approach is the use of electrochemical methods, which can achieve dihydroxylation without transition metals or chemical oxidants, offering a greener alternative.[10]
Q4: How is the cis stereochemistry of the diol product controlled?
A4: The cis stereochemistry is a direct result of the reaction mechanism for both OsO₄ and KMnO₄. Both reagents add to the double bond of cyclobutene in a concerted fashion, proceeding through a five-membered cyclic intermediate (an osmate or manganate (B1198562) ester).[1][6][11] This cyclic intermediate is then hydrolyzed to release the diol. Because both oxygen atoms are delivered to the same face of the alkene simultaneously, the resulting hydroxyl groups are oriented in a cis configuration.[1][12]
Troubleshooting Guide
Problem: The yield of this compound is very low or zero.
| Possible Cause | Suggested Solution |
| Ineffective Co-oxidant (Upjohn Method) | The co-oxidant, typically NMO, is responsible for regenerating the active Os(VIII) catalyst.[13] Ensure the NMO is fresh, anhydrous, and used in stoichiometric amounts (typically >1 equivalent). |
| Overoxidation (KMnO₄ Method) | Potassium permanganate is a powerful oxidant and can cleave the C-C bond of the diol if not controlled.[1][4] Crucially, maintain a low temperature (0-5 °C), use a dilute solution, and ensure the reaction medium is basic (pH > 8). [6][14] |
| Catalyst Decomposition | Osmium tetroxide can be reduced to inactive forms. Ensure the reaction is properly stirred and that the co-oxidant is present to facilitate the catalytic cycle. |
| Poor Substrate Quality | The cyclobutene starting material may be impure or have polymerized. Purify the cyclobutene, for example by distillation, immediately before use. |
Problem: The reaction is extremely slow.
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | While low temperatures are critical for the KMnO₄ method, the Upjohn dihydroxylation can often be run at room temperature. If the reaction is slow, consider a modest increase in temperature, monitoring carefully for side product formation. |
| Insufficient Catalyst Loading | For the Upjohn method, ensure the catalyst loading is appropriate (typically 0.1-2 mol%). While catalytic, too little OsO₄ will result in a very slow reaction. |
| Ligand Acceleration Effect | The Upjohn dihydroxylation can be inherently slow. It is known that the addition of tertiary amines or alkaloid ligands (as used in the Sharpless asymmetric dihydroxylation) can accelerate the rate of osmylation.[3][13] Consider adding a ligand like quinuclidine (B89598) to accelerate the reaction.[3] |
Problem: Significant amounts of side products (e.g., ketones, cleavage products) are formed.
| Possible Cause | Suggested Solution |
| Overoxidation | This is the most common cause, especially with KMnO₄.[15] Use colder temperatures, more dilute reagents, and ensure basic conditions.[6] For the Upjohn method, avoid prolonged reaction times after the starting material is consumed. |
| Acidic Conditions | Acidic conditions can promote side reactions and are known to prevent the desired dihydroxylation when using KMnO₄.[1] Ensure the reaction mixture is sufficiently basic when using permanganate. |
| Ketone Byproduct Formation | The Upjohn dihydroxylation is known to be prone to ketone byproduct formation.[3] Ensure a clean workup procedure to isolate the diol. Adding a ligand may improve selectivity. |
Optimization of Reaction Conditions
Optimizing the reaction conditions requires systematically varying parameters such as the catalyst, solvent, and temperature. Below are tables summarizing key variables and illustrative data from a study on cis-dihydroxylation.
Table 1: General Parameters for Optimization of Cyclobutene Dihydroxylation
| Parameter | OsO₄ / NMO (Upjohn) | KMnO₄ | Considerations for Cyclobutene |
| Catalyst/Reagent | 0.1-2 mol% OsO₄ | 1.0-1.2 equivalents KMnO₄ | OsO₄ is milder and generally gives higher yields for sensitive substrates. |
| Co-oxidant | >1 equivalent NMO | Not applicable | NMO must be fresh and anhydrous. |
| Solvent System | Acetone (B3395972)/Water, t-BuOH/Water[16] | Acetone, t-BuOH/Water | A polar, protic solvent system is required to hydrolyze the intermediate ester. |
| Temperature | 0 °C to Room Temperature | Strictly 0-5 °C [17] | Low temperature is critical to prevent overoxidation with KMnO₄.[1] |
| pH | Generally neutral | Basic (pH > 8) [4][15] | Basic conditions are essential to prevent oxidative cleavage with KMnO₄.[1] |
| Additives | Tertiary amines (e.g., pyridine, quinuclidine) can accelerate the reaction.[3][13] | Phase-transfer catalysts (e.g., imidazolium (B1220033) salts) can improve yield in non-aqueous systems.[17] | Due to the high reactivity of cyclobutene, milder conditions are preferable. |
Table 2: Illustrative Data for Catalyst Optimization in a Non-Aqueous KMnO₄ Dihydroxylation
The following data is from a study on the cis-dihydroxylation of methyl cinnamate (B1238496) and serves as an example of how different phase-transfer catalysts can be screened to optimize reaction yield.[17]
| Entry | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | None | 12 | < 5 |
| 2 | TBAB | 6 | 76 |
| 3 | TEBA | 6 | 81 |
| 4 | CTAB | 6 | 72 |
| 5 | QAS-2 (Imidazolium Salt) | 4 | 92 |
Detailed Experimental Protocols
Protocol 1: Upjohn cis-Dihydroxylation of Cyclobutene using OsO₄/NMO
Safety Warning: Osmium tetroxide is highly toxic, volatile, and can cause serious eye damage. All operations involving OsO₄ must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Methylmorpholine N-oxide (NMO) (1.2 equivalents) and a solvent mixture of acetone and water (e.g., 10:1 v/v).
-
Substrate Addition: Cool the solution to 0 °C in an ice bath. Add cyclobutene (1.0 equivalent) to the stirred solution.
-
Catalyst Addition: While stirring at 0 °C, add a solution of osmium tetroxide (e.g., 1 mol% in tert-butanol (B103910) or toluene) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the cyclobutene is consumed.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) and stir for 1 hour.
-
Workup and Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: cis-Dihydroxylation of Cyclobutene using KMnO₄
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutene (1.0 equivalent) and a solvent (e.g., tert-butanol or acetone). Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to ensure the mixture is basic (pH > 8).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water or ice-salt bath. Maintaining a low temperature is critical for success. [1]
-
Reagent Addition: Prepare a dilute solution of potassium permanganate (KMnO₄) (approx. 1.1 equivalents) in cold water. Add the KMnO₄ solution slowly and dropwise to the vigorously stirred cyclobutene solution. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of manganese dioxide (MnO₂).
-
Reaction Monitoring: Continue the addition until a faint persistent pink or purple color remains. The formation of the brown MnO₂ precipitate is a key indicator of the reaction.[15]
-
Workup and Isolation: Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate to remove the organic solvent. Extract the remaining aqueous solution with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Purify as needed.
Mandatory Visualizations
Caption: Catalytic cycle for the OsO₄-mediated cis-dihydroxylation using NMO as a co-oxidant.
Caption: A logical workflow for the systematic optimization of the dihydroxylation reaction.
References
- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 2. synarchive.com [synarchive.com]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the metal-free dihydroxylation of alkenes -ORCA [orca.cardiff.ac.uk]
- 10. Metal-free electrochemical dihydroxylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ch15 : Alkenes to 1,2-diols [chem.ucalgary.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Upjohn Dihydroxylation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Khan Academy [khanacademy.org]
- 17. Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt [organic-chemistry.org]
challenges in the scale-up synthesis of cis-cyclobutane-1,2-diol
Welcome to the Technical Support Center for the Scale-Up Synthesis of cis-Cyclobutane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable routes start from cyclobutene (B1205218). The two primary methods are:
-
Direct Dihydroxylation: This involves the oxidation of the double bond in cyclobutene using reagents that favor syn-addition, leading to the cis-diol.
-
Ozonolysis followed by Reduction: Cyclobutene can be cleaved via ozonolysis to produce 1,4-butanedial, which is then reduced to yield the diol. Control of the reduction conditions is crucial for achieving the desired stereochemistry.
Another prominent method for creating the cyclobutane (B1203170) backbone is the [2+2] photocycloaddition of alkenes.[1][2][3][4] This method is versatile but scaling up photochemical reactions can present challenges related to light penetration and uniform irradiation.[1] Using continuous flow reactors can often mitigate these scale-up issues in photochemistry.[1]
Q2: What are the main ?
A2: Key challenges include:
-
Stereoselectivity: Achieving a high diastereomeric excess of the cis-isomer over the trans-isomer is a primary concern. The choice of reagents and reaction conditions is critical.
-
Safety: The use of hazardous reagents like osmium tetroxide (for dihydroxylation) or ozone (for ozonolysis) requires stringent safety protocols, especially at a larger scale.[5][6][7] Ozonolysis, in particular, can form explosive peroxide intermediates.[7]
-
Purification: Separating the cis-diol from the trans-isomer, unreacted starting materials, and reaction byproducts can be difficult. Distillation may be challenging due to close boiling points of isomers.[8]
-
Reaction Control: Maintaining optimal temperature and reaction times is crucial for maximizing yield and minimizing side reactions. Exothermic reactions require careful thermal management on a large scale.[9]
Q3: Which analytical techniques are recommended for product characterization and impurity profiling?
A3: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure and determining the diastereomeric ratio (cis vs. trans).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis and for separating isomers if appropriate columns and mobile phases are used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) functional groups and the absence of starting material (C=C) or intermediate (e.g., carbonyl) functionalities.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reagent. Ensure the temperature is maintained at the optimal level. |
| Side Reactions | Over-oxidation or polymerization can reduce yield. Ensure strict temperature control. For ozonolysis, use a reductive workup immediately after ozone addition is complete to prevent the formation of unwanted byproducts.[6] |
| Reagent Degradation | Use freshly opened or purified reagents. For instance, the concentration of hydrogen peroxide used as a co-oxidant should be verified.[9] Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
| Product Loss During Workup | The diol is water-soluble. During aqueous workup, ensure the organic phase is extracted multiple times to maximize recovery. Consider continuous liquid-liquid extraction for large-scale operations. |
*Issue 2: Poor cis:trans Diastereoselectivity
| Possible Cause | Suggested Solution |
| Incorrect Reagent for Dihydroxylation | For high cis-selectivity, use reagents that favor syn-addition. Osmium tetroxide (OsO₄) is highly effective, typically used in catalytic amounts with a co-oxidant like N-Methylmorpholine N-oxide (NMO) or hydrogen peroxide.[10] Cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions also yields the cis-diol but can be less selective and prone to over-oxidation. |
| Reaction Temperature Too High | Higher temperatures can sometimes reduce selectivity. Perform the reaction at the lowest effective temperature. For dihydroxylation with KMnO₄, maintaining the temperature at or below 0 °C is crucial. |
| Isomerization During Purification | Acidic or basic conditions during workup or purification (e.g., chromatography on silica (B1680970) gel) can potentially cause isomerization. Neutralize the reaction mixture carefully and consider using a neutral alumina (B75360) column for chromatography if isomerization is suspected. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Close Boiling Points of Isomers | Fractional distillation is often ineffective for separating cis and trans isomers.[8] |
| High Polarity of the Diol | The diol's polarity makes it less soluble in many common, non-polar organic solvents used for recrystallization. |
| Recommended Purification Methods | 1. Recrystallization: Experiment with various solvent systems. A mixture of a polar solvent (like ethyl acetate (B1210297) or acetone) and a non-polar solvent (like hexanes or toluene) might be effective. 2. Column Chromatography: Use silica gel with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., hexane/ethyl acetate). 3. Derivatization: Consider converting the diol mixture into a derivative (e.g., an acetal (B89532) or ester), which may be easier to separate. The desired isomer can then be recovered by hydrolyzing the separated derivative. |
Issue 4: Safety Concerns During Scale-Up of Ozonolysis
| Possible Cause | Suggested Solution |
| Explosive Ozonides/Peroxides | Ozonolysis can form highly reactive and potentially explosive intermediates.[7] Mitigation: • Never allow the reaction temperature to drop too low, which could cause ozone to condense (-112 °C).[6] • Use a solvent like dichloromethane (B109758) mixed with methanol (B129727) to form more stable hydroperoxyacetal intermediates instead of ozonides.[6] • Perform an immediate reductive workup after ozonolysis is complete using reagents like dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP). |
| Ozone Toxicity | Ozone is highly toxic and a severe respiratory irritant.[6] Mitigation: • Always conduct the reaction in a well-ventilated fume hood. • Use an ozone trap (e.g., a bubbler containing a potassium iodide solution) to quench any unreacted ozone exiting the reaction vessel. |
| Runaway Reaction | Ozonolysis is exothermic.[6] Mitigation: • Use an efficient cooling system (cryostat) to maintain a constant low temperature (typically -78 °C). • Add the substrate to the ozone-saturated solvent slowly or bubble ozone through the substrate solution at a controlled rate. • For large-scale reactions, consider using a continuous flow reactor, which offers better temperature control and minimizes the volume of hazardous intermediates at any given time.[5][11] |
Experimental Protocols
Protocol 1: cis-Dihydroxylation of Cyclobutene using Catalytic Osmium Tetroxide
This protocol describes a lab-scale procedure that can be adapted for scale-up.
Materials:
-
Cyclobutene
-
N-Methylmorpholine N-oxide (NMO), 50 wt% solution in water
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone (B3395972)/Water solvent mixture
-
Sodium bisulfite
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclobutene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the NMO solution (1.2 eq) to the stirred solution.
-
Slowly add the catalytic amount of OsO₄ solution (0.01 eq) dropwise. The solution will turn dark brown.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or GC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes until the color changes from dark brown to light yellow.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Protocol 2: Ozonolysis of Cyclobutene followed by Reductive Workup
This protocol requires specialized equipment for ozone generation and handling.
Materials:
-
Cyclobutene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Dimethyl sulfide (DMS) or Triphenylphosphine (TPP)
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure:
-
Ozonolysis:
-
Dissolve cyclobutene (1.0 eq) in a 3:1 mixture of DCM and MeOH in a three-neck flask equipped with a gas dispersion tube and a gas outlet connected to a trap.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone. Alternatively, a triphenylphosphine indicator can be used.
-
-
Reductive Workup (Cleavage of Ozonide):
-
Once the reaction is complete, bubble nitrogen or argon through the solution for 15-20 minutes to remove all excess ozone.
-
Slowly add dimethyl sulfide (DMS, 1.5 eq) or triphenylphosphine (TPP, 1.2 eq) at -78 °C.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
-
-
Reduction to Diol:
-
Remove the solvent under reduced pressure. Dissolve the resulting crude 1,4-butanedial in ethanol and cool to 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 2.2 eq) in portions, controlling the temperature.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with dilute HCl, then neutralize with saturated sodium bicarbonate.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate to obtain the crude diol.
-
Purify as described in Protocol 1.
-
Diagrams and Workflows
General Synthesis Workflow
The following diagram illustrates the decision-making process and general workflow for synthesizing this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This flowchart helps diagnose potential causes of low reaction yield.
References
- 1. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Scale-Up of Ozonolysis using Inherently Safer Technology in Continuous Flow under Pressure: Case Study on βâPinene - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. chem.purdue.edu [chem.purdue.edu]
- 8. arches.union.edu [arches.union.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Item - Scale-Up of Ozonolysis using Inherently Safer Technology in Continuous Flow under Pressure: Case Study on βâPinene - figshare - Figshare [figshare.com]
Technical Support Center: Synthesis of cis-cyclobutane-1,2-diol
Welcome to the technical support center for the synthesis of cis-cyclobutane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing over-oxidation during the synthesis from cyclobutene (B1205218).
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this compound synthesis?
A1: Over-oxidation is a common side reaction during the synthesis of vicinal diols from alkenes like cyclobutene. Instead of stopping at the desired diol stage, the oxidizing agent cleaves the carbon-carbon bond of the newly formed diol. In the case of this compound, this cleavage results in the formation of succinic acid or related dicarbonyl compounds, which reduces the yield of the target molecule and complicates the purification process.[1][2]
Q2: Which oxidizing agents are most likely to cause over-oxidation of this compound?
A2: Strong oxidizing agents are the primary cause of over-oxidation. Potassium permanganate (B83412) (KMnO₄) is particularly known for this issue, especially under warm, acidic, or neutral conditions.[1][3][4] Hot, concentrated, and acidified KMnO₄ will readily cleave the diol.[5][6] While osmium tetroxide (OsO₄) is more selective, prolonged reaction times or harsh work-up conditions can also lead to undesired cleavage.[1][3]
Q3: What are the primary strategies to prevent over-oxidation?
A3: The main strategies to minimize or prevent over-oxidation include:
-
Choice of Reagent: Employing milder, more selective reagents is crucial. Catalytic amounts of osmium tetroxide (OsO₄) with a co-oxidant like N-Methylmorpholine N-oxide (NMO) (Upjohn Dihydroxylation) are generally preferred for their high selectivity and reduced toxicity.[1][3][7]
-
Control of Reaction Conditions: When using stronger oxidants like KMnO₄, it is essential to maintain low temperatures (e.g., <5 °C) and use basic (alkaline) conditions to suppress the cleavage reaction.[1][3]
-
Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time to quench the reaction, preventing the product from being exposed to the oxidant for too long.[8]
Q4: How can I detect over-oxidation in my reaction mixture?
A4: Over-oxidation can be detected by analyzing the crude reaction mixture. The formation of succinic acid, the primary over-oxidation product, can be identified by a significant change in pH (acidification) of the reaction mixture. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the presence of succinic acid or other cleavage byproducts.[1] TLC can also be used to spot new, more polar byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of this compound; primary product is succinic acid. | Aggressive Oxidation Conditions: The reaction temperature was too high, the solution was acidic or neutral, or the concentration of KMnO₄ was too high.[3][4] | Modify Reaction Conditions: • Maintain a temperature below 5 °C. • Ensure the reaction medium is alkaline (e.g., by adding NaOH or NaHCO₃). • Use a dilute solution of KMnO₄ and add it slowly to the reaction mixture. |
| A complex mixture of products is observed, with some desired diol. | Partial Over-oxidation: The reaction was left for too long, or the conditions were not sufficiently mild. | Optimize Reaction Time & Reagents: • Monitor the reaction closely by TLC and quench it as soon as the starting material (cyclobutene) is consumed. • Switch to a milder reagent system, such as catalytic OsO₄ with NMO as the co-oxidant.[7] |
| Reaction is slow or incomplete, leading to temptation to increase temperature. | Insufficient Reagent Activity at Low Temperatures: The oxidizing agent may be less reactive at the low temperatures required to prevent over-oxidation. | Use a More Efficient System: • Consider the Upjohn dihydroxylation (catalytic OsO₄/NMO), which is effective at 0 °C to room temperature and highly selective for diol formation.[3] • If using KMnO₄, ensure efficient stirring to overcome solubility and mixing issues in the cold. |
Data Presentation: Comparison of Dihydroxylation Reagents
| Reagent System | Typical Conditions | Stereoselectivity | Risk of Over-oxidation | Key Considerations |
| KMnO₄ (cold, dilute, alkaline) | < 5 °C, aqueous NaOH or NaHCO₃ | syn (cis) addition[4][9] | High , if conditions are not strictly controlled.[1][10] | Inexpensive, but sensitive to temperature and pH. Over-oxidation to succinic acid is a major risk.[2][5] |
| OsO₄ (catalytic) / NMO (stoichiometric) | 0 °C to room temperature, Acetone (B3395972)/Water/t-BuOH solvent system | syn (cis) addition[3][7][9] | Low . Highly selective for diol formation.[11] | OsO₄ is expensive and highly toxic.[9][11] Using it in catalytic amounts with a co-oxidant like NMO is standard practice.[3][7] |
Visualizations
Reaction Pathway Diagram
Caption: Desired synthesis pathway versus the over-oxidation side reaction.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting over-oxidation issues.
Experimental Workflow: Upjohn Dihydroxylation
Caption: Step-by-step workflow for Upjohn dihydroxylation.
Experimental Protocols
Protocol 1: Controlled Dihydroxylation using Cold, Alkaline KMnO₄
Objective: To synthesize this compound from cyclobutene using potassium permanganate while minimizing over-oxidation.
Materials:
-
Cyclobutene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
TLC plates
Procedure:
-
Prepare a 1% (w/v) aqueous solution of NaOH.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutene in 100 mL of the cold 1% NaOH solution.
-
Place the flask in an ice-water bath and ensure the internal temperature is maintained between 0-5 °C.
-
Separately, prepare a 1% (w/v) aqueous solution of KMnO₄.
-
Add the KMnO₄ solution dropwise to the stirred cyclobutene solution over a period of 1-2 hours. The purple color of the permanganate should disappear as it reacts, forming a brown precipitate of MnO₂.
-
Monitor the reaction progress by TLC. Stop the addition of KMnO₄ once the starting material is no longer visible.
-
Once the reaction is complete, quench it by adding a small amount of solid sodium sulfite (B76179) (Na₂SO₃) until the purple/brown color is fully discharged.
-
Filter the mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Extract the aqueous filtrate with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Upjohn Dihydroxylation using Catalytic OsO₄ and NMO
Objective: To synthesize this compound using a highly selective and reliable method.
Materials:
-
Cyclobutene
-
N-Methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in t-butanol
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclobutene in a 10:1 mixture of acetone and water.
-
Add 1.1 equivalents of NMO solution to the flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a catalytic amount of the OsO₄ solution (typically 0.2-1 mol%) dropwise. The solution may turn dark brown.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction's completion by TLC (typically 4-12 hours).[8]
-
Once the reaction is complete, quench by adding solid sodium sulfite (approx. 1 g per mmol of alkene) and stir vigorously for 1 hour.
-
Add ethyl acetate to the mixture and stir for another 30 minutes.
-
Separate the organic and aqueous layers. Wash the organic layer sequentially with 1 M H₂SO₄, water, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude diol.
-
The product can be further purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutene on oxidation with KMnO4 gives A Succinic class 12 chemistry CBSE [vedantu.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Selective Protection of cis-Cyclobutane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective protection of one hydroxyl group in cis-cyclobutane-1,2-diol.
Troubleshooting Guides
This section addresses common issues encountered during the selective monoprotection of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of the starting diol. | 1. Inactive reagents (e.g., old silyl (B83357) chloride, wet solvent, deactivated base). 2. Insufficient amount of protecting group reagent or base. 3. Reaction temperature is too low. | 1. Use freshly opened or purified reagents and strictly anhydrous solvents. 2. Increase the equivalents of the protecting group and base incrementally (e.g., from 1.1 to 1.5 equivalents). 3. Gradually increase the reaction temperature, monitoring for the formation of the diprotected byproduct. |
| Predominant formation of the diprotected product. | 1. High concentration of the protecting group reagent. 2. Extended reaction time. 3. Reaction temperature is too high. 4. Use of a highly reactive silylating agent (e.g., TBS-OTf). | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the protecting group reagent. 2. Monitor the reaction closely by TLC or GC-MS and quench it as soon as a significant amount of the desired monoprotected product has formed. 3. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). 4. Opt for a less reactive silylating agent like TBS-Cl. |
| Difficulty in separating the monoprotected product from the starting diol and the diprotected byproduct. | 1. Similar polarities of the three compounds. 2. The monoprotected product is an oil, making crystallization difficult. | 1. Utilize a long silica (B1680970) gel column for chromatography and a shallow gradient of a carefully selected eluent system (e.g., hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol). 2. If purification by chromatography is challenging, consider derivatizing the remaining diol to facilitate separation. |
| Unexpected side reactions (e.g., ring-opening, elimination). | 1. The strained cyclobutane (B1203170) ring can be sensitive to harsh reaction conditions. 2. Use of strong, non-hindered bases. | 1. Employ mild reaction conditions (e.g., use of a hindered base like 2,6-lutidine or imidazole (B134444) instead of strong bases like NaH for silylations). 2. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions. |
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the selective monoprotection of this compound?
A1: The choice of protecting group depends on the subsequent reaction conditions.
-
Tert-butyldimethylsilyl (TBS) is a common and versatile choice, offering a good balance of stability and ease of removal. It is stable to a wide range of reagents but can be cleaved with fluoride (B91410) sources (e.g., TBAF) or acidic conditions.
-
Benzyl (Bn) ethers are robust and stable to both acidic and basic conditions, making them suitable for multi-step syntheses. They are typically removed by hydrogenolysis.
-
Acetal protecting groups, such as those formed with 2,2-dimethoxypropane, protect both hydroxyl groups simultaneously and are therefore not suitable for selective monoprotection.
Q2: How can I improve the selectivity for the monoprotected product?
A2: To enhance selectivity for the monoprotected product, consider the following strategies:
-
Stoichiometry: Use a controlled amount of the protecting group reagent (typically 1.0 to 1.2 equivalents).
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second protection step.
-
Slow Addition: Adding the protecting group reagent slowly to the reaction mixture can help to maintain a low concentration of the reagent, favoring monoprotection.
-
Flow Chemistry: Performing the reaction in a flow reactor can provide better control over reaction time and stoichiometry, leading to higher selectivity for the monoprotected product.[1][2]
Q3: What are the best methods for purifying the monoprotected this compound?
A3: Purification is often the most challenging step.
-
Column Chromatography: Silica gel column chromatography is the most common method.[3][4] A long column and a slow, shallow gradient of an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) are recommended to achieve good separation between the starting diol, the monoprotected product, and the diprotected byproduct.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective purification method.
Q4: Can enzymatic methods be used for the selective monoprotection of this compound?
A4: Yes, enzymatic methods using lipases can be highly selective for the monoacylation of diols.[5][6][7][8][9] These reactions are typically carried out under mild conditions and can provide high yields of the monoprotected product. For example, lipase (B570770) B from Candida antarctica (CALB) is a commonly used enzyme for regioselective monoacetylation using vinyl acetate as the acyl donor.[6][9]
Quantitative Data Summary
The following table summarizes quantitative data for different selective monoprotection methods applicable to cis-1,2-diols. Data for this compound is included where specific literature is available.
| Protecting Group | Reagents and Conditions | Substrate | Mono/Di Ratio | Yield of Mono-product | Reference |
| TBDMS | TBDMS-Cl (1.1 eq.), Imidazole (2.2 eq.), DMF, rt, 12 h | 1-Butyl-cyclobutane-1,2-diol | Not specified | 60% | [3] |
| Benzyl | NaH (2.0 eq.), BnBr (1.5-2.0 eq.), DMF, 0 °C to rt | General hydroxyl group | High selectivity for mono-product | Varies | [10] |
| Benzoyl (Organotin-catalyzed) | Bu₂SnCl₂ (0.1 eq.), TBABr (0.1 eq.), BnCl (2.0 eq.) | Carbohydrate trans-diols | High selectivity | Good to excellent | [11][12] |
| Acetate (Enzymatic) | Lipase B from Candida antarctica, vinyl acetate, THF | Unsymmetrical 1,5-primary diols | Highly selective | Varies | [6][9] |
Experimental Protocols
Protocol 1: Selective Mono-tert-butyldimethylsilylation (Mono-TBDMS-protection)
This protocol is adapted from a procedure for a substituted this compound.[3]
Materials:
-
cis-1-Butylcyclobutane-1,2-diol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of cis-1-butylcyclobutane-1,2-diol (1 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).
-
Add TBDMS-Cl (1.1 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the mono-TBDMS protected diol.
Protocol 2: General Procedure for Selective Monobenzylation
This is a general protocol for the benzylation of hydroxyl groups and may require optimization for this compound.[10]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add BnBr (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of water, followed by an excess of triethylamine.
-
Dilute with EtOAc and wash with water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflows for selective monosilylation and monobenzylation.
Caption: Troubleshooting logic for selective monoprotection reactions.
References
- 1. Selective Monoprotection of Symmetrical Diols in a Flow Reactor [scirp.org]
- 2. scirp.org [scirp.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0280232A2 - Monoacetylation of diols using a biocatalyst from corynebacterium oxydans - Google Patents [patents.google.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of cis-Cyclobutane-1,2-diol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-cyclobutane-1,2-diol derivatives. The information is designed to help you anticipate and address common stability issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the handling, reaction, or storage of this compound derivatives.
Issue 1: Unexpected Carbonyl Compounds Detected in Your Sample
Possible Cause: Your this compound derivative may be undergoing oxidative cleavage. This is a common degradation pathway for vicinal diols.
Troubleshooting Steps:
-
Review Your Reagents and Reaction Conditions:
-
Avoid strong oxidizing agents unless they are part of your intended reaction scheme. Common laboratory reagents like potassium permanganate (B83412) (KMnO₄) or lead tetraacetate (Pb(OAc)₄) can readily cleave the diol.
-
Be aware of milder oxidants that can also cause cleavage, such as sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄).
-
Certain metal catalysts, particularly those involving molybdenum, can catalyze oxidative cleavage in the presence of an oxidant like DMSO.
-
-
Protect the Diol Functionality:
-
If the diol is not the reactive site for your intended transformation, consider protecting it. Common protecting groups for 1,2-diols include acetals (like acetonides from acetone) or silyl (B83357) ethers.
-
-
Control Atmospheric Exposure:
-
For sensitive derivatives, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal traces, can lead to slow oxidation. Consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Screening for Oxidative Cleavage
A simple experiment to test for susceptibility to oxidative cleavage can be performed using a mild oxidizing agent.
| Step | Procedure |
| 1 | Dissolve a small amount of your this compound derivative in a suitable solvent (e.g., methanol (B129727) or a mixture of THF and water). |
| 2 | Prepare a solution of sodium periodate (NaIO₄) in water. |
| 3 | Add a stoichiometric amount of the NaIO₄ solution to the solution of your compound. |
| 4 | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over time. |
| 5 | The disappearance of the starting material and the appearance of new, more polar spots (aldehydes or ketones) on TLC, or the detection of the corresponding masses by LC-MS, would indicate oxidative cleavage. |
Issue 2: Ring-Opened or Rearranged Products are Observed
Possible Cause: The cyclobutane (B1203170) ring is strained and can be susceptible to opening or rearrangement under certain conditions, particularly acidic, basic, or thermal stress.
Troubleshooting Steps:
-
Evaluate pH of Your Reaction or Formulation:
-
Acidic Conditions: Strong acids can catalyze a pinacol-type rearrangement, leading to the formation of a cyclopropyl (B3062369) carboxaldehyde or a cyclopentanone (B42830) derivative. Even milder acidic conditions can promote ring opening, especially with heating.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl groups, and in some cases, this can initiate a cascade of reactions leading to ring cleavage.
-
-
Control Reaction Temperature:
-
High temperatures can promote the thermal decomposition of the cyclobutane ring, often leading to the formation of two alkene fragments.
-
Experimental Protocol: Assessing pH and Thermal Stability
To determine the stability of your compound at different pH values and temperatures, a systematic study can be performed.
| Step | Procedure |
| 1 | Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, 12). |
| 2 | Dissolve a known concentration of your this compound derivative in each buffer. |
| 3 | For thermal stability, prepare solutions in a neutral, high-boiling point solvent (e.g., DMSO, DMF). |
| 4 | Incubate the solutions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C). |
| 5 | At various time points, withdraw an aliquot from each solution and analyze it by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with UV or MS detection. |
| 6 | Quantify the amount of the parent compound remaining and identify any major degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound derivatives?
A1: To ensure long-term stability, these compounds should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is generally recommended. For particularly sensitive derivatives, storage in a freezer (-20 °C) under an inert atmosphere (argon or nitrogen) in a tightly sealed container is advisable to protect against moisture and oxidation.
Q2: My this compound derivative is a liquid/low melting solid. How should I handle it?
A2: Many cis-cyclobutane-1,2-diols are low-melting solids or viscous liquids. It is recommended to handle them in a well-ventilated area, preferably a fume hood. If the compound is hygroscopic, handling under a dry, inert atmosphere is crucial to prevent water absorption, which could affect its stability and reactivity.
Q3: I am seeing a mixture of cis and trans isomers in my reaction. What could be the cause?
A3: While the cis-diol is often the thermodynamically more stable isomer due to intramolecular hydrogen bonding, isomerization to the trans isomer can occur under certain conditions. This can be catalyzed by acid or base, or it can happen at elevated temperatures. If you need to maintain the cis stereochemistry, it is important to use neutral conditions and avoid excessive heat.
Q4: How can I improve the stability of my this compound derivative for a specific application?
A4: If the diol functionality is not required for the biological activity or the subsequent reaction step, protecting it can significantly enhance stability. The choice of protecting group will depend on the overall chemistry you are performing. For example, an acetonide protects the diol under basic and neutral conditions but is easily removed with mild acid.
Data Presentation
The following tables provide representative (hypothetical) stability data for a generic this compound derivative to illustrate its degradation profile under different stress conditions.
Table 1: pH-Dependent Stability at 40 °C
| pH | % Remaining after 24h | % Remaining after 72h | Major Degradation Products |
| 2.0 | 85.2 | 65.7 | Ring-rearranged products |
| 4.0 | 95.1 | 88.3 | Minor ring-opened products |
| 7.0 | 99.5 | 98.1 | Trace oxidative cleavage products |
| 9.0 | 96.8 | 90.5 | Ring-opened products |
| 12.0 | 70.3 | 45.1 | Significant ring cleavage |
Table 2: Thermal Stability in DMSO
| Temperature | % Remaining after 8h | % Remaining after 24h | Major Degradation Products |
| 40 °C | 98.9 | 96.5 | Trace decomposition |
| 60 °C | 92.1 | 80.4 | Alkene fragments |
| 80 °C | 75.6 | 55.2 | Significant decomposition to alkenes |
| 100 °C | 40.1 | 15.8 | Extensive decomposition |
Mandatory Visualizations
Technical Support Center: Mo-Catalyzed Reactions of cis-Cyclobutane-1,2-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molybdenum-catalyzed reactions for the oxidative cleavage of cis-cyclobutane-1,2-diol. The primary focus is on minimizing byproduct formation and optimizing the yield of the desired 1,4-dicarbonyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low yield of the desired 1,4-dicarbonyl product. What are the common causes?
A1: Low yields can stem from several factors. Here are the most common issues and their solutions:
-
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. For the oxidative cleavage using DMSO, microwave irradiation at 90°C has been shown to be effective.[1] If using conventional heating, ensure uniform and accurate temperature control.
-
Catalyst Activity: Ensure the molybdenum catalyst is active. If using a precursor, ensure it is properly activated. The quality and source of the catalyst can influence the reaction outcome.
-
Purity of Starting Materials: Impurities in the this compound or the solvent (DMSO) can interfere with the catalytic cycle. Ensure all reagents are of high purity.
-
Incomplete Reaction: The reaction may not have gone to completion. For microwave-assisted reactions, a 10-minute reaction time has been reported to give high yields.[1] For conventional heating, longer reaction times may be necessary. Monitor the reaction progress by TLC or GC/MS to determine the optimal time.
Q2: I am observing unexpected byproducts in my reaction mixture. What are they likely to be and how can I avoid them?
A2: While the Mo-catalyzed oxidative cleavage of cis-cyclobutane-1,2-diols with DMSO is generally a clean reaction, side products can form under non-optimized conditions.[1] Potential byproducts include:
-
Dehydration Products: Formation of unsaturated alcohols or dienes can occur, particularly at higher temperatures or in the presence of acidic impurities.
-
Partially Oxidized Products: Incomplete oxidation may result in the presence of hydroxy ketones or other intermediates.
-
Over-oxidation Products: Although less common with this specific system, over-oxidation to carboxylic acids can be a concern in other oxidative cleavage reactions.[2][3]
To minimize these byproducts:
-
Strict Temperature Control: Adhere to the recommended reaction temperature.[2]
-
Inert Atmosphere: While the reaction can tolerate air and water, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce side reactions.[1]
-
Solvent and Reagent Purity: Use dry, high-purity DMSO and other reagents.
Q3: Can I use a different oxidant or solvent for this reaction?
A3: In the documented high-yield procedure, DMSO serves as both the oxidant and the solvent.[1][4] Altering either of these components will significantly change the reaction conditions and may lead to different products or lower yields. If you need to explore other conditions, a thorough re-optimization of the reaction parameters (catalyst loading, temperature, time) will be necessary.
Data Presentation: Reaction Optimization
The following table summarizes the yields for the Mo-catalyzed oxidative cleavage of various cis-cyclobutane-1,2-diols to their corresponding γ-ketoaldehydes, as reported in the literature.[1]
| Entry | Substrate (this compound derivative) | Product (γ-ketoaldehyde) | Yield (%) |
| 1 | R = n-Butyl | 3-(n-Butyl)-4-oxobutanal | >95 |
| 2 | R = n-Hexyl | 3-(n-Hexyl)-4-oxobutanal | >95 |
| 3 | R = Cyclohexyl | 3-Cyclohexyl-4-oxobutanal | >95 |
| 4 | R = Benzyl | 3-Benzyl-4-oxobutanal | >95 |
| 5 | R = Phenyl | 3-Phenyl-4-oxobutanal | >95 |
Reactions were carried out in DMSO-d6 under microwave irradiation at 90°C for 10 minutes.[1]
Experimental Protocols
Key Experiment: Mo-Catalyzed Oxidative Cleavage of cis-1-phenylcyclobutane-1,2-diol
This protocol is based on the successful synthesis of 1,4-dicarbonyls as reported in the literature.[1]
Materials:
-
cis-1-phenylcyclobutane-1,2-diol
-
Molybdenum hexacarbonyl (Mo(CO)₆) or another suitable Mo catalyst
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reactor vial, add cis-1-phenylcyclobutane-1,2-diol (0.5 mmol).
-
Add the molybdenum catalyst (e.g., Mo(CO)₆, 5-10 mol%).
-
Add anhydrous DMSO (e.g., 2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 10 minutes.
-
After cooling, the reaction mixture can be analyzed directly (e.g., by NMR if using deuterated DMSO) or worked up by standard aqueous extraction and chromatographic purification procedures.
Visualizations
Reaction Pathway
Caption: Oxidative cleavage of this compound.
Troubleshooting Workflow
Caption: Troubleshooting guide for reaction optimization.
References
Validation & Comparative
A Comparative Analysis of Cis- and Trans-Cyclobutane-1,2-diol: Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability and reactivity of cis- and trans-cyclobutane-1,2-diol (B3393599). Understanding the distinct properties of these stereoisomers is crucial for their application in organic synthesis and drug development, where precise three-dimensional arrangements can dictate biological activity and reaction outcomes. This document synthesizes theoretical principles and experimental findings from analogous systems to offer a comprehensive overview.
Executive Summary
The stereochemical arrangement of the hydroxyl groups in cis- and trans-cyclobutane-1,2-diol profoundly influences their thermodynamic stability and kinetic reactivity. Generally, the trans-isomer is considered more stable due to reduced steric strain. Conversely, the cis-isomer exhibits greater reactivity in reactions that proceed through a cyclic intermediate, such as oxidative cleavage with periodate (B1199274), owing to the proximity of its hydroxyl groups. This guide will delve into the structural nuances and provide experimental frameworks for further investigation.
Stability Comparison
The relative stability of cis- and trans-1,2-disubstituted cyclobutanes is primarily determined by the interplay of steric strain and, in the case of the diols, potential intramolecular hydrogen bonding.
In general, for 1,2-disubstituted cyclobutanes, the trans isomer is thermodynamically more stable than the cis isomer.[1][2] This is attributed to the fact that in the cis configuration, the substituents are on the same side of the ring, leading to greater steric repulsion (eclipsing interactions) between them. In the trans isomer, the substituents are on opposite sides, minimizing these unfavorable interactions.[1][2]
However, in cis-cyclobutane-1,2-diol, the potential for intramolecular hydrogen bonding between the two adjacent hydroxyl groups could partially offset the steric strain. This phenomenon has been observed in other cyclic diols and can be a significant stabilizing factor.
Table 1: Estimated Thermodynamic Stability Data
| Parameter | This compound | trans-Cyclobutane-1,2-diol | Rationale |
| Relative Steric Strain | Higher | Lower | Eclipsing interactions between hydroxyl groups in the cis isomer.[1][2] |
| Intramolecular Hydrogen Bonding | Possible | Not Possible | Proximity of hydroxyl groups on the same face of the ring. |
| Estimated Relative Gibbs Free Energy (ΔG) | Higher (Less Stable) | Lower (More Stable) | Steric strain is generally the dominant factor. Analogy from computational studies on related cyclobutane (B1203170) derivatives.[3] |
Reactivity Comparison
The different spatial arrangements of the hydroxyl groups in cis- and trans-cyclobutane-1,2-diol lead to significant differences in their chemical reactivity, particularly in reactions where the two hydroxyl groups participate.
Oxidative Cleavage
A key reaction for 1,2-diols is oxidative cleavage with reagents such as sodium periodate (NaIO₄) or periodic acid (HIO₄). This reaction proceeds through a cyclic periodate ester intermediate. The formation of this five-membered ring is crucial for the reaction to occur.
-
This compound : The two hydroxyl groups are positioned on the same side of the cyclobutane ring, which allows for the facile formation of the cyclic periodate ester. Consequently, cis-1,2-diols undergo oxidative cleavage relatively quickly.[4][5][6]
-
trans-Cyclobutane-1,2-diol : The hydroxyl groups are on opposite sides of the ring, making the formation of the cyclic intermediate highly strained and energetically unfavorable. As a result, trans-1,2-diols react much more slowly or, in some rigid cyclic systems, not at all under the same conditions.[4]
The product of the oxidative cleavage of either isomer of cyclobutane-1,2-diol (B3392435) is succinaldehyde (B1195056).[7]
Esterification
The rate of esterification of the hydroxyl groups will be influenced by steric hindrance.
-
This compound : The two hydroxyl groups are on the same face of the ring. While this might suggest some steric hindrance for the first esterification, the second esterification on the adjacent carbon could be more hindered.
-
trans-Cyclobutane-1,2-diol : The hydroxyl groups are more exposed on opposite faces of the ring, which might lead to a more straightforward esterification of both groups, assuming the reagent is not excessively bulky.
The relative rates would depend on the specific esterifying agent and reaction conditions.
Table 2: Reactivity Comparison
| Reaction | This compound | trans-Cyclobutane-1,2-diol | Mechanistic Rationale |
| Oxidative Cleavage with NaIO₄ | Fast | Very Slow / Unreactive | Facile formation of a cyclic periodate ester intermediate with the cis isomer.[4][5][6] |
| Esterification | Potentially Slower for Diester Formation | Potentially Faster for Diester Formation | Steric hindrance between adjacent ester groups in the cis isomer. |
Experimental Protocols
Experimental Protocol 1: Comparative Oxidative Cleavage with Sodium Periodate
Objective: To qualitatively and quantitatively compare the rate of oxidative cleavage of cis- and trans-cyclobutane-1,2-diol.
Materials:
-
This compound
-
trans-Cyclobutane-1,2-diol
-
Sodium periodate (NaIO₄)
-
Deionized water
-
2,4-Dinitrophenylhydrazine (B122626) solution
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 30% ethyl acetate (B1210297) in hexanes)
-
NMR tubes and spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare two separate 0.1 M solutions of cis- and trans-cyclobutane-1,2-diol in a 1:1 mixture of methanol and water.
-
Prepare a 0.1 M solution of sodium periodate in deionized water.
-
-
Reaction Initiation:
-
In two separate flasks at room temperature, add 10 mL of the respective diol solution.
-
To each flask, add 10 mL of the sodium periodate solution simultaneously and start a timer.
-
-
Qualitative Monitoring (TLC):
-
At regular intervals (e.g., 2, 5, 10, 30, and 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Spot solutions of the starting diols as references.
-
Develop the TLC plates and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spot will indicate the progress of the reaction.
-
The formation of succinaldehyde can be confirmed by adding a drop of the reaction mixture to the 2,4-dinitrophenylhydrazine solution, which will form a yellow/orange precipitate.
-
-
Quantitative Monitoring (NMR or UV-Vis):
-
For a more quantitative comparison, the reaction can be monitored by ¹H NMR spectroscopy. At specific time points, quench a sample of the reaction mixture (e.g., by adding a reducing agent like sodium thiosulfate) and extract the organic components. Analyze the ratio of starting material to product.
-
Alternatively, if a suitable chromophore is involved or can be derived, UV-Vis spectrophotometry can be used to follow the reaction rate.
-
Expected Outcome: The reaction with this compound is expected to proceed to completion much faster than the reaction with the trans-isomer.
Experimental Protocol 2: Comparative Diesterification
Objective: To compare the relative rates of diesterification of cis- and trans-cyclobutane-1,2-diol with acetic anhydride (B1165640).
Materials:
-
This compound
-
trans-Cyclobutane-1,2-diol
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (as a solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup:
-
In two separate, dry, round-bottom flasks, dissolve an equimolar amount of cis- and trans-cyclobutane-1,2-diol in pyridine.
-
-
Reaction Initiation:
-
Cool the solutions in an ice bath.
-
Add 2.2 equivalents of acetic anhydride to each flask simultaneously with stirring.
-
-
Monitoring the Reaction (GC-MS):
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with dichloromethane.
-
Analyze the organic layer by GC-MS to determine the relative amounts of starting diol, mono-ester, and di-ester.
-
-
Data Analysis:
-
Plot the percentage of di-ester formed over time for both reactions to compare their rates.
-
Expected Outcome: The relative rates will depend on the steric hindrance. It is hypothesized that the trans-diol may form the diester more readily due to the less hindered nature of the second hydroxyl group after the first has been esterified.
Visualizations
Caption: Stability comparison of cis- and trans-cyclobutane-1,2-diol.
Caption: Reactivity in oxidative cleavage with periodate.
Caption: Workflow for comparing oxidative cleavage rates.
References
- 1. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]
- 2. homework.study.com [homework.study.com]
- 3. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Succinaldehyde - Wikipedia [en.wikipedia.org]
Spectroscopic Comparison of Cis- and Trans-1,2-Disubstituted Cyclobutanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in establishing structure-activity relationships and ensuring the purity and efficacy of synthesized compounds. This guide provides a detailed spectroscopic comparison of cis- and trans-1,2-disubstituted cyclobutanes, leveraging nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectroscopy to distinguish between these stereoisomers. The comparison is supported by experimental data and detailed protocols to aid in practical application.
The fundamental difference between cis- and trans-1,2-disubstituted cyclobutanes lies in the spatial arrangement of the substituents on the cyclobutane (B1203170) ring. In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry leads to distinct molecular symmetries and conformational preferences, which in turn give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry and Conformation
NMR spectroscopy is arguably the most powerful tool for the unambiguous differentiation of cis and trans isomers of 1,2-disubstituted cyclobutanes. Key distinguishing features are found in the number of signals, chemical shifts (δ), and proton-proton coupling constants (J).
¹H NMR Spectroscopy
The number of proton signals in the ¹H NMR spectrum is directly related to the symmetry of the molecule. Due to their different symmetry elements, cis and trans isomers often exhibit a different number of unique proton environments. For instance, in the case of 1,2-dichlorocyclobutane, the cis isomer is expected to show three sets of proton signals, whereas the trans isomer would display four, assuming a puckered ring conformation that removes the plane of symmetry.[1]
In 1,2-diphenylcyclobutane, a comprehensive analysis of their ¹H NMR spectra reveals that the trans isomer predominantly exists in a conformation where the phenyl groups are in a pseudo-di-equatorial position.[2][3] In contrast, the cis isomer undergoes rapid fluctuation between two equivalent conformations.[2][3] A notable difference is the chemical shift of the methine protons (H1 and H2), which are shielded by approximately 0.44 ppm in the trans isomer compared to the cis isomer.[3]
Table 1: Comparative ¹H NMR Data for cis- and trans-1,2-Diphenylcyclobutane
| Isomer | Proton | Chemical Shift (δ, ppm) |
| cis | Methine (CH-Ph) | ~4.05 |
| Methylene (B1212753) (CH₂) | ~2.50 | |
| trans | Methine (CH-Ph) | ~3.61 |
| Methylene (CH₂) | ~2.17, ~2.35 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Vicinal coupling constants (³J) are also highly informative. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Due to the puckered nature of the cyclobutane ring, the dihedral angles between adjacent protons differ between the cis and trans isomers, leading to different ³J values.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the number of signals in the ¹³C NMR spectrum is dictated by molecular symmetry. More symmetrical isomers will exhibit fewer signals. For example, in a symmetrically substituted trans-1,2-disubstituted cyclobutane, the two methine carbons (C1 and C2) may be chemically equivalent, as would be the two methylene carbons (C3 and C4), resulting in only two signals. The corresponding cis isomer, with lower symmetry, would likely show more than two signals for the ring carbons.
Vibrational Spectroscopy: Fingerprinting the Isomers
Infrared (IR) and Raman spectroscopy provide a vibrational "fingerprint" of a molecule, with each isomer displaying a unique pattern of absorption or scattering bands. The key to differentiating cis and trans isomers lies in the selection rules for vibrational transitions, which are governed by molecular symmetry.
For a trans-1,2-disubstituted cyclobutane that possesses a center of inversion (a centrosymmetric molecule), the rule of mutual exclusion applies.[4] This rule states that vibrational modes that are IR active are Raman inactive, and vice versa. In contrast, for a cis isomer, which lacks a center of inversion, many vibrational modes can be both IR and Raman active.[4]
Table 2: General IR and Raman Activity for cis- and trans-1,2-Disubstituted Cyclobutanes
| Isomer | Point Group (Example) | Center of Inversion | IR/Raman Activity |
| cis | Cₛ or C₂ᵥ | No | Many modes are both IR and Raman active |
| trans | C₂ₕ or Cᵢ | Yes (if symmetrical) | Mutual Exclusion: Modes are either IR or Raman active |
The fingerprint region of the IR spectrum (typically 400-1500 cm⁻¹) is particularly useful for distinguishing between the isomers, as it contains a complex pattern of bands arising from bending and skeletal vibrations that are highly sensitive to the overall molecular geometry.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16, or more for dilute samples.
-
For detailed coupling constant analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) may be necessary to identify coupled protons.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.
-
Raman Spectroscopy
-
Sample Preparation:
-
Samples can be analyzed as neat liquids in a glass capillary or NMR tube, or as solids.
-
-
Data Acquisition:
-
A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.
-
The scattered light is collected and analyzed to generate the Raman spectrum.
-
The intensity of the scattered light is plotted against the Raman shift (in cm⁻¹).
-
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis- and trans-1,2-disubstituted cyclobutanes.
Caption: Workflow for the spectroscopic differentiation of cis- and trans-1,2-disubstituted cyclobutanes.
References
A Comparative Guide to the Synthesis and Application of cis-Cyclobutane-1,2-diol and Other Cyclic Diols
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the design and execution of complex synthetic pathways. Cyclic diols, in particular, serve as versatile scaffolds and chiral auxiliaries. This guide provides an objective comparison of the synthesis of cis-cyclobutane-1,2-diol with other common cyclic diols, namely cis- and trans-isomers of cyclopentane- and cyclohexane-1,2-diol, and evaluates their performance in various synthetic applications, supported by experimental data.
The rigid framework of cyclic diols offers distinct stereochemical advantages in synthesis. The spatial arrangement of the hydroxyl groups, dictated by the ring size and stereochemistry (cis or trans), significantly influences their reactivity and efficacy as chiral inductors or monomer units in polymerization. This comparison focuses on providing a clear, data-driven overview to inform the selection of the most suitable cyclic diol for a given synthetic challenge.
Synthesis of Cyclic Diols: A Comparative Overview
The synthesis of cyclic diols is highly dependent on the desired stereochemistry. Cis-diols are typically prepared via syn-dihydroxylation of the corresponding cycloalkene, while trans-diols are often obtained through anti-dihydroxylation, commonly involving an epoxide intermediate.
| Diol Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 1,2-Bis(trimethylsilyloxy)cyclobutene | 1. Mo-catalyzed oxidative cleavage with DMSO2. Nucleophilic addition | Good | [1] |
| trans-Cyclobutane-1,2-diol | Appropriate keto-alcohol precursor | Norrish-Yang photocyclization followed by diastereoselective reduction with NaBH(OAc)₃ | Not specified | [1] |
| cis-Cyclopentane-1,2-diol | Cyclopentene | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) in acetone (B3395972)/water | ~91 | [2] |
| trans-Cyclopentane-1,2-diol | Cyclopentene | 1. m-CPBA2. H₃O⁺ | Not specified | |
| cis-Cyclohexane-1,2-diol | Cyclohexene (B86901) | OsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO) in acetone/water | 91 | [2] |
| trans-Cyclohexane-1,2-diol | Cyclohexene | HCOOH, H₂O₂ | 65-73 |
Experimental Protocols
Synthesis of cis-Cyclohexane-1,2-diol via Osmium Tetroxide Dihydroxylation
This procedure is a representative method for the syn-dihydroxylation of alkenes to produce cis-diols.
Materials:
-
Cyclohexene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
Acetone
-
Water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.2 eq) to the solution and stir until it is fully dissolved.
-
Carefully add a catalytic amount of osmium tetroxide solution (e.g., 0.02 eq) to the reaction mixture at room temperature. The solution will typically turn dark brown.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude cis-1,2-cyclohexanediol.
-
Purify the crude product by recrystallization or column chromatography.
A similar procedure can be adapted for the synthesis of cis-cyclopentane-1,2-diol and this compound from their respective cycloalkenes, although reaction conditions may require optimization.[3]
Synthesis of trans-Cyclohexane-1,2-diol via Performic Acid
This method exemplifies the anti-dihydroxylation of an alkene, proceeding through an epoxide intermediate.
Materials:
-
Cyclohexene
-
Formic acid (HCOOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, prepare a solution of formic acid and hydrogen peroxide.
-
Cool the solution in an ice bath and slowly add cyclohexene while maintaining the temperature between 40-45 °C.
-
After the addition is complete, allow the reaction to proceed for 1 hour, then let it stand at room temperature overnight.
-
Remove the formic acid and water under reduced pressure.
-
To the viscous residue, add an ice-cold solution of sodium hydroxide, ensuring the temperature does not exceed 45 °C, to hydrolyze the formate (B1220265) ester intermediate.
-
Extract the alkaline solution with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent to yield the crude trans-1,2-cyclohexanediol.
-
Purify the product by distillation or recrystallization.
Comparative Performance in Synthetic Applications
The choice of a cyclic diol as a chiral auxiliary or a monomer in polymerization is dictated by the desired properties of the final product. The rigid and strained nature of the cyclobutane (B1203170) ring in this compound can impart unique characteristics compared to its five- and six-membered ring counterparts.
As Chiral Ligands in Asymmetric Synthesis
Chiral diols are frequently used to form chiral environments around metal centers in asymmetric catalysis. The bite angle and conformational rigidity of the diol are crucial for high enantioselectivity.
While extensive comparative data is not always available under identical conditions, the general principle is that more rigid diols can lead to higher enantioselectivity. The strained four-membered ring of this compound offers a unique, rigid scaffold.
In Polymer Synthesis
Cyclic diols are valuable monomers for the synthesis of polyesters and other polymers. The choice of the cyclic diol can significantly impact the thermal and mechanical properties of the resulting polymer. For instance, the incorporation of rigid cyclic monomers can increase the glass transition temperature (Tg) of the polymer.
Conclusion
The synthesis of this compound and its isomers presents unique challenges and opportunities compared to larger ring systems. While the synthetic routes to cyclopentane (B165970) and cyclohexane (B81311) diols are well-established with high yields, the construction of the strained four-membered ring often requires more specialized photochemical or multi-step methods.
The choice between these cyclic diols in synthetic applications is a trade-off between accessibility and the desired properties of the target molecule. The rigidity of the cyclobutane framework can be advantageous in asymmetric catalysis and for tuning the properties of polymers. Further research into direct, high-yielding syntheses of cyclobutane-1,2-diols will undoubtedly expand their application in various fields of chemical synthesis.
References
Validating Stereochemistry in Reactions of cis-Cyclobutane-1,2-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry is paramount in the synthesis of complex molecules. This guide provides a comparative analysis of reactions involving cis-cyclobutane-1,2-diol, focusing on the validation of stereochemical outcomes—specifically, retention versus inversion of configuration. We present experimental data, detailed protocols, and visual workflows to support the objective comparison of these transformations.
The rigid, strained four-membered ring of cyclobutane (B1203170) derivatives makes them valuable building blocks in organic synthesis. The stereochemical arrangement of substituents on this ring can significantly influence the biological activity and physical properties of the final molecule. Therefore, reactions that proceed with high stereoselectivity are crucial, as is the rigorous validation of the stereochemical integrity of the products.
This guide will explore two key types of reactions starting from this compound: those that proceed with retention of the cis stereochemistry and those that result in an inversion to the trans configuration.
Comparison of Stereochemical Outcomes in Reactions of this compound
The following table summarizes the expected stereochemical outcomes and yields for representative reactions of this compound.
| Reaction Type | Reagents and Conditions | Product | Stereochemistry | Yield (%) | Validation Method(s) |
| Retention | |||||
| Acetonide Protection | 2,2-Dimethoxypropane (B42991), p-TsOH, Acetone (B3395972) | cis-2,2,4,4-Tetramethyl-3,5-dioxabicyclo[4.2.0]octane | cis (Retention) | ~95% | ¹H NMR Spectroscopy |
| Inversion | |||||
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), PPh₃, Benzoic Acid | trans-2-Benzoyloxycyclobutyl benzoate | trans (Double Inversion) | 70-85% | ¹H NMR Spectroscopy, X-ray Crystallography |
| Tosylation and Sₙ2 | 1. p-TsCl, Pyridine; 2. NaOAc, DMF | trans-2-Acetoxycyclobutyl tosylate | trans (Single Inversion) | Two steps, variable | ¹H NMR Spectroscopy |
Experimental Protocols and Stereochemical Validation
Reaction with Retention of Stereochemistry: Acetonide Protection
The protection of a cis-diol as a cyclic acetonide is a common strategy that proceeds with retention of stereochemistry. The geometric constraint of forming a five-membered ring with the acetone derivative locks the product in the cis configuration.
Experimental Protocol: Synthesis of cis-2,2,4,4-Tetramethyl-3,5-dioxabicyclo[4.2.0]octane
To a solution of this compound (1.0 g, 11.3 mmol) in acetone (20 mL) is added 2,2-dimethoxypropane (2.8 mL, 22.6 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 20 mg). The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in diethyl ether (30 mL), washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated to afford the product as a colorless oil.
Stereochemical Validation:
The cis stereochemistry of the product is confirmed by ¹H NMR spectroscopy. The coupling constants between the protons on the cyclobutane ring are characteristic of a cis relationship. In many substituted cyclobutanes, cis vicinal coupling constants are typically in the range of 4.6–11.5 Hz, while trans couplings are often smaller (2.0–10.7 Hz). The presence of a single set of signals for the methyl groups of the acetonide also indicates the formation of a single, symmetric cis product.
Reaction with Inversion of Stereochemistry: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols.[1][2] When applied to a cis-diol, a double inversion can occur, resulting in a trans-disubstituted product. The reaction proceeds via an Sₙ2 mechanism, where the incoming nucleophile attacks the carbon atom from the face opposite to the departing activated hydroxyl group.[1]
Experimental Protocol: Synthesis of trans-2-Benzoyloxycyclobutyl benzoate
To a solution of this compound (1.0 g, 11.3 mmol), benzoic acid (3.45 g, 28.2 mmol), and triphenylphosphine (B44618) (PPh₃, 7.4 g, 28.2 mmol) in dry THF (50 mL) at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DEAD, 4.4 mL, 28.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the trans-dibenzoate product.
Stereochemical Validation:
The inversion of stereochemistry to the trans product can be validated by several methods:
-
¹H NMR Spectroscopy: The coupling constants between the methine protons on the cyclobutane ring will be indicative of a trans relationship.
-
X-ray Crystallography: Unambiguous determination of the stereochemistry can be achieved by single-crystal X-ray diffraction analysis of the product.
-
Chemical Correlation: The trans-dibenzoate can be hydrolyzed to trans-cyclobutane-1,2-diol, and its physical and spectroscopic properties can be compared to an authentic sample.
Visualization of Reaction Pathways
The following diagrams illustrate the stereochemical course of the discussed reactions.
Conclusion
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. Reactions that proceed through a concerted pathway or involve the formation of a cyclic intermediate, such as acetonide protection, reliably retain the cis stereochemistry. In contrast, reactions that follow an Sₙ2 pathway, like the Mitsunobu reaction, lead to an inversion of configuration at the stereocenters.
For professionals in drug development and chemical research, a thorough understanding and rigorous validation of these stereochemical transformations are essential for the rational design and synthesis of target molecules with desired three-dimensional structures. The use of modern analytical techniques, particularly high-field NMR spectroscopy and X-ray crystallography, is indispensable for the unambiguous confirmation of stereochemistry.
References
A Comparative Guide to Analytical Techniques for Characterizing cis-Cyclobutane-1,2-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of stereoisomers is a critical aspect of chemical research and pharmaceutical development. For molecules containing the cyclobutane (B1203170) motif, such as cis-cyclobutane-1,2-diol derivatives, the spatial orientation of substituents significantly influences their physical, chemical, and biological properties. This guide provides an objective comparison of key analytical techniques for the characterization of these derivatives, supported by experimental data and detailed protocols.
Introduction to Analytical Challenges
The puckered nature of the cyclobutane ring and the presence of hydroxyl groups in this compound derivatives present unique challenges for unambiguous structural elucidation and stereochemical assignment. Differentiating between cis and trans isomers is paramount, as is the complete structural verification of novel derivatives. The analytical techniques discussed herein offer complementary information to achieve a comprehensive characterization.
Comparison of Analytical Techniques
A variety of spectroscopic and chromatographic methods are employed to characterize this compound derivatives. Each technique provides distinct insights into the molecular structure, stereochemistry, and purity of the compound.
| Analytical Technique | Information Provided | Performance Characteristics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Detailed structural information- Stereochemical assignment (cis vs. trans)- Conformational analysis | - ¹H NMR: Chemical shifts and coupling constants are highly sensitive to the dihedral angles between protons, allowing for the differentiation of stereoisomers.[1][2] - ¹³C NMR: Provides information on the number and chemical environment of carbon atoms. |
| Mass Spectrometry (MS) | - Molecular weight determination- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural elucidation | - Provides information on the connectivity of the molecule through characteristic fragmentation of the cyclobutane ring.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identification of functional groups (e.g., O-H, C-O, C-H)- Information on the cyclobutane ring strain | - Characteristic vibrational modes of the cyclobutane ring can be observed. |
| Chromatography (HPLC, GC) | - Separation of stereoisomers (cis and trans)- Purity assessment | - HPLC: Chiral stationary phases can effectively separate diastereomers.[4] - GC-MS: Volatile derivatives (e.g., silylated diols) can be separated and identified.[5][6] |
| X-ray Crystallography | - Unambiguous determination of the three-dimensional molecular structure- Absolute stereochemistry | - Provides definitive proof of the cis or trans configuration and the conformation of the cyclobutane ring in the solid state.[7][8] |
Quantitative Data Presentation
NMR Spectroscopy Data
The ¹H NMR spectrum is particularly powerful for distinguishing between cis and trans isomers of 1,2-disubstituted cyclobutanes. The coupling constants between the protons on the substituted carbons (H1 and H2) are typically different for the two isomers.
Example: cis-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid [7]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1/H2 | 4.15 - 4.25 | m | - |
| H3/H4 | 4.35 - 4.45 | m | - |
Note: In this specific example from the literature, the signals for the cyclobutane protons were reported as multiplets. In simpler, non-symmetrical derivatives, distinct coupling constants would be more readily observed.
For cis-1,2-diphenylcyclobutane, the methine protons (H1 and H2) appear at approximately 4.05 ppm.[1][2] The methylene (B1212753) protons of the cyclobutane ring typically resonate between 2.0 and 2.8 ppm. The exact chemical shifts are influenced by the nature of the other substituents on the ring.
Chromatographic Separation Data
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of cis and trans isomers. The choice of stationary and mobile phases is critical for achieving baseline separation.
Example: Separation of cis- and trans-2-butene-1,4-diol [4]
| Parameter | Value |
| Column | (S,S)-Whelk-O 1 |
| Mobile Phase | Hexane-ethanol (97:3, v/v) |
| Resolution (Rs) | 2.61 |
This data for a related diol illustrates the potential for excellent separation of stereoisomers using chiral chromatography.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain detailed structural and stereochemical information.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Gas Chromatography-Mass Spectrometry (GC-MS) of Silylated Derivatives
Objective: To separate and identify volatile derivatives, providing molecular weight and fragmentation information.
Protocol:
-
Derivatization: To increase volatility, the diol can be derivatized, for example, by silylation. To a solution of the diol (1-5 mg) in a dry solvent (e.g., pyridine (B92270) or dichloromethane), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] Heat the mixture if necessary to ensure complete reaction.
-
GC Separation:
-
Injector: Use a split/splitless injector, typically in splitless mode for trace analysis. Set the injector temperature to 250-280 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase) is commonly used.
-
Oven Program: A typical temperature program would be: initial temperature of 80 °C (hold for 1-2 min), ramp at 10-20 °C/min to 280-300 °C, and a final hold for 5-10 min.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1.0-1.5 mL/min.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the derivatized analyte (e.g., m/z 50-500).
-
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound derivative.
Conclusion
The robust characterization of this compound derivatives requires a multi-technique approach. NMR spectroscopy is indispensable for detailed structural and stereochemical analysis in solution, while chromatography excels at separating stereoisomers and assessing purity. Mass spectrometry provides crucial molecular weight and fragmentation data, and FTIR confirms the presence of key functional groups. For unambiguous proof of structure and stereochemistry in the solid state, X-ray crystallography remains the gold standard. By judiciously applying these complementary techniques, researchers can confidently elucidate the structures of these valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutane, 1,2-bis(methylene)- [webbook.nist.gov]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
comparative study of different methods for cis-dihydroxylation of cyclobutene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cis-1,2-cyclobutanediol, a valuable building block in medicinal chemistry and materials science, is primarily achieved through the cis-dihydroxylation of cyclobutene (B1205218). This guide provides a comparative analysis of the most common methods for this transformation, offering a side-by-side look at their performance based on available experimental data. Detailed experimental protocols for key methods are also provided to facilitate their application in the laboratory.
Performance Comparison
The selection of a suitable method for the cis-dihydroxylation of cyclobutene depends on several factors, including the desired stereoselectivity, yield, cost, and safety considerations. The following table summarizes the performance of three widely used methods: osmium tetroxide-mediated dihydroxylation, potassium permanganate (B83412) oxidation, and the Sharpless asymmetric dihydroxylation.
| Method | Reagents | Yield (%) | Diastereoselectivity | Enantioselectivity (ee %) | Key Advantages | Key Disadvantages |
| Catalytic Osmium Tetroxide | OsO₄ (cat.), NMO | High (e.g., >90% for cyclohexene) | High (cis) | N/A (produces racemate) | High yields, reliable. | OsO₄ is highly toxic and expensive. |
| Potassium Permanganate | Cold, dilute, basic KMnO₄ | Moderate to Low | High (cis) | N/A (produces racemate) | Inexpensive, readily available. | Over-oxidation can be a significant side reaction, leading to lower yields.[1] |
| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Good to High | High (cis) | High (often >90%) | Excellent enantioselectivity.[2][3] | Reagents are relatively expensive. |
Reaction Pathway and Experimental Workflow
The cis-dihydroxylation of an alkene, such as cyclobutene, proceeds through a concerted [3+2] cycloaddition mechanism, leading to the formation of a cyclic intermediate. This intermediate is then hydrolyzed to yield the cis-diol.
Caption: General reaction pathway for the cis-dihydroxylation of cyclobutene.
A typical experimental workflow for comparing these methods would involve running the reactions in parallel under their respective optimal conditions, followed by product isolation and characterization to determine yield and stereoselectivity.
Caption: Comparative experimental workflow for cyclobutene dihydroxylation.
Experimental Protocols
Catalytic cis-Dihydroxylation using Osmium Tetroxide and NMO
This procedure is adapted from a reliable method for the cis-dihydroxylation of cyclohexene (B86901) and can be applied to cyclobutene with appropriate molar adjustments.[2]
Materials:
-
Cyclobutene
-
N-Methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)
-
Water
-
Sodium sulfite (B76179)
-
Magnesium silicate (B1173343) (e.g., Florisil®)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylmorpholine-N-oxide (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add cyclobutene (1.0 equivalent) to the stirred solution.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Add magnesium silicate to the mixture and stir for another 30 minutes.
-
Filter the mixture through a pad of celite, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude cis-1,2-cyclobutanediol.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
cis-Dihydroxylation using Potassium Permanganate
This method utilizes cold, dilute, and basic potassium permanganate to minimize over-oxidation of the diol.[1]
Materials:
-
Cyclobutene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Celite
Procedure:
-
In a flask, prepare a dilute aqueous solution of potassium permanganate (approximately 1%) and cool it to 0 °C in an ice-salt bath.
-
Add a small amount of sodium hydroxide to make the solution basic (pH > 8).
-
In a separate flask, dissolve cyclobutene (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Slowly add the cold potassium permanganate solution to the vigorously stirred cyclobutene solution, maintaining the temperature at or below 5 °C. The purple color of the permanganate should disappear as it reacts.
-
Continue adding the permanganate solution until a faint pink color persists, indicating the consumption of the alkene.
-
A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the filter cake with water.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Sharpless Asymmetric cis-Dihydroxylation
This protocol utilizes commercially available AD-mix preparations for the enantioselective synthesis of cis-1,2-cyclobutanediol.[2][3] AD-mix-α typically affords one enantiomer, while AD-mix-β yields the other.
Materials:
-
Cyclobutene
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix (approximately 1.4 g per mmol of alkene) and methanesulfonamide (1.0 equivalent) to the solvent mixture and stir until both phases are clear.
-
Cool the mixture to 0 °C.
-
Add cyclobutene (1.0 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate and stir for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with 2 M NaOH, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting diol by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
This guide provides a foundational understanding of the primary methods for the cis-dihydroxylation of cyclobutene. The choice of method will ultimately be guided by the specific requirements of the research or development project. For asymmetric syntheses, the Sharpless dihydroxylation is the premier choice, while for racemic syntheses, catalytic osmium tetroxide offers high yields. Potassium permanganate presents a more economical but often lower-yielding alternative.
References
The Pivotal Role of Stereochemistry: A Comparative Analysis of the Biological Activity of cis-Cyclobutane-1,2-diol Derivatives and Their Analogues
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The rigid, three-dimensional structure of the cyclobutane (B1203170) ring has made it an attractive scaffold in medicinal chemistry, offering a means to constrain molecular conformation and explore unique chemical space. This guide provides a comparative analysis of the biological activity of derivatives of cis-cyclobutane-1,2-diol and their analogues, with a focus on antiviral and anticancer applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to be a valuable resource for the design and development of next-generation therapeutics.
The strategic incorporation of a cyclobutane core into bioactive molecules can significantly influence their pharmacological properties. This is particularly evident in nucleoside analogues, where the carbocyclic ring replaces the furanose sugar, and in compounds where the cyclobutane moiety serves as a rigid linker, mimicking the stereochemistry of natural products. The cis or trans orientation of substituents on the cyclobutane ring often dictates the molecule's ability to interact with its biological target, leading to profound differences in activity.
Antiviral Activity: The Case of Cyclobutane Nucleoside Analogues
Carbocyclic nucleoside analogues, where a cyclobutane ring mimics the ribose sugar, have emerged as a promising class of antiviral agents. These compounds often act as chain terminators in viral DNA or RNA synthesis. The stereochemistry of the hydroxyl groups and the nucleobase on the cyclobutane scaffold is critical for recognition by viral polymerases and for subsequent incorporation into the growing nucleic acid chain.
One notable example involves cyclobutyl guanosine (B1672433) analogues, which have demonstrated potent activity against a range of herpesviruses. The enantiomer that mimics the absolute configuration of natural nucleosides exhibits high antiviral activity, while its counterpart with the opposite configuration is devoid of such activity. This highlights the stringent stereochemical requirements of the viral enzymes.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity of representative cyclobutane nucleoside analogues against various viruses.
| Compound | Analogue Type | Virus | Assay | Activity (IC₅₀/EC₅₀, µM) | Reference |
| Cyclobut-G | Carbocyclic Guanosine | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | ~1 | [1] |
| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | ~1 | [1] | ||
| Cytomegalovirus (CMV) | Plaque Reduction | ~5 | [1] | ||
| (1R,cis)-Isomer | Carbocyclic Guanosine | Respiratory Syncytial Virus (RSV) | CPE Inhibition | Noteworthy Activity | [1] |
| trans-Isomer | Carbocyclic Guanosine | Respiratory Syncytial Virus (RSV) | CPE Inhibition | Inactive | [1] |
| Cyclobutyl Adenosine | Carbocyclic Adenosine | Vaccinia Virus | Plaque Reduction | Moderately Active | [1] |
| 2'-Substituted Analog | Cyclobutyl Nucleoside | HIV Reverse Transcriptase (WT) | Enzyme Inhibition | 4.7 | |
| HIV Reverse Transcriptase (M184V) | Enzyme Inhibition | 6.9 |
Note: The specific cis/trans stereochemistry of the hydroxyl groups in many reported cyclobutyl nucleosides is analogous to the 2',3'-dihydroxyls of a natural ribose, with the nucleobase and the hydroxymethyl group (if present) in a cis-like relationship.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
-
Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV) are prepared in 6-well plates.
-
Viral Infection: The cell monolayers are infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with the compound is counted and compared to the number in the untreated control wells.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Anticancer Activity: The Role of Cyclobutane as a Conformational Lock
In cancer chemotherapy, the cyclobutane scaffold has been effectively used to create rigid analogues of natural products that exhibit potent cytotoxic activity. A prominent example is the development of combretastatin (B1194345) A4 (CA-4) analogues. CA-4 is a potent inhibitor of tubulin polymerization, but its cis-stilbene (B147466) core can isomerize to the less active trans-isomer. Replacing the double bond with a cyclobutane ring can lock the molecule in a biologically active cis-like conformation, thereby improving its stability and in vivo efficacy.[2][3]
The cytotoxic activity of these cyclobutane-containing CA-4 analogues is highly dependent on the stereochemistry of the substituents on the cyclobutane ring.
Quantitative Comparison of Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for cis- and trans-1,3-disubstituted cyclobutane analogues of combretastatin A4 in different human cancer cell lines.[3]
| Compound | Stereochemistry | Cancer Cell Line | Cytotoxicity (IC₅₀, µM) | Reference |
| CA-4 | cis-Stilbene | HepG2 | Potent (nM range) | [3] |
| Analogue 1 | cis-Cyclobutane | HepG2 | Modest (µM range) | [3] |
| Analogue 2 | trans-Cyclobutane | HepG2 | Modest (µM range) | [3] |
| Analogue 1 | cis-Cyclobutane | SK-N-DZ | Modest (µM range) | [3] |
| Analogue 2 | trans-Cyclobutane | SK-N-DZ | Modest (µM range) | [3] |
While the cyclobutane analogues showed more modest activity compared to the parent compound in these specific examples, molecular modeling studies suggest that the cis-isomers are better able to form key hydrogen bonds within the colchicine (B1669291) binding site of tubulin compared to the trans-isomers.[3] This underscores the importance of the cis configuration for maintaining the correct spatial orientation of the pharmacophores.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined from the dose-response curve.
Conclusion
The examples of cyclobutane-containing nucleoside analogues and combretastatin analogues clearly demonstrate the profound impact of stereochemistry on biological activity. The rigid nature of the cyclobutane ring, when appropriately substituted, can enforce a bioactive conformation, leading to enhanced target engagement and improved therapeutic potential. For drug development professionals, a deep understanding of these structure-activity relationships is paramount. The continued exploration of this compound derivatives and their analogues holds significant promise for the discovery of novel antiviral and anticancer agents with superior pharmacological profiles. The detailed protocols and comparative data presented in this guide serve as a foundational resource for advancing these research endeavors.
References
conformational analysis of cis- vs trans-cyclopentane-1,2-diol as a model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational preferences of cis- and trans-cyclopentane-1,2-diol. Understanding the three-dimensional structure of these fundamental five-membered ring systems is crucial for comprehending their reactivity, intermolecular interactions, and role as structural motifs in more complex molecules, including therapeutic agents. This document synthesizes experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and computational studies to provide a comprehensive overview for researchers in the chemical and pharmaceutical sciences.
Conformational Landscape of the Cyclopentane (B165970) Ring
The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures, primarily the envelope and half-chair (or twist) conformations.[1][2][3] These conformers are in rapid equilibrium, with a low energy barrier for interconversion. The positions of substituents on the ring dictate the preferred conformation and the overall stability of the molecule.
Caption: Equilibrium between envelope and half-chair conformations of the cyclopentane ring.
cis-Cyclopentane-1,2-diol: The Influence of Intramolecular Hydrogen Bonding
In cis-cyclopentane-1,2-diol, the two hydroxyl groups are on the same face of the ring. This proximity allows for the formation of an intramolecular hydrogen bond, which is a dominant factor in determining its conformational preference and physical properties.[4] Computational studies, using both molecular mechanics and ab initio methods, indicate that the most stable conformations are envelope forms where one hydroxyl group is in an axial position and the other is equatorial.[5][6] This arrangement facilitates the stabilizing intramolecular hydrogen bond.
This intramolecular interaction has a notable effect on the molecule's properties, such as its boiling point, which is lower than that of the trans isomer due to reduced intermolecular hydrogen bonding capacity.
Caption: Intramolecular hydrogen bonding in cis-cyclopentane-1,2-diol.
trans-Cyclopentane-1,2-diol: A Balance of Steric and Dipole Interactions
For trans-cyclopentane-1,2-diol, the hydroxyl groups are on opposite faces of the ring, precluding intramolecular hydrogen bonding.[4] Its conformational equilibrium is a balance between minimizing steric hindrance and unfavorable dipole-dipole interactions. Computational studies have identified two primary low-energy conformations: an envelope with two axial hydroxyls and a half-chair with two equatorial hydroxyls.[5][6] In solution, the diequatorial conformer is generally favored, as it is stabilized by a favorable gauche interaction between the vicinal oxygen atoms.[5]
Experimental Data Summary
The following tables summarize key experimental and computational data for the conformational analysis of cis- and trans-cyclopentane-1,2-diol.
Table 1: Relative Conformational Energies
| Isomer | Conformation 1 | Conformation 2 | ΔE (kcal/mol) - MM | ΔE (kcal/mol) - ab initio |
| trans | Diaxial (Envelope) | Diequatorial (Half-Chair) | 2.9[5][6] | 0.70[5][6] |
Note: For the cis isomer, the conformers with one axial and one equatorial hydroxyl group are close in energy.
Table 2: Spectroscopic Data
| Isomer | 3J(HH) Coupling Constant Range (Hz) | Key IR O-H Stretch (cm-1) | Interpretation |
| cis | cis H-C-C-H: 8-10[7] | Lower frequency, persists at high dilution[4] | Intramolecular hydrogen bonding |
| trans | trans H-C-C-H: 2-9[7] | No intramolecular H-bond band[4] | No intramolecular hydrogen bonding |
Experimental Methodologies
The conformational analysis of cyclopentane-1,2-diols relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the populations of different conformers in solution by measuring the vicinal proton-proton coupling constants (3J(HH)).
-
Protocol:
-
Sample Preparation: Dissolve a known concentration of the diol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire high-resolution 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the multiplicities of the signals corresponding to the protons on the carbons bearing the hydroxyl groups. Extract the 3J(HH) values.
-
Karplus Analysis: Use the Karplus equation, which relates the magnitude of the 3J(HH) coupling constant to the dihedral angle between the coupled protons, to infer the dominant conformation.[8][9]
-
Lanthanide Induced Shift (LIS) Reagents: In cases of spectral overlap, a lanthanide shift reagent (e.g., Yb(fod)3) can be added to induce chemical shift changes and simplify the spectrum for analysis.[6]
-
Infrared (IR) Spectroscopy
-
Objective: To detect the presence of intramolecular hydrogen bonding.
-
Protocol:
-
Sample Preparation: Prepare solutions of the diol in a non-polar solvent (e.g., CCl4) at various concentrations, including very dilute solutions.
-
Data Acquisition: Record the IR spectrum of each solution in the O-H stretching region (approximately 3200-3700 cm-1).
-
Interpretation: A broad band at a lower frequency (around 3300-3400 cm-1) that persists even at high dilution is indicative of an intramolecular hydrogen bond.[4][10] A sharp band at a higher frequency (around 3600 cm-1) corresponds to a free, non-hydrogen-bonded hydroxyl group.[10][11]
-
Computational Chemistry
-
Objective: To calculate the geometries, relative energies, and vibrational frequencies of the different conformers.
-
Protocol:
-
Structure Building: Construct the initial 3D structures of the various possible conformers (envelope, half-chair with different substituent positions) using molecular modeling software.
-
Geometry Optimization and Energy Calculation: Perform geometry optimizations and energy calculations using either molecular mechanics (MM) or quantum mechanical methods like ab initio (e.g., Hartree-Fock) or Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G**).[6]
-
Conformational Search: For more rigorous analysis, a conformational search can be performed to locate all low-energy minima on the potential energy surface.
-
Analysis: Compare the relative energies of the optimized conformers to predict the most stable conformations. Calculated vibrational frequencies can be compared to experimental IR spectra.
-
Conclusion
The conformational analysis of cis- and trans-cyclopentane-1,2-diol reveals distinct structural preferences driven by the stereochemical relationship of the hydroxyl groups. The cis isomer is predominantly locked in a conformation that allows for a stabilizing intramolecular hydrogen bond. In contrast, the trans isomer exists as an equilibrium of conformers, with the diequatorial form generally being more stable in solution. These fundamental conformational differences, which can be elucidated through a combination of NMR, IR, and computational methods, have significant implications for the chemical and physical properties of these molecules and their derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. The Infrared spectrum of cis-1,2-cyclopentanediol has an O−H stretching .. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
Clarification Regarding the Use of cis-Cyclobutane-1,2-diol as a Chiral Auxiliary
Dear Researcher,
Thank you for your request for a comparative guide on the efficacy of cis-cyclobutane-1,2-diol as a chiral auxiliary.
Upon initial research into this topic, a fundamental chemical principle has come to light that requires clarification before proceeding. This compound is an achiral molecule and, therefore, cannot function as a chiral auxiliary.
A chiral auxiliary, by definition, must be an enantiomerically pure compound. Its inherent chirality is what allows it to control the stereochemical outcome of a reaction, directing the formation of one stereoisomer over another. This compound possesses an internal plane of symmetry, making it a meso compound. As it is not chiral, it cannot induce enantioselectivity in a reaction.
Therefore, a comparison guide on its efficacy as a chiral auxiliary cannot be compiled.
However, to address your interest in chiral auxiliaries and provide a valuable resource, I propose to pivot the topic to one of the following scientifically sound alternatives for which comparative data is available:
Alternative Topic 1: Efficacy of trans-Cyclobutane-1,2-diol Derivatives as Chiral Auxiliaries We could investigate the use of chiral derivatives of trans-cyclobutane-1,2-diol, which are chiral and have potential applications in asymmetric synthesis. This would maintain a focus on the cyclobutane (B1203170) scaffold.
Alternative Topic 2: Comparative Guide to C₂-Symmetric Chiral Diols as Auxiliaries A comprehensive guide could be developed comparing the efficacy of well-established and widely used C₂-symmetric chiral diols, such as:
-
BINOL (1,1'-Bi-2-naphthol): A versatile and highly effective auxiliary in a wide range of reactions.
-
TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Known for its effectiveness in nucleophilic additions and cycloadditions.
A guide on these alternatives would include the data presentation, experimental protocols, and visualizations you requested, providing a valuable resource for selecting appropriate chiral auxiliaries for asymmetric synthesis.
Differentiating Cis and Trans Isomers of Substituted Cyclobutanes: An NMR Analysis Guide
The precise determination of stereochemistry is critical in chemical research and drug development, as isomers can exhibit vastly different biological activities. For substituted cyclobutanes, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously assigning cis and trans configurations. This guide provides a detailed comparison of NMR-based methods for differentiating these isomers, supported by key experimental data and protocols.
The primary NMR parameters for distinguishing cis and trans cyclobutane (B1203170) isomers are proton (¹H) and carbon-13 (¹³C) chemical shifts (δ), vicinal proton-proton coupling constants (³JHH), and the Nuclear Overhauser Effect (NOE). These parameters are sensitive to the dihedral angles and through-space distances between nuclei, which differ significantly between the two isomeric forms.
Comparative Analysis of NMR Parameters
1. ¹H NMR Chemical Shifts (δ)
The chemical shifts of protons attached to the cyclobutane ring are influenced by the electronic environment and the puckered conformation of the ring. In trans isomers, substituents often adopt a more stable pseudo-diequatorial conformation.[1] Conversely, cis isomers may fluctuate between conformations where substituents are pseudo-axial and pseudo-equatorial.[1][2] This conformational difference leads to variations in the shielding and deshielding of ring protons. For example, in 1,2-diphenylcyclobutane, the methine protons (H-1/2) in the trans isomer are shielded by about 0.44 ppm relative to the cis isomer.
2. ¹³C NMR Chemical Shifts (δ)
The ¹³C chemical shifts of the cyclobutane carbons are sensitive to steric interactions, particularly the gamma-gauche effect. This effect causes a carbon atom to be shielded (shifted to a lower ppm value) when it is in a gauche arrangement with another carbon or bulky substituent three bonds away. This steric compression is often more pronounced in cis isomers, leading to distinct chemical shifts compared to their trans counterparts. Studies on cyclobutane dimers have shown that cis isomers can exhibit a larger separation of the cyclobutane carbon resonances compared to trans isomers.[3]
3. Vicinal Coupling Constants (³JHH)
The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[4] This makes it one of the most reliable parameters for stereochemical assignment.
-
Cis Isomers : Protons on the same side of the ring (H-C-C-H) have a dihedral angle that typically results in a larger coupling constant.
-
Trans Isomers : Protons on opposite sides of the ring have dihedral angles that lead to smaller coupling constants.
While the specific values can vary, a general rule is that J_cis is larger than J_trans, with the ratio J_cis/J_trans always being greater than 1.[3]
4. Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon that results in a change in the intensity of an NMR resonance when a spatially close nucleus is irradiated.[5][6] It is highly effective for determining relative stereochemistry.
-
In cis isomers , protons and substituents on the same face of the cyclobutane ring are in close proximity (< 5 Å). Irradiation of one proton will lead to an NOE enhancement for its cis neighbor.
-
In trans isomers , the corresponding protons are on opposite faces of the ring and are too far apart to produce a significant NOE.
NOE analysis, often performed using a 2D NOESY experiment, provides definitive proof of cis stereochemistry.[3][7]
Data Presentation
The following table summarizes the expected NMR characteristics for differentiating cis and trans isomers of a generic 1,2-disubstituted cyclobutane.
| NMR Parameter | Cis Isomer | Trans Isomer | Rationale |
| ¹H Chemical Shift (δ) | Methine protons often deshielded relative to the trans isomer. | Methine protons often shielded relative to the cis isomer. | Differences in conformational averaging and anisotropic effects of substituents. |
| ¹³C Chemical Shift (δ) | Often greater steric compression, leading to upfield shifts (shielding) and larger separation between ring carbon signals.[3] | Less steric compression, resulting in different chemical shifts compared to the cis isomer. | Steric effects (gamma-gauche) are more pronounced in the cis configuration. |
| Vicinal Coupling (³JHH) | J_cis is typically larger (e.g., 8 to 12 Hz).[3] | J_trans is typically smaller (e.g., 8 to 10 Hz), but can vary widely.[3] | The dihedral angle between cis protons is smaller, leading to a larger coupling constant according to the Karplus relationship.[4] |
| NOE | Strong NOE observed between protons/substituents on the same face of the ring.[6] | No significant NOE observed between protons/substituents on opposite faces of the ring. | NOE is dependent on the inverse sixth power of the distance between nuclei. |
Note: The exact values for chemical shifts and coupling constants are highly dependent on the specific substituents and the solvent used.
Experimental Protocols
A rigorous NMR analysis involves several standard experiments.
1. Sample Preparation
-
Dissolve 1-10 mg of the purified cyclobutane sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm), if not already present in the solvent.
2. ¹H NMR Data Acquisition
-
Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to achieve good signal dispersion.[4]
-
Optimize acquisition parameters, including spectral width, number of scans, and relaxation delay, to ensure a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and measure the chemical shifts and coupling constants.
3. ¹³C NMR Data Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.[8]
-
A sufficient number of scans and an appropriate relaxation delay are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition
-
The NOESY experiment is a 2D NMR technique that identifies protons that are close in space.[5]
-
Set up the experiment with an appropriate mixing time (typically 300-800 ms) to allow for the buildup of NOE.
-
The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are spatially close.
-
The presence of a cross-peak between two cyclobutane ring protons is strong evidence for their cis relationship.
Mandatory Visualization
The following diagram illustrates the logical workflow for differentiating cis and trans isomers of substituted cyclobutanes using NMR data.
Caption: Workflow for NMR-based differentiation of cis/trans cyclobutane isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Cis-cyclobutane-1,2-diol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of cis-cyclobutane-1,2-diol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Therefore, adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
Segregate it from other chemical wastes to prevent inadvertent reactions. The waste should be stored in a clearly labeled, sealed container.
-
-
Consult Local Regulations:
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory agency for specific disposal requirements for this chemical. Chemical waste disposal regulations can vary significantly by region.
-
-
Small Quantities (Research Scale):
-
For small quantities typically used in a research setting, the recommended disposal method is to place the waste in a designated hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly labeled with its contents, including the full chemical name and any associated hazards.
-
-
Large Quantities (Bulk Disposal):
-
For larger quantities, it is crucial to arrange for disposal through a licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water, if the compound is soluble).
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 35358-33-9 | Sigma-Aldrich, Advanced ChemBlocks[1] |
| Molecular Formula | C₄H₈O₂ | Advanced ChemBlocks[1] |
| Purity | 97% | Sigma-Aldrich, Advanced ChemBlocks[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Sigma-Aldrich |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for Cis-cyclobutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling cis-cyclobutane-1,2-diol in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazards:
-
Causes serious eye irritation [2]
-
May be harmful if inhaled, though specific data is limited.
-
May cause damage to organs through prolonged or repeated exposure[1].
The signal word for this chemical can be either Warning [2] or Danger [1], indicating a significant hazard level that necessitates stringent safety measures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Purpose |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing. | To prevent contact with eyes, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). The thickness of the glove should be a minimum of 0.4 mm. Always inspect gloves for any signs of degradation or perforation before use. | To avoid skin contact and prevent irritation. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn. | To protect the skin and clothing from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of any vapors or aerosols. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound from preparation to disposal.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Laboratory glassware
-
Chemical fume hood
-
Personal Protective Equipment (as specified in Table 1)
-
Spill kit (containing absorbent material, such as vermiculite (B1170534) or sand)
-
Labeled waste container
Procedure:
-
Preparation:
-
Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Put on all required PPE: a lab coat, chemical safety goggles, and appropriate gloves.
-
Gather all necessary materials and equipment and place them in the fume hood.
-
Ensure a spill kit is readily accessible.
-
-
Handling and Use:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use a properly calibrated balance for weighing the solid, and use a spatula for transfers. Avoid creating dust.
-
If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of this compound tightly closed when not in use.
-
-
Post-Handling:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Remove PPE carefully, avoiding self-contamination. Gloves should be removed last and disposed of in the designated waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Operational and Disposal Plans
A systematic approach to operations and waste disposal is critical for maintaining a safe laboratory environment.
Spill Management:
-
Minor Spills: In the event of a small spill within the fume hood, use an absorbent material (e.g., vermiculite, sand) to contain and clean up the spill. Place the contaminated absorbent material in a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Major Spills: If a large spill occurs, evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, increase ventilation. Do not attempt to clean up a large spill without appropriate training and equipment.
Waste Disposal:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels, absorbent pads) and empty containers, must be collected in a clearly labeled, sealed, and chemically resistant waste container.
-
The waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Visualization of the Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
